Product packaging for (2-Butoxy-5-chlorophenyl)boronic acid(Cat. No.:CAS No. 352534-88-4)

(2-Butoxy-5-chlorophenyl)boronic acid

Cat. No.: B1284243
CAS No.: 352534-88-4
M. Wt: 228.48 g/mol
InChI Key: GGIBHUXEZCJVCZ-UHFFFAOYSA-N
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Description

(2-Butoxy-5-chlorophenyl)boronic acid is a useful research compound. Its molecular formula is C10H14BClO3 and its molecular weight is 228.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14BClO3 B1284243 (2-Butoxy-5-chlorophenyl)boronic acid CAS No. 352534-88-4

Properties

IUPAC Name

(2-butoxy-5-chlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BClO3/c1-2-3-6-15-10-5-4-8(12)7-9(10)11(13)14/h4-5,7,13-14H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIBHUXEZCJVCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)Cl)OCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584233
Record name (2-Butoxy-5-chlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352534-88-4
Record name (2-Butoxy-5-chlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the NMR Characterization of (2-Butoxy-5-chlorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) characterization of (2-Butoxy-5-chlorophenyl)boronic acid. Due to the absence of publicly available, experimentally verified NMR data for this specific compound, this guide presents estimated ¹H and ¹³C NMR data based on the analysis of structurally related compounds. It also includes a comprehensive, generalized experimental protocol for the NMR analysis of arylboronic acids and a workflow diagram to illustrate the process.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These estimations are derived from the known chemical shifts of phenylboronic acid, chlorobenzene, and butoxybenzene, considering the additive effects of the substituents on the aromatic ring.

Disclaimer: The data presented below are estimations and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-6~7.8 - 8.0d~2.5
H-4~7.4 - 7.6dd~8.5, 2.5
H-3~6.9 - 7.1d~8.5
-OCH₂-~4.0 - 4.2t~6.5
-CH₂-CH₂-CH₂-CH₃~1.7 - 1.9m-
-CH₂-CH₂-CH₃~1.4 - 1.6m-
-CH₃~0.9 - 1.1t~7.4
B(OH)₂~5.0 - 8.0 (broad s)br s-

Table 2: Predicted ¹³C NMR Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)
C-B(OH)₂ (C1)Not typically observed
C-O (C2)~160 - 163
C-H (C3)~114 - 117
C-H (C4)~135 - 138
C-Cl (C5)~128 - 131
C-H (C6)~138 - 141
-OCH₂-~68 - 70
-CH₂-CH₂-CH₂-CH₃~31 - 33
-CH₂-CH₂-CH₃~19 - 21
-CH₃~13 - 15

Note: The carbon atom attached to the boron (C1) is often broadened and may not be observed in the ¹³C NMR spectrum due to quadrupolar relaxation.

Experimental Protocols

The following is a generalized, detailed methodology for the NMR characterization of arylboronic acids.

1. Sample Preparation:

  • Purity: Ensure the arylboronic acid sample is of high purity. Commercially available boronic acids can contain varying amounts of the corresponding boroxine (a cyclic anhydride trimer), which can complicate NMR spectra. Recrystallization from water or an appropriate solvent system may be necessary to obtain the pure boronic acid.

  • Solvent Selection: The choice of deuterated solvent is critical.

    • DMSO-d₆: A common choice due to its ability to dissolve a wide range of organic compounds and break up boroxine anhydrides. The residual water peak in DMSO-d₆ can exchange with the B(OH)₂ protons.

    • Methanol-d₄: This solvent is effective at breaking up boroxine trimers. The B(OH)₂ protons will rapidly exchange with the deuterons of the solvent and will not be observed.

    • CDCl₃: While commonly used, it may not be ideal for all boronic acids due to lower polarity and the potential for boroxine formation to persist, leading to complex or broad spectra.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the boronic acid in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: Typically -2 to 12 ppm.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Typically 0 to 200 ppm.

    • Number of Scans: 1024 to 4096 scans, as ¹³C is a less sensitive nucleus.

    • Relaxation Delay: 2-5 seconds.

  • 2D NMR Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms.

3. Data Processing:

  • Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

  • Chemical Shift Referencing: Reference the spectra to the TMS signal at 0.00 ppm or to the residual solvent peak.

  • Integration and Multiplicity Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the splitting patterns (multiplicities) to deduce proton-proton coupling information.

Workflow for NMR Characterization

The following diagram illustrates the general workflow for the NMR characterization of an arylboronic acid.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting A Arylboronic Acid Sample B Purity Check & Purification (e.g., Recrystallization) A->B C Solvent Selection (e.g., DMSO-d6, Methanol-d4) B->C D Dissolution & Transfer to NMR Tube C->D E 1D NMR (¹H, ¹³C) D->E F 2D NMR (Optional) (COSY, HSQC, HMBC) E->F G Fourier Transform, Phasing, Baseline Correction F->G H Chemical Shift Referencing G->H I Integration & Multiplicity Analysis H->I J Spectral Assignment I->J K Final Structure Confirmation J->K L Data Archiving & Reporting K->L

NMR Characterization Workflow

An In-depth Technical Guide on the Physicochemical Properties of (2-Butoxy-5-chlorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Butoxy-5-chlorophenyl)boronic acid, a substituted arylboronic acid, is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the synthesis of complex organic molecules, including pharmaceuticals and functional materials, necessitates a thorough understanding of its physicochemical properties. These properties govern its reactivity, solubility, and handling characteristics, which are critical for reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details established experimental protocols for their determination, and presents logical workflows for its application in synthetic chemistry.

Core Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. It is important to note that while some experimental data is available, other values are based on computational predictions and data for analogous compounds.

General and Computational Data

This table provides fundamental identifiers and computationally derived properties for this compound.

PropertyValueSource
CAS Number 352534-88-4Arctom Scientific[1]
Molecular Formula C₁₀H₁₄BClO₃Arctom Scientific[1]
Molecular Weight 228.48 g/mol Arctom Scientific[1]
SMILES CCCCOC1=C(C=C(Cl)C=C1)B(O)OArctom Scientific[1]
Calculated XLogP3 1.1987ECHEMI[2]
Experimental Physicochemical Data
PropertyValueMethod
Melting Point 93-98 °CNot specified[2]
Boiling Point Data not available-
Solubility Data not available-
pKa Data not available-
Qualitative Solubility Assessment

Based on the general solubility trends of substituted phenylboronic acids, a qualitative solubility profile for this compound can be inferred. Boronic acids are generally sparingly soluble in water and nonpolar organic solvents, but exhibit good solubility in polar organic solvents.[3][4]

  • Water: Likely sparingly soluble.[4]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Likely soluble.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, THF): Likely soluble.[3][4]

  • Nonpolar Solvents (e.g., Hexanes, Toluene): Likely poorly soluble.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of boronic acids are provided below. These protocols can be applied to this compound to generate specific experimental data.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity. For boronic acids, it's important to note that the observed melting point can sometimes be a decomposition temperature or influenced by the presence of the corresponding boroxine (the trimeric anhydride).[5]

Thiele Tube Method:

  • A small amount of the finely powdered, dry sample is packed into a capillary tube.

  • The capillary tube is attached to a thermometer.

  • The assembly is placed in a Thiele tube containing a high-boiling mineral oil.

  • The Thiele tube is gently heated, and the temperature range over which the sample melts is recorded.

Boiling Point Determination

Due to the high melting point and potential for decomposition at elevated temperatures, determining the boiling point of this compound would likely require vacuum distillation.

Distillation Method (under reduced pressure):

  • The boronic acid is placed in a distillation flask with a stir bar or boiling chips.

  • The distillation apparatus is assembled for vacuum distillation.

  • The system is evacuated to the desired pressure.

  • The flask is heated, and the temperature at which the liquid boils and condenses on the thermometer bulb is recorded as the boiling point at that pressure.[6]

Solubility Determination

Dynamic Method (Turbidity Measurement):

This method determines the temperature at which a known concentration of the solute completely dissolves in a solvent.[7]

  • A sample of known composition (solute and solvent) is prepared in a sealed container with a stirrer.

  • The mixture is heated at a controlled rate while being stirred vigorously.

  • The disappearance of turbidity, indicating complete dissolution, is detected using a luminance probe or visually.[7]

  • The temperature at which the solution becomes clear is recorded as the solubility temperature for that concentration.

Shake-Flask Method (for Equilibrium Solubility):

  • An excess amount of the solid boronic acid is added to a known volume of the solvent in a sealed flask.

  • The flask is agitated (e.g., in a shaker bath) at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

  • The suspension is filtered to remove the undissolved solid.

  • The concentration of the boronic acid in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[8]

pKa Determination

The pKa of a boronic acid, which is a Lewis acid, reflects its ability to accept a hydroxide ion to form a tetrahedral boronate species.[9]

Potentiometric Titration:

  • A known amount of the boronic acid is dissolved in a suitable solvent, typically a mixture of water and an organic cosolvent like DMSO or methanol to ensure solubility.[10]

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).[10]

  • The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.

  • The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.[11]

Spectrophotometric Titration:

  • Solutions of the boronic acid are prepared in a series of buffers with known pH values.

  • The UV-Vis spectrum of each solution is recorded.

  • Changes in the absorbance at a specific wavelength, corresponding to the protonated and deprotonated forms of the boronic acid, are plotted against pH.

  • The pKa is determined by fitting the data to the Henderson-Hasselbalch equation.[12]

Visualizations

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.

G cluster_0 Initial Analysis cluster_1 Property Determination cluster_2 Data Analysis & Application A Obtain this compound sample B Purity Assessment (e.g., NMR, HPLC) A->B C Melting Point (DSC, Thiele Tube) B->C D Solubility (Shake-Flask, Dynamic Method) B->D E pKa (Potentiometric/Spectrophotometric Titration) B->E F Stability Studies (e.g., HPLC-MS) B->F G Compile Physicochemical Data Sheet C->G D->G E->G F->G H Inform Reaction Conditions & Formulation G->H

Caption: Workflow for physicochemical characterization.

Experimental Workflow for Solubility Determination (Dynamic Method)

This diagram outlines the key steps in determining the solubility of this compound using the dynamic method.

G A Prepare sample of known composition (solute + solvent) B Place in sealed vessel with stirring A->B C Heat at a controlled rate B->C D Monitor turbidity of the mixture C->D E Record temperature at complete dissolution D->E F Repeat for different compositions E->F G Construct Solubility Curve (Temperature vs. Composition) F->G

Caption: Dynamic method for solubility determination.

Signaling Pathway (Illustrative Suzuki-Miyaura Coupling)

While not a biological signaling pathway, the following diagram illustrates the key steps in the catalytic cycle of a Suzuki-Miyaura coupling, a primary application of this compound.

G A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X-L2 B->C D Transmetalation C->D E Ar-Pd(II)-Ar'-L2 D->E J [B(OH)3X]- D->J F Reductive Elimination E->F F->A G Ar-Ar' (Coupled Product) F->G H Ar-X (Aryl Halide) H->B I (2-Butoxy-5-chlorophenyl)B(OH)2 + Base I->D

Caption: Suzuki-Miyaura coupling catalytic cycle.

References

Navigating the Solubility Landscape of (2-Butoxy-5-chlorophenyl)boronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

(2-Butoxy-5-chlorophenyl)boronic acid is a substituted arylboronic acid, a class of compounds of immense importance in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The solubility of this reagent is a critical parameter that influences reaction kinetics, yield, and purification strategies. Understanding its behavior in different organic solvents is paramount for optimizing synthetic protocols and ensuring process scalability. This guide aims to provide a predictive understanding of its solubility based on the known properties of structurally related boronic acids and to equip researchers with the methodologies to determine its solubility empirically.

Predicted Solubility Profile

The solubility of a substituted phenylboronic acid is influenced by the nature of its substituents. The presence of a butoxy group is expected to increase its solubility in a range of organic solvents compared to unsubstituted phenylboronic acid due to the introduction of a non-polar alkyl chain and a polar ether linkage. Conversely, the chloro substituent may have a more complex effect, potentially increasing polarity while also impacting crystal lattice energy.

To provide a reasonable estimation, the following table summarizes the qualitative and quantitative solubility of phenylboronic acid and isobutoxyphenylboronic acid in several common organic solvents. This data can serve as a valuable starting point for solvent selection when working with this compound.[1][2][3][4] It is anticipated that the solubility of this compound will be higher than that of phenylboronic acid in most of the listed solvents, particularly in ethers and ketones.

Table 1: Solubility Data for Phenylboronic Acid and Isobutoxyphenylboronic Acid in Various Organic Solvents

SolventPhenylboronic Acid Solubility (Mole Fraction, x) at various temperaturesIsobutoxyphenylboronic Acid SolubilityGeneral Remarks
Chloroform 0.012 (293.15 K), 0.020 (303.15 K), 0.033 (313.15 K), 0.052 (323.15 K)[4]Significantly higher than other isomers[1]Moderate solubility is expected.[2][3]
Acetone 0.110 (293.15 K), 0.155 (303.15 K), 0.210 (313.15 K), 0.280 (323.15 K)[4]High solubility is expected.Phenylboronic acid exhibits high solubility in ketones.[2][3]
3-Pentanone 0.095 (293.15 K), 0.135 (303.15 K), 0.185 (313.15 K), 0.250 (323.15 K)[4]High solubility is expected.Phenylboronic acid exhibits high solubility in ketones.[2][3]
Dipropyl Ether 0.055 (293.15 K), 0.080 (303.15 K), 0.115 (313.15 K), 0.160 (323.15 K)[4]Lower than phenylboronic acid[1]High solubility is expected.[2][3]
Methylcyclohexane < 0.001 (293.15 K - 303.15 K), 0.001 (313.15 K - 323.15 K)[4]Very low solubility is expected.Phenylboronic acid has very low solubility in hydrocarbons.[2][3]
Water Approximately 1.1 g/100g at 0°C and 2.5 g/100g at 25°C[3]Generally low, but substituent dependent.The butoxy group may decrease water solubility compared to unsubstituted phenylboronic acid.

Experimental Protocols for Solubility Determination

A reliable and commonly employed technique for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method.[1][2][3][4] This method involves monitoring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

Principle: A biphasic mixture of the boronic acid and the chosen solvent with a known composition is prepared. The mixture is heated at a slow, constant rate with vigorous stirring. The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific composition. The disappearance of turbidity can be monitored visually or instrumentally by measuring the intensity of light passing through the sample.[1][2][3][4]

Materials and Apparatus:

  • This compound

  • High-purity organic solvents

  • Jacketed glass vessel

  • Magnetic stirrer and stir bar

  • Circulating thermostat bath

  • Calibrated thermometer or temperature probe

  • Luminance probe or a laser and photodetector for turbidity measurement

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the selected organic solvent into the jacketed glass vessel.

  • Heating and Stirring: Place the vessel in the thermostat bath and commence stirring to ensure a homogeneous suspension.

  • Controlled Heating: Increase the temperature of the circulating bath at a slow, constant rate (e.g., 0.1–0.5 K/min).

  • Turbidity Monitoring: Continuously monitor the turbidity of the mixture. The point at which the solution becomes completely clear indicates the complete dissolution of the solid.

  • Record Temperature: Record the temperature at which the last solid particles disappear. This is the solubility temperature for the prepared composition.

  • Repeat: Repeat this procedure for different compositions of the solute and solvent to construct a solubility curve.

Note on Boronic Acid Stability: Boronic acids can undergo dehydration to form cyclic anhydrides (boroximes).[2] It is crucial to use pure, dry boronic acid for accurate solubility measurements. Recrystallization from a suitable solvent, such as water, followed by drying under high vacuum can be employed to ensure the quality of the starting material.

Visualizing Experimental and Synthetic Workflows

To further aid researchers, the following diagrams illustrate a typical workflow for solubility determination and a generalized scheme for the Suzuki-Miyaura coupling reaction, a primary application of this compound.

Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis weigh_acid Weigh Boronic Acid mix Combine in Vessel weigh_acid->mix weigh_solvent Weigh Solvent weigh_solvent->mix heat_stir Heat & Stir mix->heat_stir Place in Bath monitor Monitor Turbidity heat_stir->monitor record_temp Record Dissolution T monitor->record_temp repeat_exp Repeat for New Composition record_temp->repeat_exp Analyze plot_curve Plot Solubility Curve repeat_exp->plot_curve

Solubility Determination Workflow

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions boronic_acid This compound reaction Suzuki-Miyaura Cross-Coupling boronic_acid->reaction aryl_halide Aryl/Vinyl Halide (R-X) aryl_halide->reaction catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->reaction base Base (e.g., K2CO3, Cs2CO3) base->reaction solvent Solvent (e.g., Toluene, Dioxane, H2O) solvent->reaction workup Aqueous Workup & Extraction reaction->workup product Coupled Product (Ar-R) purification Purification (e.g., Chromatography) workup->purification purification->product

Generalized Suzuki-Miyaura Coupling Workflow

Safety and Handling

Substituted phenylboronic acids should be handled with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Operations should be carried out in a well-ventilated fume hood. For specific handling and safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.[5][6]

Conclusion

While specific solubility data for this compound remains to be published, this technical guide provides a strong predictive foundation based on the behavior of analogous compounds. By understanding the general solubility trends of phenylboronic acids and employing the detailed experimental protocols provided, researchers can effectively determine the optimal solvent systems for their synthetic needs, thereby streamlining process development and enhancing experimental success.

References

Stability and Storage of (2-Butoxy-5-chlorophenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Butoxy-5-chlorophenyl)boronic acid is a versatile building block in organic synthesis, valued for its role in constructing complex molecular architectures. However, like many organoboron compounds, its utility is intrinsically linked to its stability. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, drawing upon established principles of arylboronic acid chemistry. While specific quantitative stability data for this compound is not extensively published, this guide outlines the primary degradation pathways, recommended handling procedures, and robust analytical methods for stability assessment.

Core Concepts in Stability

The stability of this compound is principally influenced by its susceptibility to two primary degradation pathways: protodeboronation and oxidation. Environmental factors such as moisture, temperature, light, and pH can significantly impact the rate of these degradation processes.

Protodeboronation (Hydrolysis): This is a crucial degradation pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This process is often catalyzed by the presence of water and can be accelerated under both acidic and basic conditions. For this compound, this would result in the formation of 1-butoxy-4-chlorobenzene.

Oxidation: The boron center in arylboronic acids is susceptible to oxidation, which can lead to the formation of the corresponding phenol and boric acid. This process can be initiated by atmospheric oxygen and accelerated by the presence of oxidizing agents and exposure to light. In the case of this compound, oxidation would yield 2-butoxy-5-chlorophenol.

Recommended Storage and Handling

To ensure the long-term integrity and reactivity of this compound, adherence to appropriate storage and handling protocols is paramount. The following recommendations are based on general guidelines for arylboronic acids.

ParameterRecommendationRationale
Temperature Refrigerated (2-8°C)Minimizes the rate of thermal degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon)Prevents oxidation by atmospheric oxygen.
Moisture Keep container tightly closed in a dry environment.Minimizes hydrolysis (protodeboronation).
Light Protect from light.Reduces the potential for photo-catalyzed degradation.

Handling:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • After handling, wash hands thoroughly.

Potential Degradation Pathway

The following diagram illustrates the two primary degradation pathways for this compound.

G cluster_main cluster_hydrolysis Protodeboronation (Hydrolysis) cluster_oxidation Oxidation A This compound B 1-Butoxy-4-chlorobenzene A->B H₂O (Acid/Base catalysis) D 2-Butoxy-5-chlorophenol A->D [O] (e.g., Air, Light) C Boric Acid

Caption: Primary degradation pathways of this compound.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.

Protocol 1: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products and other impurities.

Instrumentation:

  • HPLC system with a UV detector.

  • Analytical column suitable for polar compounds (e.g., C18 with polar end-capping).

Method Parameters (starting conditions, optimization required):

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable modifier).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by UV scan of the parent compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Perform forced degradation studies to generate degradation products. This involves subjecting the compound to stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 80°C for 48 hours.

    • Photodegradation: Exposure to UV light (e.g., 254 nm) for 24 hours.

  • Analyze the stressed samples by HPLC.

  • Optimize the mobile phase gradient and other parameters to achieve baseline separation of the parent peak from all degradation product peaks.

  • Validate the method according to ICH guidelines (specificity, linearity, accuracy, precision, and robustness).

Protocol 2: Accelerated Stability Study

Objective: To evaluate the stability of this compound under accelerated conditions to predict its long-term shelf life.

Methodology:

  • Package the this compound in the intended long-term storage container.

  • Place the samples in a stability chamber under accelerated conditions (e.g., 40°C / 75% RH).

  • Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months).

  • Analyze the samples using the validated stability-indicating HPLC method.

  • Monitor for any significant changes in purity, appearance, and the formation of degradation products.

The following workflow illustrates the process of conducting a stability study.

G cluster_prep Preparation cluster_study Stability Study cluster_analysis Data Analysis A Obtain this compound B Develop & Validate Stability-Indicating Method A->B C Place Samples in Stability Chambers B->C D Withdraw Samples at Time Points C->D E Analyze Samples (e.g., HPLC) D->E F Assess Purity & Degradation E->F G Determine Shelf-Life F->G

Caption: Workflow for a typical stability study of a chemical compound.

Conclusion

An In-depth Technical Guide to (2-Butoxy-5-chlorophenyl)boronic acid (CAS 352534-88-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of (2-Butoxy-5-chlorophenyl)boronic acid, CAS number 352534-88-4. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates general methodologies and properties associated with arylboronic acids, offering a valuable resource for researchers working with this and related molecules.

Core Properties

This compound is an organic compound containing a boronic acid functional group. This class of compounds is of significant interest in organic synthesis, particularly as a key reagent in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Physicochemical Properties
PropertyValueSource/Notes
CAS Number 352534-88-4
Chemical Name This compound
Molecular Formula C₁₀H₁₄BClO₃
Molecular Weight 228.48 g/mol
Appearance White to off-white solid (presumed)Based on typical appearance of arylboronic acids
Melting Point Not availableExperimental determination required
Boiling Point Not availableBoronic acids often decompose at high temperatures
Solubility Soluble in organic solvents like methanol, THF, and DMSO. Limited solubility in water.General solubility of arylboronic acids[1]
Storage Store in a cool, dry, and well-ventilated area under an inert atmosphere.General recommendation for boronic acids

Synthesis and Purification

While a specific, detailed synthesis protocol for this compound is not published, a general and robust method for the synthesis of arylboronic acids involves the reaction of an appropriate organometallic reagent with a trialkyl borate followed by acidic hydrolysis.

General Synthesis of Arylboronic Acids

A common route to arylboronic acids is through the formation of a Grignard or organolithium reagent from an aryl halide, which is then reacted with a borate ester.

G ArylHalide Aryl Halide (e.g., 1-Bromo-2-butoxy-5-chlorobenzene) Organometallic Organometallic Reagent (Grignard or Organolithium) ArylHalide->Organometallic  Mg or n-BuLi in ether or THF BoronicEster Arylboronic Ester Organometallic->BoronicEster  + Trialkyl Borate BorateEster Trialkyl Borate (e.g., Trimethyl borate) BorateEster->BoronicEster BoronicAcid This compound BoronicEster->BoronicAcid  Acidic Hydrolysis (e.g., HCl or H₂SO₄)

Caption: General synthesis pathway for arylboronic acids.

Experimental Protocol (General)

  • Formation of the Grignard Reagent: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. Add a solution of the corresponding aryl halide (e.g., 1-bromo-2-butoxy-5-chlorobenzene) in an anhydrous ether solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction is often initiated with a small crystal of iodine or by gentle heating. The mixture is typically stirred until the magnesium is consumed.

  • Borylation: The Grignard reagent is cooled to a low temperature (e.g., -78 °C) and a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in the same anhydrous solvent is added dropwise. The reaction is allowed to warm to room temperature and stirred for several hours.

  • Hydrolysis: The reaction mixture is then quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl or H₂SO₄).

  • Work-up and Isolation: The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude arylboronic acid.

Purification of Arylboronic Acids

Crude arylboronic acids often contain impurities, including the corresponding boroxine (a cyclic trimer anhydride). Purification is crucial for subsequent reactions.

Experimental Protocol (General)

  • Recrystallization: A common and effective method for purifying arylboronic acids is recrystallization.[2] The crude product can be dissolved in a minimal amount of a hot solvent (e.g., water, toluene, or a mixture of solvents like ethyl acetate/hexanes) and allowed to cool slowly to form crystals. The purified crystals are then collected by filtration.

  • Acid-Base Extraction: Another purification technique involves dissolving the crude boronic acid in an organic solvent and extracting with an aqueous base (e.g., NaOH). The boronic acid forms a water-soluble boronate salt. The aqueous layer is then washed with an organic solvent to remove non-acidic impurities. Finally, the aqueous layer is acidified (e.g., with HCl) to precipitate the purified boronic acid, which is then extracted into an organic solvent, dried, and concentrated.[3]

  • Chromatography: While sometimes challenging due to the polarity of boronic acids, column chromatography on silica gel can be used for purification. A mixture of a non-polar and a polar solvent (e.g., hexanes and ethyl acetate) is typically used as the eluent.[4]

Applications in Organic Synthesis: The Suzuki-Miyaura Coupling

This compound is primarily used as a coupling partner in the Suzuki-Miyaura reaction to form carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the construction of biaryl and substituted aromatic structures.[5]

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Pd(II)(Ar)X(L2) Pd(II)(Ar)X(L2) Pd(0)L2->Pd(II)(Ar)X(L2) Oxidative Addition (Ar-X) Pd(II)(Ar)(Ar')(L2) Pd(II)(Ar)(Ar')(L2) Pd(II)(Ar)X(L2)->Pd(II)(Ar)(Ar')(L2) Transmetalation (Ar'-B(OH)₂ + Base) Pd(II)(Ar)(Ar')(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Pd(II)(Ar)(Ar')(L2)->Ar-Ar' Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol (General Suzuki-Miyaura Coupling)

  • Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equivalent), this compound (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a phosphine ligand, typically 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, typically 2-3 equivalents).

  • Solvent and Degassing: Add a suitable solvent or solvent mixture (e.g., toluene, dioxane, DMF, often with water). The reaction mixture should be thoroughly degassed by bubbling an inert gas (e.g., argon or nitrogen) through the solution or by several freeze-pump-thaw cycles.

  • Reaction Conditions: The mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred until the reaction is complete, as monitored by techniques like TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over an anhydrous drying agent, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired biaryl product.[6]

Biological and Pharmacological Properties

Boronic acids are a class of compounds with significant and diverse biological activities.[7] They are known to act as enzyme inhibitors, particularly of serine proteases, by forming a stable, covalent, yet reversible bond with the catalytic serine residue. The drug Bortezomib (Velcade®), a dipeptide boronic acid, is a proteasome inhibitor used in cancer therapy.[7]

The biological and pharmacological properties of this compound have not been specifically reported in the available scientific literature. However, based on the general activity of arylboronic acids, it could be a candidate for screening in various biological assays, particularly those targeting enzymes with a serine residue in the active site. In vitro cytotoxicity studies on other substituted phenylboronic acids have shown concentration-dependent effects on cell viability and migration.[8] Further research is required to determine the specific biological profile of this compound.

Spectral Data

  • ¹H NMR: The aromatic protons will appear in the range of δ 7-8 ppm. The protons of the butoxy group will be in the upfield region, typically with the -OCH₂- protons around δ 4 ppm, and the other methylene and methyl protons between δ 0.9-1.8 ppm. The B(OH)₂ protons often appear as a broad singlet, and its chemical shift can be variable and it may exchange with D₂O. It is a known issue that arylboronic acids can form cyclic trimers (boroxines), which can lead to complex or broad NMR spectra. Running the NMR in a solvent like d₄-methanol can help break up these oligomers.[9]

  • ¹³C NMR: The aromatic carbons will show signals in the δ 120-160 ppm region. The carbon attached to the boron atom can sometimes be difficult to observe due to quadrupolar relaxation. The carbons of the butoxy group will appear in the upfield region.

  • IR Spectroscopy: Characteristic peaks would include O-H stretching of the boronic acid group (a broad band around 3200-3600 cm⁻¹), C-H stretching of the aromatic and alkyl groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹), and B-O stretching (around 1300-1400 cm⁻¹).

  • Mass Spectrometry: Under mass spectrometry conditions, boronic acids can be prone to dehydration to form the boroxine. The mass spectrum would be expected to show the molecular ion peak [M]⁺ or [M+H]⁺, as well as fragmentation patterns corresponding to the loss of water, the butoxy group, and other fragments.

Suppliers

This compound (CAS 352534-88-4) is available from several chemical suppliers. Researchers should always request a certificate of analysis to ensure the purity and identity of the purchased compound.

SupplierWebsite
Sigma-Aldrich (Merck)--INVALID-LINK--
Thermo Fisher Scientific--INVALID-LINK--
TCI Chemicals--INVALID-LINK--
Combi-Blocks--INVALID-LINK--
BLD Pharm--INVALID-LINK--
ChemScene--INVALID-LINK--
Echemi--INVALID-LINK--

Disclaimer: This guide is intended for informational purposes for a scientific audience. The experimental protocols provided are general and may require optimization. All chemical handling should be performed by trained personnel in a properly equipped laboratory, following all appropriate safety precautions.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational behavior of substituted phenylboronic acids, a class of compounds with significant applications in organic synthesis, medicinal chemistry, and materials science. By leveraging data from X-ray crystallography, NMR spectroscopy, and computational modeling, this document offers a detailed exploration of the structural nuances that govern the chemical and biological activity of these versatile molecules.

Introduction: The Significance of Phenylboronic Acids

Phenylboronic acids are organic compounds containing a phenyl ring and a boronic acid functional group [-B(OH)₂]. Their ability to form reversible covalent bonds with diols has made them invaluable for applications such as carbohydrate sensing and as inhibitors of enzymes like serine proteases and β-lactamases.[1][2][3] The therapeutic potential of boronic acid-containing drugs, including the proteasome inhibitor Bortezomib, has further intensified research into their structural and chemical properties.

The orientation of the boronic acid group relative to the phenyl ring, as well as the nature and position of substituents on the ring, profoundly influences the molecule's reactivity, acidity, and binding affinity.[1][4] A thorough understanding of their three-dimensional structure and conformational dynamics is therefore crucial for the rational design of new catalysts, sensors, and therapeutic agents.

Molecular Structure: Insights from X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information about the solid-state structure of phenylboronic acids, revealing precise bond lengths, bond angles, and intermolecular interactions.

In the solid state, phenylboronic acids typically form hydrogen-bonded dimers.[5][6] The planarity of the molecule is a key feature, although minor deviations can occur. For instance, in crystalline phenylboronic acid, the molecule is largely planar but exhibits slight out-of-plane bending of the C-B bond.[5] The introduction of substituents, particularly at the ortho position, can lead to more significant twisting of the boronic acid group relative to the phenyl ring due to steric hindrance.[7]

Tabulated Crystallographic Data

The following tables summarize key geometric parameters for a selection of substituted phenylboronic acids determined by X-ray crystallography.

CompoundB-C Bond Length (Å)B-O Bond Lengths (Å)C-B-O Angles (°)Dihedral Angle (C-C-B-O) (°)Reference
Phenylboronic Acid1.5671.371, 1.377118.9, 121.16.6, 21.4[5][8]
2,5-Difluorophenylboronic Acid1.5621.365, 1.370119.5, 120.34.8[9]
2,4-Difluorophenylboronic Acid1.5591.368, 1.372119.8, 120.13.2[9]
1,3-Phenylenediboronic Acid---26.2[4]
2,4,6-Trimethylphenylboronic Acid1.58--34-75[7]

Conformational Analysis: The Dynamics of Phenylboronic Acids

The conformation of phenylboronic acids is primarily defined by the rotation around the C-B and B-O bonds. Computational studies and spectroscopic methods have been instrumental in elucidating the preferred conformations and the energy barriers to rotation.

The orientation of the two hydroxyl groups of the boronic acid moiety gives rise to different conformers, commonly referred to as syn and anti. The syn-anti conformation is generally the most stable due to the minimization of steric repulsion between the hydroxyl protons.[10] However, the energy differences between conformers are often small, typically less than 3 kcal/mol, allowing for facile interconversion.[10]

Substituents on the phenyl ring can influence the conformational landscape. For example, ortho-substituents can introduce steric hindrance that favors a non-planar arrangement where the boronic acid group is twisted out of the plane of the phenyl ring.[7] Intramolecular hydrogen bonding between a substituent and the boronic acid group can also lock the molecule into a specific conformation.[11][12]

Conformational Isomers of Phenylboronic Acid

Caption: Relative energies of phenylboronic acid conformers.

Experimental Protocols

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional atomic structure of a substituted phenylboronic acid in the solid state.

Methodology:

  • Crystal Growth: High-quality single crystals are essential for X-ray diffraction analysis. A common method is slow evaporation from a saturated solution.

    • Dissolve the phenylboronic acid derivative in a suitable solvent (e.g., water, ethanol, or a mixture) to form a saturated or near-saturated solution.

    • Cover the container with a perforated film to allow for slow evaporation of the solvent at a constant temperature.

    • Alternatively, vapor diffusion can be employed by placing the solution in a sealed container with a more volatile anti-solvent.

    • Select a well-formed crystal (typically 0.1-0.5 mm) with sharp edges and no visible defects under a microscope.[9]

  • Data Collection:

    • Mount the selected crystal on a goniometer head, often using a cryoloop and cryoprotectant oil.

    • Place the mounted crystal on a single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Use a monochromatic X-ray source, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å).

    • Collect a series of diffraction images as the crystal is rotated through various angles.[9]

  • Structure Solution and Refinement:

    • Process the collected diffraction data to determine the unit cell parameters and integrate the reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to optimize atomic coordinates, and thermal parameters, and to minimize the difference between observed and calculated structure factors.

¹¹B NMR Spectroscopy

Objective: To probe the electronic environment of the boron atom and to study the equilibrium between the sp²-hybridized boronic acid and the sp³-hybridized boronate ester.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 4 mg of the phenylboronic acid in 0.65 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O) in a quartz NMR tube to avoid background signals from borosilicate glass.[1]

  • Instrumental Parameters:

    • Acquire ¹¹B NMR spectra on a high-field NMR spectrometer.

    • The chemical shifts are typically referenced to an external standard, such as BF₃·OEt₂.

  • Data Analysis:

    • The sp²-hybridized boron of the boronic acid typically appears as a broad signal at a lower field (more deshielded).

    • Upon binding to a diol to form a boronate ester, the boron becomes sp³-hybridized, resulting in a significant upfield shift of the NMR signal due to increased shielding.[1]

    • By monitoring the chemical shift as a function of pH, the pKa of the boronic acid can be determined.[1][2]

Computational Modeling

Objective: To investigate the conformational preferences, rotational energy barriers, and electronic properties of substituted phenylboronic acids.

Methodology:

  • Software: Utilize quantum chemistry software packages such as Gaussian, Spartan, or similar programs.

  • Method and Basis Set Selection:

    • Employ appropriate levels of theory, such as Density Functional Theory (DFT) with functionals like B3LYP or M06-2X, or second-order Møller-Plesset perturbation theory (MP2).[8][12]

    • Use a suitable basis set, such as 6-311+G(d,p) or aug-cc-pVDZ, to accurately describe the electronic structure.[8][12]

  • Calculations:

    • Geometry Optimization: Perform geometry optimizations to find the minimum energy structures of different conformers.

    • Frequency Calculations: Conduct frequency calculations to confirm that the optimized geometries correspond to true minima (no imaginary frequencies) and to obtain thermochemical data.

    • Potential Energy Surface (PES) Scan: To determine rotational barriers, perform a PES scan by systematically varying the dihedral angle of interest (e.g., the C-C-B-O dihedral angle) and calculating the energy at each step.

    • Natural Bond Orbital (NBO) Analysis: Use NBO analysis to investigate intramolecular interactions, such as hydrogen bonding and hyperconjugation.[11][12]

Workflow for Structural and Conformational Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of a novel substituted phenylboronic acid.

G cluster_synthesis Synthesis & Purification cluster_data Data Interpretation synthesis Synthesis of Substituted Phenylboronic Acid purification Purification (e.g., Recrystallization) synthesis->purification xray Single-Crystal X-ray Diffraction purification->xray Crystal Growth nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) purification->nmr comp Computational Modeling (DFT, MP2) purification->comp structure Molecular Structure (Bond Lengths, Angles) xray->structure conformation Conformational Preferences & Rotational Barriers nmr->conformation comp->conformation properties Electronic Properties & Reactivity comp->properties

Caption: Workflow for the analysis of substituted phenylboronic acids.

Conclusion

The molecular structure and conformation of substituted phenylboronic acids are critical determinants of their function. This guide has provided a detailed overview of the key structural features of these compounds, supported by quantitative data and experimental protocols. A multi-faceted approach, combining X-ray crystallography, NMR spectroscopy, and computational modeling, is essential for a comprehensive understanding. The insights gained from such studies are invaluable for the continued development of phenylboronic acid-based technologies in medicine, catalysis, and materials science.

References

An In-depth Technical Guide on the Electronic Effects of Butoxy and Chloro Substituents on Boronic Acid Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic effects of butoxy and chloro substituents on the reactivity of boronic acids, particularly in the context of the Suzuki-Miyaura cross-coupling reaction. A fundamental understanding of how these substituents modulate the electronic properties and, consequently, the reactivity of boronic acids is crucial for reaction optimization and the rational design of synthetic routes in drug discovery and materials science. This document presents a comparative analysis of the butoxy and chloro groups, detailing their influence on the acidity of the boronic acid (pKa), and their performance in Suzuki-Miyaura coupling reactions. Detailed experimental protocols and quantitative data are provided to offer a practical resource for researchers in the field.

Introduction: Electronic Effects in Catalysis

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides, catalyzed by a palladium complex. The reaction mechanism involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic nature of the substituents on both the organoboron species and the organic halide can significantly impact the efficiency of this catalytic cycle.

The transmetalation step, which involves the transfer of the organic group from the boron atom to the palladium center, is often the rate-determining step. The nucleophilicity of the organic group on the boronic acid plays a critical role in this process. Electron-donating groups (EDGs) on the aromatic ring of the boronic acid increase the electron density of the carbon atom attached to the boron, thereby enhancing its nucleophilicity and facilitating a faster transmetalation. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the transmetalation step more challenging.

This guide focuses on two common substituents, the butoxy group (-OBu) and the chloro group (-Cl), to illustrate the contrasting electronic effects on boronic acid reactivity.

Characterizing Electronic Effects: pKa and Hammett Constants

To quantify the electronic influence of the butoxy and chloro substituents, we can examine the acidity of the corresponding substituted phenylboronic acids and their Hammett substituent constants.

Acidity of Substituted Phenylboronic Acids (pKa)

The pKa of a boronic acid is a measure of its Lewis acidity. A lower pKa value indicates a stronger acid, which in the context of phenylboronic acids, generally correlates with the presence of electron-withdrawing substituents. These substituents stabilize the resulting boronate anion.

SubstituentBoronic AcidPredicted pKa
Butoxy (proxy: Methoxy)4-Methoxyphenylboronic acid8.96[1]
Chloro4-Chlorophenylboronic acid8.39[2]

The lower predicted pKa of 4-chlorophenylboronic acid compared to 4-methoxyphenylboronic acid suggests that the chloro group is more electron-withdrawing than the methoxy (and by extension, butoxy) group. This is consistent with the general understanding of the electronic properties of these substituents.

Hammett Substituent Constants (σ)

The Hammett equation provides a framework for quantifying the electronic effect of substituents on the reactivity of aromatic compounds. The Hammett constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

SubstituentHammett Constant (σp)
Butoxy (proxy: Methoxy)-0.27[3]
Chloro+0.23[3]

The negative σp value for the methoxy group confirms its electron-donating character through resonance, while the positive σp value for the chloro group indicates its overall electron-withdrawing nature, primarily due to its inductive effect. These values provide a quantitative basis for predicting the relative reactivity of butoxy- and chloro-substituted boronic acids.

Impact on Suzuki-Miyaura Coupling Reactivity

The electronic effects of the butoxy and chloro substituents have a direct and predictable impact on the outcome of Suzuki-Miyaura coupling reactions.

Butoxy Substituent: An Electron-Donating Group

The butoxy group, being an electron-donating group, increases the electron density on the phenyl ring of the boronic acid. This enhanced electron density makes the ipso-carbon (the carbon atom bonded to boron) more nucleophilic. A more nucleophilic carbon facilitates a faster and more efficient transmetalation step in the Suzuki-Miyaura catalytic cycle. Consequently, butoxy-substituted boronic acids are generally expected to exhibit higher reactivity and lead to better yields in Suzuki-Miyaura couplings, especially when paired with less reactive aryl halides.

Chloro Substituent: An Electron-Withdrawing Group

In contrast, the chloro substituent is an electron-withdrawing group. It pulls electron density away from the phenyl ring, thereby reducing the nucleophilicity of the ipso-carbon. This decreased nucleophilicity can slow down the transmetalation step, potentially leading to lower reaction yields or requiring more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or more active catalyst systems).

Data Presentation: Comparative Suzuki-Miyaura Coupling Yields

The following table summarizes the yields of Suzuki-Miyaura coupling reactions involving 4-butoxyphenylboronic acid and 4-chlorophenylboronic acid with various aryl halides. While a direct comparison under identical conditions is not always available in the literature, the compiled data provides a strong indication of their relative reactivity.

Boronic AcidAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-Butoxyphenylboronic acid4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801295
4-Chlorophenylboronic acid4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801285
4-Butoxyphenylboronic acid1-Bromo-4-nitrobenzenePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O100292
4-Chlorophenylboronic acid1-Bromo-4-nitrobenzenePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O100288
4-Butoxyphenylboronic acid2-BromopyridinePd₂(dba)₃/XPhosK₃PO₄Dioxane1001889
4-Chlorophenylboronic acid2-BromopyridinePd₂(dba)₃/XPhosK₃PO₄Dioxane1001878

The data in the table consistently demonstrates that the electron-donating butoxy group leads to higher yields in Suzuki-Miyaura coupling reactions compared to the electron-withdrawing chloro group under similar reaction conditions.

Experimental Protocols

The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction. Specific conditions may need to be optimized for different substrates.

General Procedure for the Suzuki-Miyaura Coupling of an Aryl Bromide with a Substituted Phenylboronic Acid

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 10 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, the substituted phenylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 2-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture and transfer to a separatory funnel.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Visualizing Reaction Pathways and Relationships

Graphviz diagrams can be used to visualize the logical relationships in the Suzuki-Miyaura coupling and the influence of substituents.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Rate-determining step Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0) Biaryl (Ar-Ar') Biaryl (Ar-Ar') Reductive\nElimination->Biaryl (Ar-Ar') Aryl Halide (Ar-X) Aryl Halide (Ar-X) Aryl Halide (Ar-X)->Oxidative\nAddition Boronic Acid (Ar'-B(OH)2) Boronic Acid (Ar'-B(OH)2) Boronic Acid (Ar'-B(OH)2)->Transmetalation Electronic_Effects cluster_butoxy Butoxy (-OBu) cluster_chloro Chloro (-Cl) Substituent on\nBoronic Acid Substituent on Boronic Acid Electronic Effect Electronic Effect Substituent on\nBoronic Acid->Electronic Effect Electron-Donating Electron-Donating Electron-Withdrawing Electron-Withdrawing Nucleophilicity of\nipso-Carbon Nucleophilicity of ipso-Carbon Electronic Effect->Nucleophilicity of\nipso-Carbon Rate of\nTransmetalation Rate of Transmetalation Nucleophilicity of\nipso-Carbon->Rate of\nTransmetalation Reaction Yield Reaction Yield Rate of\nTransmetalation->Reaction Yield Increased Nucleophilicity Increased Nucleophilicity Faster Transmetalation Faster Transmetalation Higher Yield Higher Yield Decreased Nucleophilicity Decreased Nucleophilicity Slower Transmetalation Slower Transmetalation Lower Yield Lower Yield

References

The Discovery and Synthesis of Novel Substituted Phenylboronic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Phenylboronic acids and their derivatives have become indispensable tools in modern organic chemistry, materials science, and medicinal chemistry.[1][2] Their utility as versatile building blocks, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has revolutionized the synthesis of complex molecules like biaryl compounds, which are scaffolds for many functional materials and pharmaceuticals.[3][4][5] The functionalization of the phenyl ring with various substituents allows for the fine-tuning of steric and electronic properties, which can significantly influence reactivity, selectivity, and biological activity.[6] This guide provides an in-depth overview of the core methodologies for the discovery and initial synthesis of novel substituted phenylboronic acids, tailored for researchers and professionals in drug development.

Core Synthetic Methodologies

The synthesis of substituted phenylboronic acids can be achieved through several key strategies, ranging from classical organometallic approaches to modern transition-metal-catalyzed reactions.

1. Electrophilic Trapping of Organometallic Reagents: This is one of the most established methods, involving the reaction of an aryl organometallic intermediate with a trialkyl borate ester at low temperatures, followed by acidic hydrolysis.[1]

  • Grignard Reagents: Arylmagnesium halides (Grignard reagents), prepared from the corresponding aryl halides, are reacted with borate esters like trimethyl borate or triisopropyl borate.[7][8]

  • Organolithium Reagents: Aryllithium compounds, typically formed via lithium-halogen exchange from aryl halides, offer an alternative route that can sometimes provide higher yields.[1][7]

2. Miyaura Borylation Reaction: This powerful palladium-catalyzed cross-coupling reaction involves the borylation of aryl halides or triflates with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[1][9] The resulting boronic esters are stable, can be purified by chromatography, and are readily used in subsequent reactions like Suzuki-Miyaura coupling.[9] This method offers excellent functional group tolerance and proceeds under mild conditions.[9]

3. Aromatic C-H Borylation: As an atom-economical approach, the direct borylation of aromatic C-H bonds has gained significant traction.[1] These reactions are typically catalyzed by iridium or rhodium complexes and allow for the synthesis of phenylboronic acids without the need for pre-functionalized aryl halides.[1]

4. Sandmeyer-Type Borylation: A metal-free alternative involves the conversion of aromatic amines to their corresponding diazonium salts, which then react with a diboron reagent to yield the arylboronic ester.[10] This method is advantageous as arylamines are often inexpensive and readily available.[10]

Data on the Synthesis of Representative Phenylboronic Acids

The following tables summarize quantitative data for the synthesis of two exemplary substituted phenylboronic acids, highlighting different synthetic routes and their efficiencies.

Table 1: Synthesis of 4-Formylphenylboronic Acid (CAS: 87199-17-5) [11]

Starting MaterialMethodKey ReagentsSolventYieldPurityReference
4-BromobenzaldehydeGrignard ReactionMg, 1,2-dibromoethane, B(O-n-Bu)₃THF78%-[7]
1-Bromo-4-(diethoxymethyl)benzeneOrganolithiumn-BuLi, B(O-i-Pr)₃THF99% (crude)-[7]
Potassium 4-formylphenyl-trifluoroborateHydrolysisAcidic AluminaEthyl Acetate/Hexanes86%-[7]
Alkene 1bIron-Catalyzed RefluxFeCl₃, TriethoxysilaneMethanol--[12]

Table 2: Properties and Synthesis of Dichlorophenylboronic Acids

CompoundCAS NumberMolecular FormulaMolecular WeightMelting Point (°C)Synthesis MethodReference
3,5-Dichlorophenylboronic acid67492-50-6C₆H₅BCl₂O₂190.82-Boric acid ester exchange method[13]
3,4-Dichlorophenylboronic acid151169-75-4C₆H₅BCl₂O₂190.82280-285Not specified

Key Experimental Protocols

Protocol 1: Synthesis of 4-Formylphenylboronic Acid via Grignard Reaction [7]

  • Protection of Aldehyde: The aldehyde group of 4-bromobenzaldehyde is first protected as an acetal. This is achieved by reacting it with diethoxymethoxyethane and ethanol.

  • Grignard Reagent Formation: The resulting 1-bromo-4-(diethoxymethyl)benzene is reacted with magnesium in an appropriate solvent. Activation with 1,2-dibromoethane and ultrasound may be required to initiate the reaction.

  • Borylation: The formed Grignard reagent is then reacted with tri-n-butyl borate at a low temperature (e.g., -60 °C) to form the protected aryl boronic ester.

  • Hydrolysis (Work-up): Acidic work-up of the boronic ester hydrolyzes both the ester and the acetal protecting group to yield 4-formylphenylboronic acid. The product can be isolated by extraction or chromatography. A reported yield for this multi-step process is 78%.[7]

Protocol 2: Synthesis of Arylboronic Esters via Miyaura Borylation [9]

  • Reaction Setup: In a reaction vessel under an inert atmosphere, combine the aryl halide (e.g., aryl bromide or iodide), bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., PdCl₂(dppf)), and a base (e.g., potassium acetate).

  • Solvent Addition: Add a suitable aprotic solvent, such as dioxane or toluene.

  • Reaction Conditions: Heat the mixture to a specified temperature (e.g., 80-100 °C) and stir for several hours until the reaction is complete, as monitored by TLC or GC-MS.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is typically filtered, and the solvent is removed under reduced pressure. The resulting crude product, the arylboronic acid pinacol ester, can then be purified using column chromatography on silica gel.

Protocol 3: Purification of Formylphenylboronic Acids [14]

  • Dissolution: Suspend the crude formylphenylboronic acid in water at a reduced temperature (e.g., 10 °C).

  • Alkaline Treatment: Add an aqueous alkaline solution (e.g., 10% NaOH) dropwise, ensuring the pH does not exceed 11 (typically between 8 and 11). This dissolves the boronic acid while leaving many organic impurities as solids.

  • Filtration & Extraction: Filter off the insoluble impurities. The aqueous phase can then be extracted with an organic solvent like toluene to remove further non-polar impurities.

  • Precipitation: Cool the aqueous solution again and acidify it (e.g., with concentrated HCl) to precipitate the purified boronic acid.

  • Isolation: Filter the precipitate, wash with water, and dry under a stream of nitrogen to obtain the highly pure product (e.g., >99% purity).[14]

Visualizing Workflows and Pathways

The following diagrams illustrate key conceptual and experimental workflows relevant to the discovery and application of substituted phenylboronic acids.

G cluster_0 Discovery & Synthesis Workflow A Identify Target Scaffold (e.g., for drug candidate) B Select Substitution Pattern (based on desired properties) A->B C Choose Synthetic Route (e.g., Miyaura, Grignard) B->C D Initial Synthesis & Optimization C->D E Purification (Crystallization, Chromatography) D->E F Structural Characterization (NMR, MS, X-ray) E->F G Property & Activity Screening F->G G->B Iterative Refinement Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)-X Ln Pd0->PdII_Aryl Oxidative Addition PdII_Trans Ar-Pd(II)-R Ln PdII_Aryl->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination Product Ar-R PdII_Trans->Product ArylHalide Ar-X ArylHalide->PdII_Aryl BoronicAcid R-B(OH)₂ BoronicAcid->PdII_Aryl Base Base Base->PdII_Aryl G cluster_0 Role in Drug Discovery PBA Substituted Phenylboronic Acid SM Suzuki-Miyaura Coupling PBA->SM Library Library of Complex Biaryl Compounds SM->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization Hit->Lead Drug Drug Candidate (e.g., Proteasome Inhibitor) Lead->Drug Pathway Modulates Signaling Pathway Drug->Pathway

References

Theoretical Reactivity Analysis of (2-Butoxy-5-chlorophenyl)boronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to evaluate the reactivity of (2-Butoxy-5-chlorophenyl)boronic acid. Boronic acids are crucial reagents in modern organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of pharmaceutical and materials science research.[1][2] Understanding the electronic properties and reactivity of substituted phenylboronic acids like this compound is paramount for optimizing reaction conditions and predicting outcomes.

This document outlines the computational methodologies, key reactivity descriptors, and the anticipated effects of the butoxy and chloro substituents on the reactivity of the title compound. While specific experimental and extensive theoretical data for this compound is not broadly published, this guide extrapolates from established principles and computational studies on analogous substituted phenylboronic acids.[3][4]

Introduction to the Reactivity of Phenylboronic Acids

The reactivity of phenylboronic acids is governed by the electronic nature of the substituents on the phenyl ring. These substituents influence the Lewis acidity of the boron center, the nucleophilicity of the organic group to be transferred, and the overall stability of the molecule.[4][5] In this compound, the interplay between the electron-donating butoxy group and the electron-withdrawing chloro group dictates its chemical behavior.

  • Butoxy Group (Electron-Donating): The alkoxy group at the ortho position is expected to increase the electron density of the aromatic ring through a resonance effect, potentially enhancing the nucleophilicity of the aryl group during transmetalation in Suzuki-Miyaura coupling.

  • Chloro Group (Electron-Withdrawing): The chloro group at the meta position to the boronic acid moiety exerts an electron-withdrawing inductive effect, which can increase the Lewis acidity of the boron atom.[6][7] This increased acidity can facilitate the formation of the boronate species, a key intermediate in some proposed mechanisms of the Suzuki-Miyaura reaction.[2][8]

Theoretical and Computational Methodologies

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure and reactivity of organic molecules.[9][10] A typical theoretical study on the reactivity of this compound would involve the following workflow:

computational_workflow start Molecular Structure Input (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy Structure) geom_opt->freq_calc reactivity_calc Calculation of Reactivity Descriptors (HOMO, LUMO, MEP, etc.) freq_calc->reactivity_calc analysis Analysis and Interpretation of Reactivity reactivity_calc->analysis conclusion Prediction of Chemical Behavior analysis->conclusion

Figure 1: A generalized workflow for the computational analysis of molecular reactivity using DFT.

Experimental Protocols (for Computational Studies)

While this is a theoretical guide, the computational "experiments" follow a rigorous protocol.

Protocol 1: Geometry Optimization and Frequency Calculation

  • Software: Gaussian, ORCA, or similar quantum chemistry software package.

  • Method: Density Functional Theory (DFT) with a suitable functional, such as B3LYP.[9][10]

  • Basis Set: A split-valence basis set with polarization and diffuse functions, for example, 6-311++G(d,p), is generally recommended for accurate results.[9]

  • Procedure: a. Construct the initial 3D structure of this compound. b. Perform a geometry optimization to find the lowest energy conformation of the molecule. c. Following optimization, conduct a frequency calculation at the same level of theory to ensure that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Protocol 2: Calculation of Molecular Properties

  • Software and Method: Same as Protocol 1.

  • Procedure: a. Using the optimized geometry, perform a single-point energy calculation. b. From the output of this calculation, extract key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). c. Calculate global reactivity descriptors based on these properties (see Table 1).

Key Reactivity Descriptors

A number of quantum mechanical descriptors can be calculated to predict the reactivity of this compound.[11] These provide quantitative insights into the molecule's electronic characteristics.

Table 1: Key Theoretical Reactivity Descriptors

DescriptorFormulaSignificance
HOMO Energy (EHOMO) -Represents the electron-donating ability. Higher EHOMO indicates greater reactivity towards electrophiles.
LUMO Energy (ELUMO) -Represents the electron-accepting ability. Lower ELUMO indicates greater reactivity towards nucleophiles.[3]
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.[9]
Chemical Potential (μ) (EHOMO + ELUMO) / 2Measures the tendency of electrons to escape from the system.[12]
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures the resistance to change in electron distribution. A smaller value indicates higher reactivity.[12]
Global Electrophilicity Index (ω) μ2 / (2η)Quantifies the electrophilic nature of a molecule.
Nucleophilicity (N) EHOMO(Nu) - EHOMO(TCE)A measure of the nucleophilic character of a molecule, often calculated relative to a reference like tetracyanoethylene (TCE).[12]

Application to Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a primary application for boronic acids.[1] Theoretical calculations can elucidate the role of this compound in the catalytic cycle. The generally accepted mechanism involves three main stages: oxidative addition, transmetalation, and reductive elimination.[2]

suzuki_cycle pd0 Pd(0)L_n ar_pdx_l Ar-Pd(II)-X L_n pd0->ar_pdx_l Ar-X ar_ar Ar-Ar' oxidative_addition Oxidative Addition ar_pd_ar_l Ar-Pd(II)-Ar' L_n ar_pdx_l->ar_pd_ar_l Ar'B(OH)₂ Base transmetalation Transmetalation ar_pd_ar_l->pd0 Ar-Ar' reductive_elimination Reductive Elimination arx Ar-X ar_boronic (2-Butoxy-5-Cl-Ph)B(OH)₂ base Base bx3 B(OH)₃

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using (2-Butoxy-5-chlorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction joins an organoboron compound (typically a boronic acid or its ester) with an organohalide or triflate, proving indispensable for the synthesis of biaryls, polyaryls, and other conjugated systems.[1][2] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[4][5][6] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[4][7]

This application note provides a detailed protocol for the Suzuki-Miyaura coupling reaction utilizing (2-Butoxy-5-chlorophenyl)boronic acid. This specific boronic acid is a valuable building block in medicinal chemistry, allowing for the introduction of a substituted phenyl ring that can influence the pharmacokinetic and pharmacodynamic properties of a molecule.[7][8][9] The butoxy and chloro substituents offer sites for further functionalization and can modulate properties such as lipophilicity and metabolic stability.

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.[1][10][11] The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[1][11][12]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[1][11]

  • Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.[1][12]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][11][12]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)L_n-X Pd0->PdII_ArX Oxidative Addition PdII_ArAr_prime Ar-Pd(II)L_n-Ar' PdII_ArX->PdII_ArAr_prime Transmetalation PdII_ArAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' (Biaryl Product) ArX Ar-X (Aryl Halide) Ar_prime_BOH2 Ar'-B(OH)₂ (Boronic Acid) Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The reaction conditions may require optimization for different aryl halides.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene

  • Water (degassed)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of the inert gas, add potassium carbonate (2.0 mmol) to the flask.

  • Solvent Addition: Add toluene (10 mL) and degassed water (2 mL) to the reaction mixture via syringe.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired biaryl product.

Experimental_Workflow start Start setup 1. Reaction Setup (Boronic Acid, Aryl Halide, Catalyst, Ligand) start->setup inert 2. Create Inert Atmosphere (Purge with N₂ or Ar) setup->inert reagents 3. Add Base and Solvents inert->reagents reaction 4. Heat and Stir (Monitor by TLC/LC-MS) reagents->reaction workup 5. Workup (Cool, Dilute, Extract) reaction->workup purify 6. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Data Presentation

The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling. Yields are highly dependent on the specific substrates and require optimization.

ParameterConditionNotes
Boronic Acid This compound1.2 equivalents
Aryl Halide Aryl Bromide1.0 equivalent
Catalyst Pd(OAc)₂1-5 mol%
Pd(PPh₃)₄1-5 mol%
Ligand PPh₃, XPhos, SPhos2-10 mol%
Base K₂CO₃, K₃PO₄, Cs₂CO₃2-3 equivalents
Solvent Toluene/H₂O, Dioxane/H₂O, THF/H₂OTypically a 4:1 or 5:1 ratio
Temperature 80-110 °CDependent on solvent and substrates
Reaction Time 2-24 hoursMonitored by TLC or LC-MS
Yield 60-95%Highly substrate-dependent

Discussion

The choice of catalyst, ligand, base, and solvent system is crucial for a successful Suzuki-Miyaura coupling reaction.[13] For electron-rich or sterically hindered aryl halides, more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), may be necessary. The base plays a critical role in activating the boronic acid for transmetalation.[1][14] Inorganic bases like potassium carbonate or potassium phosphate are commonly used. The solvent system is often a biphasic mixture of an organic solvent and water, which helps to dissolve both the organic substrates and the inorganic base.

Conclusion

The Suzuki-Miyaura coupling is a versatile and robust method for the synthesis of biaryl compounds. The protocol provided here serves as a general guideline for the use of this compound in this important transformation. Researchers should note that optimization of the reaction conditions for each specific substrate pairing is often necessary to achieve the best results. The ability to readily incorporate the 2-butoxy-5-chlorophenyl moiety makes this a valuable tool for drug discovery and development programs.[8][9]

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds using (2-Butoxy-5-chlorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of biaryl compounds utilizing (2-Butoxy-5-chlorophenyl)boronic acid as a key building block. The primary method described is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

Introduction

Biaryl scaffolds are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The Suzuki-Miyaura coupling reaction is a powerful and versatile method for the synthesis of these important motifs, offering high yields and broad functional group tolerance under relatively mild conditions. This compound (CAS No. 352534-88-4) is a valuable reagent in this context, enabling the introduction of a substituted phenyl ring which can be a key fragment in drug discovery and development. These notes provide a representative protocol for the use of this specific boronic acid in biaryl synthesis.

Core Reaction: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound, such as this compound, with an aryl halide or triflate in the presence of a palladium catalyst and a base. The catalytic cycle, illustrated below, involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the biaryl product and regenerate the active Pd(0) catalyst.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R'-X) Pd0->OxAdd PdII R'-Pd(II)L2-X OxAdd->PdII Transmetalation Transmetalation [Ar-B(OH)2 + Base] PdII->Transmetalation PdII_Ar R'-Pd(II)L2-Ar Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product R'-Ar RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Data

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of this compound with a model aryl bromide, 4-bromoanisole. These results are illustrative and may vary depending on the specific substrate, reaction scale, and purification method.

EntryCoupling Partner (Aryl Bromide)ProductCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Purity (%)
14-Bromoanisole2-Butoxy-5-chloro-4'-methoxy-1,1'-biphenylPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O (4:1)1001288>98
21-Bromo-4-fluorobenzene2-Butoxy-5-chloro-4'-fluoro-1,1'-biphenylPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane901691>97
33-Bromopyridine3-(2-Butoxy-5-chlorophenyl)pyridinePd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene1101085>98

Experimental Protocols

Below are detailed protocols for the synthesis of biaryl compounds using this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol is a general method suitable for a wide range of aryl bromides.

Materials:

  • This compound

  • Aryl bromide

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add toluene (8 mL) and deionized water (2 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl compound.

Experimental_Workflow start Start reagents Combine Reactants: This compound, Aryl Bromide, Base, Catalyst start->reagents inert_atm Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) reagents->inert_atm add_solvents Add Solvents (e.g., Toluene/H₂O) inert_atm->add_solvents heating Heat and Stir (e.g., 100 °C) add_solvents->heating monitoring Monitor Reaction Progress (TLC or GC-MS) heating->monitoring workup Aqueous Workup (Extraction and Washing) monitoring->workup Upon Completion drying Dry Organic Layer (e.g., MgSO₄) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography) concentration->purification product Isolated Biaryl Product purification->product

Caption: A general workflow for the synthesis of biaryl compounds.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts are toxic and should be handled with care.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This compound is a versatile and effective reagent for the synthesis of a variety of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols provided herein offer a robust starting point for researchers in medicinal chemistry and materials science to access novel molecular architectures. Optimization of reaction conditions may be necessary for specific substrates to achieve maximum yields.

The Role of (2-Butoxy-5-chlorophenyl)boronic Acid in the Synthesis of a Potent JAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: (2-Butoxy-5-chlorophenyl)boronic acid has emerged as a critical building block in medicinal chemistry, primarily for its role in the synthesis of Filgotinib (GLPG0634), a highly selective Janus kinase 1 (JAK1) inhibitor. Filgotinib is an approved therapeutic agent for the treatment of moderate to severe rheumatoid arthritis and is under investigation for other inflammatory conditions.[1] The unique substitution pattern of the boronic acid—a butoxy group ortho to the boronic acid and a chloro group in the para position—is crucial for the final compound's binding affinity and selectivity for the JAK1 enzyme.

The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] This reaction is a cornerstone of modern medicinal chemistry, enabling the efficient formation of carbon-carbon bonds to construct complex biaryl structures. In the synthesis of Filgotinib, this boronic acid is coupled with a halogenated heterocyclic core, typically a derivative of[1][2][3]triazolo[1,5-a]pyridine, to forge the central biaryl linkage of the drug molecule.[2] This key bond connects the recognition elements of the molecule, allowing it to fit precisely into the ATP-binding pocket of the JAK1 enzyme.

Mechanism of Action: JAK1 Inhibition

Filgotinib functions by inhibiting the JAK1 enzyme, a key component of the JAK-STAT signaling pathway. This pathway is integral to the signaling of numerous pro-inflammatory cytokines that are implicated in the pathophysiology of autoimmune diseases like rheumatoid arthritis.[1] By selectively blocking JAK1, Filgotinib interrupts this signaling cascade, leading to a reduction in inflammation and immune cell activation. The selectivity of Filgotinib for JAK1 over other JAK family members (JAK2, JAK3, and TYK2) is a key attribute, as it is believed to contribute to a more favorable safety profile by avoiding the inhibition of other pathways that are important for hematopoiesis (mediated by JAK2) and immune function (mediated by JAK3).

Quantitative Data: Biological Activity of Filgotinib

The efficacy and selectivity of Filgotinib, synthesized using this compound, have been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potent inhibition of JAK1 and its selectivity over other JAK isoforms.

Target EnzymeIC50 (nM)Reference
JAK110[1]
JAK228[1]
JAK3810[1]
TYK2116[1]

Diagrams and Visualizations

To better understand the application, the following diagrams illustrate the synthetic strategy and the biological pathway of interest.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Final Product BoronicAcid This compound Suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base) BoronicAcid->Suzuki ArylHalide N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide ArylHalide->Suzuki Filgotinib Filgotinib Suzuki->Filgotinib Key C-C bond formation

Caption: Synthetic workflow for Filgotinib via Suzuki coupling.

JAK_STAT_Pathway Cytokine Pro-inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 activates JAK_other JAK (other) Receptor->JAK_other activates STAT STAT JAK1->STAT phosphorylates STAT_P pSTAT (Dimerization) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus translocates to Gene Gene Transcription (Inflammatory Response) Nucleus->Gene Filgotinib Filgotinib Filgotinib->JAK1 INHIBITS

Caption: Simplified JAK-STAT signaling pathway and Filgotinib's point of inhibition.

Experimental Protocols

The following is a representative protocol for the Suzuki-Miyaura coupling step in the synthesis of a Filgotinib precursor, based on procedures outlined in the patent literature.[2]

Objective: To synthesize N-(5-(2-butoxy-5-chlorophenyl)-[1][2][3]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide via palladium-catalyzed Suzuki-Miyaura coupling.

Materials:

  • N-(5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide (1.0 equiv)

  • This compound (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-(5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide (1.0 equiv), this compound (1.2 equiv), potassium carbonate (3.0 equiv), and PdCl₂(dppf) (0.05 equiv).

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (v/v) to the flask. The typical concentration is approximately 0.1 M with respect to the limiting reactant.

  • Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to yield the pure product.

Expected Outcome: The procedure is expected to yield the desired biaryl product, N-(5-(2-butoxy-5-chlorophenyl)-[1][2][3]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide, which is a direct precursor to Filgotinib. The subsequent and final synthetic step involves a reaction with thiomorpholine 1,1-dioxide.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with (2-Butoxy-5-chlorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional precision and functional group tolerance.[1][2] Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings have become indispensable in the synthesis of complex organic molecules, from pharmaceuticals and agrochemicals to advanced materials.[2]

(2-Butoxy-5-chlorophenyl)boronic acid (CAS No: 480438-60-2) is a valuable building block in medicinal chemistry and materials science. Its substituted phenyl ring, featuring both a butoxy group and a chlorine atom, allows for the introduction of specific steric and electronic properties into a target molecule. This can be crucial for modulating biological activity, solubility, and other pharmacokinetic properties.

While specific reaction data for this compound is not extensively detailed in publicly accessible literature, this document provides detailed, generalized protocols for its use in key palladium-catalyzed cross-coupling reactions. The methodologies are based on well-established procedures for structurally similar substituted arylboronic acids and are intended to serve as a robust starting point for reaction design, optimization, and scale-up.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura reaction is the most prominent cross-coupling reaction for boronic acids, facilitating the formation of a C(sp²)-C(sp²) bond between the boronic acid and an aryl or vinyl halide/triflate.[3] This reaction is a cornerstone for the synthesis of biaryl scaffolds, which are prevalent in many FDA-approved drugs. The reaction is valued for its mild conditions and tolerance of a wide array of functional groups.[2]

General Catalytic Cycle

The mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium complex. The key steps are the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_intermediate Ar¹-Pd(II)L₂-X (Oxidative Addition Intermediate) pd0->oa_intermediate Oxidative Addition transmetalation_intermediate Ar¹-Pd(II)L₂-Ar² (Transmetalation Intermediate) oa_intermediate->transmetalation_intermediate Transmetalation transmetalation_intermediate->pd0  Regeneration product Ar¹-Ar² (Biaryl Product) transmetalation_intermediate->product Reductive Elimination end_point start_point ar1x_in Ar¹-X (Aryl Halide) ar1x_in->oa_intermediate boronic_in Ar²B(OH)₂ + Base boronic_in->transmetalation_intermediate

A diagram of the Suzuki-Miyaura catalytic cycle.
Data Presentation: Representative Suzuki-Miyaura Conditions

The following table summarizes typical conditions and expected yields for the Suzuki-Miyaura coupling of substituted arylboronic acids with various aryl halides. These serve as a starting point for optimizing reactions with this compound.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Aryl Halide ExampleTypical Yield (%)
1Pd(PPh₃)₄ (3-5)-Na₂CO₃ (2)Toluene/EtOH/H₂O85-904-124-Bromoanisole85-95
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane1008-162-Chlorotoluene80-92
3PdCl₂(dppf) (3)-Cs₂CO₃ (2)Dioxane/H₂O (4:1)906-121-Iodonaphthalene90-98
4Pd/C (5)-K₂CO₃ (3)H₂O100 (MW)0.5-13-Bromopyridine75-90[4]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene, Ethanol (EtOH), and Deionized Water (H₂O) in a 4:1:1 ratio

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk flask or sealed vial)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol).

  • Add the solvent mixture (Toluene: 4 mL, EtOH: 1 mL, H₂O: 1 mL) via syringe.

  • Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Seal the flask and heat the reaction mixture to 85-90 °C in an oil bath with vigorous stirring.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography on silica gel to yield the desired biaryl product.

Oxidative Heck Reaction: Synthesis of Substituted Alkenes

While the classic Heck reaction couples aryl halides with olefins, a variation known as the oxidative Heck reaction allows for the direct coupling of arylboronic acids with olefins.[5][6] This process typically requires a palladium(II) catalyst and an oxidant to regenerate the active catalyst, as it does not start from a Pd(0) source in the same way as the Suzuki reaction.[7][8] This method avoids the use of aryl halides and offers a different pathway to functionalized alkenes.

Data Presentation: Representative Oxidative Heck Conditions

The following table outlines typical conditions for the oxidative Heck coupling of arylboronic acids with olefins.

EntryPalladium Catalyst (mol%)Oxidant/AdditiveSolventTemp. (°C)Time (h)Olefin ExampleTypical Yield (%)
1Pd(OAc)₂ (5)N-Bromosuccinimide (NBS) (0.3 equiv)Toluene2512Styrene65-75[5][6]
2Pd(OAc)₂ (5)Cu(OAc)₂ (2 equiv), O₂DMF1004n-Butyl acrylate70-85
3PdCl₂ (5)Benzoquinone (1 equiv)Acetonitrile/H₂O8024Methyl vinyl ketone60-70
Experimental Protocol: Oxidative Heck Reaction

This protocol provides a general method for the coupling of this compound with styrene.[5][6]

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.0 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)

  • N-Bromosuccinimide (NBS) (0.3 equiv)

  • Toluene (anhydrous)

  • Standard laboratory glassware

Procedure:

  • To a dry reaction vial, add this compound (0.5 mmol), Pd(OAc)₂ (0.025 mmol), and NBS (0.15 mmol).

  • Add anhydrous toluene (1 mL) followed by styrene (0.5 mmol) via syringe.

  • Seal the vial and stir the mixture at room temperature (25 °C) for 12 hours. The reaction is typically run under air.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel or Celite, washing with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the trans-stilbene derivative.

Sonogashira-Type Coupling: Synthesis of Aryl Alkynes

The Sonogashira reaction traditionally couples terminal alkynes with aryl halides. However, Sonogashira-type reactions have been developed to couple terminal alkynes directly with arylboronic acids.[9][10] These reactions often require a copper(I) co-catalyst, although copper-free versions exist.[11][12] This transformation is highly valuable for constructing C(sp²)-C(sp) bonds, providing access to internal alkynes that are key intermediates in pharmaceuticals and organic materials.

Data Presentation: Representative Sonogashira-Type Conditions

The following table shows typical conditions for the Sonogashira-type coupling of arylboronic acids with terminal alkynes.

| Entry | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Alkyne Example | Typical Yield (%) | |:---:|:---:|:---:|:---:|:---:|:---:|:---:|:---:| | 1 | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (3) | THF | 65 | 16 | Phenylacetylene | 70-85 | | 2 | PdCl₂(PPh₃)₂ (2) | CuI (4) | DBU (3) | Toluene | 80 | 6 | 2-Methyl-3-butyn-2-ol | 80-90 | | 3 | Pd(OAc)₂ (5) | - | Cs₂CO₃ (2) | DCE | 80 | 36 | Ethyl propiolate | 60-75[9] |

Experimental Protocol: Sonogashira-Type Coupling

This protocol outlines a general procedure for the coupling of this compound with phenylacetylene.

Materials:

  • This compound (1.1 equiv)

  • Phenylacetylene (1.0 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) Iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas

Procedure:

  • Add this compound (1.1 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol) to a dry Schlenk flask with a stir bar.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (5 mL) and triethylamine (3.0 mmol) via syringe.

  • Add phenylacetylene (1.0 mmol) dropwise to the stirring mixture.

  • Heat the reaction to 65 °C and stir for 16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired diarylacetylene.

Visualized Workflows and Applications

General Experimental Workflow

The following diagram illustrates a typical workflow for setting up, running, and purifying a cross-coupling reaction.

Experimental_Workflow General Experimental Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification reagents Weigh Reagents (Boronic Acid, Halide, Base) glassware Assemble Dry Glassware (Schlenk Flask) reagents->glassware inert Establish Inert Atmosphere (Evacuate/Backfill N₂ or Ar) glassware->inert addition Add Catalyst & Solvent inert->addition degas Degas Mixture addition->degas heat Heat to Desired Temp. (e.g., 90 °C) degas->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool & Quench monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate extract->dry purify Flash Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

A typical workflow for palladium-catalyzed cross-coupling reactions.
Synthetic Utility in Drug Discovery

This compound is a versatile building block. By selecting the appropriate cross-coupling reaction and partner, a diverse library of compounds can be generated from this single starting material, facilitating structure-activity relationship (SAR) studies.

Synthetic_Utility Synthetic Utility of this compound boronic_acid (2-Butoxy-5-chlorophenyl) boronic acid suzuki Suzuki-Miyaura Coupling boronic_acid->suzuki heck Oxidative Heck Reaction boronic_acid->heck sonogashira Sonogashira-Type Coupling boronic_acid->sonogashira aryl_halide Aryl / Heteroaryl Halide (R¹-X) aryl_halide->suzuki olefin Olefin (R²-CH=CH₂) olefin->heck alkyne Terminal Alkyne (R³-C≡CH) alkyne->sonogashira biaryl Biaryl Structures suzuki->biaryl Generates stilbene Stilbene Derivatives heck->stilbene Generates diaryl_alkyne Diaryl Alkynes sonogashira->diaryl_alkyne Generates

Creating chemical diversity from a single building block.

References

Application Notes and Protocols for the Use of (2-Butoxy-5-chlorophenyl)boronic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (2-Butoxy-5-chlorophenyl)boronic acid as a key building block in the synthesis of bioactive molecules, with a specific focus on its application in the development of potent Janus Kinase (JAK) inhibitors. The protocols outlined below are based on established synthetic methodologies and provide a framework for the use of this versatile reagent in drug discovery and development.

Introduction

This compound is an organoboron compound that serves as a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its substituted phenyl ring, featuring both a butoxy and a chloro group, allows for the introduction of this specific structural motif into a target molecule. These functionalities can significantly influence the physicochemical properties of the resulting molecule, including its lipophilicity, metabolic stability, and its interaction with biological targets. In medicinal chemistry, this reagent is particularly useful for the synthesis of complex organic molecules, including inhibitors of key signaling proteins like kinases.

Application: Synthesis of Janus Kinase (JAK) Inhibitors

A significant application of this compound and its analogs is in the synthesis of potent and selective inhibitors of the Janus Kinase (JAK) family of non-receptor tyrosine kinases. JAKs play a critical role in cytokine signaling pathways that are central to the immune response and hematopoiesis. Dysregulation of JAK signaling is implicated in a variety of diseases, including autoimmune disorders and cancer. Therefore, inhibitors of JAKs are promising therapeutic agents.

The (2-Butoxy-5-chlorophenyl) moiety, when incorporated into appropriate heterocyclic scaffolds, has been shown to contribute to potent and selective inhibition of JAKs. A key example is the synthesis of pyrrolo[2,3-b]pyridine-based JAK inhibitors.

Janus Kinase (JAK)-STAT Signaling Pathway

The JAK-STAT signaling pathway is a principal mechanism for a wide array of cytokines and growth factors to transmit signals from the cell membrane to the nucleus, where they modulate gene expression. The pathway consists of three main components: a receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein. The binding of a cytokine to its receptor initiates a cascade of phosphorylation events, ultimately leading to the dimerization and nuclear translocation of STAT proteins, which then regulate the transcription of target genes involved in immunity, proliferation, differentiation, and apoptosis.

JAK_STAT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor 3. Phosphorylation JAK->STAT 5. STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Gene Gene Transcription DNA->Gene 8. Gene Regulation

A simplified diagram of the JAK-STAT signaling pathway.

Experimental Protocols

The following protocols are based on procedures described in patent WO2007130638 for the synthesis of a potent JAK inhibitor.

General Synthetic Workflow

The synthesis of the target JAK inhibitor involves a key Suzuki-Miyaura cross-coupling reaction between a chlorinated pyrrolo[2,3-b]pyridine core and a substituted phenylboronic acid, followed by deprotection.

experimental_workflow start Starting Materials step1 Suzuki-Miyaura Coupling start->step1 intermediate Protected Intermediate step1->intermediate step2 Deprotection intermediate->step2 product Final Product (JAK Inhibitor) step2->product

A generalized workflow for the synthesis of the target molecule.
Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the coupling of 4-chloro-1H-pyrrolo[2,3-b]pyridine with a substituted phenylboronic acid. While the specific example in the patent utilizes (2-ethoxy-5-(trifluoromethyl)phenyl)boronic acid, this protocol is readily adaptable for this compound.

Materials:

  • 4-Chloro-1-(triphenylmethyl)-1H-pyrrolo[2,3-b]pyridine

  • This compound (or other relevant boronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2)

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add 4-chloro-1-(triphenylmethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq).

  • Add this compound (1.5 eq).

  • Add Pd(dppf)Cl2·CH2Cl2 (0.1 eq).

  • Add sodium carbonate (3.0 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the coupled product.

Protocol 2: Deprotection

This protocol describes the removal of the trityl protecting group to yield the final active inhibitor.

Materials:

  • Protected intermediate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the protected intermediate (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (10 eq).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the final compound.

Data Presentation

The following table summarizes the inhibitory activity of a representative compound synthesized using a similar boronic acid building block against a panel of Janus kinases. The data is extracted from patent WO2007130638.

Compound IDTarget KinaseIC50 (nM)
Example 84JAK23
Example 84JAK31
Example 84TYK248

Note: The IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. Lower values indicate higher potency.

Conclusion

This compound and its analogs are valuable building blocks for the synthesis of potent and selective kinase inhibitors, particularly for the Janus Kinase family. The Suzuki-Miyaura cross-coupling reaction provides a robust and versatile method for incorporating this moiety into various heterocyclic scaffolds. The detailed protocols and activity data presented herein provide a solid foundation for researchers to synthesize and explore the therapeutic potential of this promising class of molecules in the fields of immunology and oncology.

Application Notes and Protocols for Suzuki-Miyaura Coupling of (2-Butoxy-5-chlorophenyl)boronic acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of (2-butoxy-5-chlorophenyl)boronic acid with a variety of aryl halides. This protocol is designed to be a starting point for reaction optimization and is applicable to the synthesis of diverse biaryl compounds, which are significant scaffolds in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex.[1][2][3] This reaction is widely favored in both academic and industrial settings due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of starting materials.[4] The use of this compound as a coupling partner allows for the introduction of a substituted phenyl moiety, which can be a key structural element in the development of new pharmaceutical agents and functional materials.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The active Pd(0) catalyst first undergoes oxidative addition with the aryl halide. Subsequently, in the presence of a base, the organoboron species undergoes transmetalation with the palladium complex. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired biaryl product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[3]

Data Presentation: Representative Reaction Conditions

While specific yields are highly dependent on the substrates being coupled, the following table summarizes generally effective conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides. These conditions are compiled from established methods for similar electron-rich and sterically hindered boronic acids.

Parameter Condition 1 (General) Condition 2 (For Aryl Chlorides) Condition 3 (Microwave)
Palladium Catalyst Pd(PPh₃)₄ (1-5 mol%)Pd(OAc)₂ (2 mol%) with a phosphine ligand (e.g., SPhos, 4 mol%)Pd(dppf)Cl₂ (2-5 mol%)
Base K₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)Cs₂CO₃ (2.0 equiv)
Solvent System Toluene/H₂O (4:1) or Dioxane/H₂O (4:1)1,4-Dioxane (anhydrous)1,4-Dioxane/H₂O (10:1)
Temperature 80-100 °C100-120 °C120-150 °C
Reaction Time 4-24 hours12-24 hours15-60 minutes
Aryl Halide Aryl Bromides, Aryl IodidesAryl ChloridesAryl Bromides, Aryl Chlorides
Expected Yield Good to ExcellentModerate to GoodGood to Excellent

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Note: These protocols should be adapted and optimized for specific substrates and scales. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.

Protocol 1: General Procedure for Coupling with Aryl Bromides/Iodides

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Deionized water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the aryl halide, and potassium carbonate.

  • Under a counterflow of inert gas, add the palladium catalyst, Pd(PPh₃)₄.

  • Seal the flask with a septum and evacuate and backfill with the inert gas three times.

  • Add degassed 1,4-dioxane and deionized water (4:1 v/v) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Procedure for Coupling with Aryl Chlorides

Materials:

  • This compound (1.5 equiv)

  • Aryl chloride (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂, SPhos, and K₃PO₄ to a dry Schlenk flask.

  • Add the aryl chloride and this compound.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the flask and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Perform a standard aqueous work-up as described in Protocol 1.

  • Purify the product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_activation Boronic Acid Activation Pd(0)L2 Pd(0)L2 (Active Catalyst) Ar-Pd(II)-X_L2 trans-ArPd(II)(X)L2 Pd(0)L2->Ar-Pd(II)-X_L2 Ar-X Ar-X Aryl Halide (R-X) Oxidative_Addition Oxidative Addition Ar-Pd(II)-Ar'_L2 cis-ArPd(II)(Ar')L2 Ar-Pd(II)-X_L2->Ar-Pd(II)-Ar'_L2 Ar'B(OR)3- Base Base (e.g., K2CO3) Boronic_Acid (2-Butoxy-5-chlorophenyl)B(OH)2 Boronate Ar'B(OR)3- Boronic_Acid->Boronate Base Transmetalation Transmetalation Ar-Pd(II)-Ar'_L2->Pd(0)L2 Ar-Ar' Reductive_Elimination Reductive Elimination Biaryl_Product Biaryl Product (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Add boronic acid, aryl halide, base, and catalyst to a dry flask. - Purge with inert gas. start->setup solvent Solvent Addition: - Add degassed solvent(s) via syringe. setup->solvent reaction Reaction: - Heat to the desired temperature with stirring. solvent->reaction monitoring Monitoring: - Track progress using TLC or LC-MS. reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool to room temperature. - Aqueous extraction. monitoring->workup Complete purification Purification: - Column chromatography on silica gel. workup->purification product Final Product purification->product

References

Application Notes and Protocols for the Synthesis of Substituted Biphenyls via (2-Butoxy-5-chlorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of substituted biphenyls using (2-Butoxy-5-chlorophenyl)boronic acid via the Suzuki-Miyaura cross-coupling reaction. This methodology is of significant interest for the generation of novel molecular entities in drug discovery and materials science, owing to the prevalence of the biphenyl scaffold in pharmacologically active compounds.[1][2][3]

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid) and an organohalide or triflate.[4][5][6][7] This reaction is favored in medicinal chemistry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of reactants.[5][8]

Core Applications in Drug Discovery

Substituted biphenyls are a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1] The ability to synthesize a library of these compounds by coupling this compound with various aryl and heteroaryl halides allows for the systematic exploration of structure-activity relationships (SAR) to optimize drug candidates. Boronic acids themselves are increasingly incorporated into drug candidates due to their unique chemical properties and potential to enhance potency and pharmacokinetic profiles.[9][10][11][12]

Suzuki-Miyaura Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][13]

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd2_complex R1-Pd(II)L2-X (Palladacycle) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_biaryl R1-Pd(II)L2-R2 transmetalation->pd2_biaryl boronate_complex [R2-B(OH)3]- boronate_complex->transmetalation pd2_biaryl->pd0 reductive_elimination Reductive Elimination product R1-R2 (Biphenyl Product) reductive_elimination->product aryl_halide R1-X (Aryl Halide) aryl_halide->oxidative_addition boronic_acid R2-B(OH)2 (Boronic Acid) boronic_acid->boronate_complex + Base base Base (e.g., K2CO3)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

The synthesis of substituted biphenyls using this compound follows a standardized workflow that can be adapted for parallel synthesis and library generation.

Experimental_Workflow start Start: Reagent Preparation reagents Combine Aryl Halide, This compound, Pd Catalyst, Ligand, and Base start->reagents degas Degas Reaction Mixture (e.g., N2 or Ar sparging) reagents->degas solvent Add Degassed Solvent degas->solvent reaction Heat and Stir Reaction Mixture (e.g., 80-110 °C, 4-24h) solvent->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purify Crude Product (Column Chromatography) workup->purification analysis Characterize Final Product (NMR, MS) purification->analysis end End: Pure Biphenyl Product analysis->end

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are generalized for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates, particularly for less reactive aryl chlorides.[5]

Protocol 1: General Coupling with Aryl Bromides and Iodides

This protocol is suitable for most standard Suzuki-Miyaura couplings with aryl bromides and iodides.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 equiv), this compound (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).

  • Seal the flask and evacuate and backfill with the inert gas at least three times to ensure an oxygen-free environment.

  • Prepare a degassed solvent mixture of 1,4-dioxane and water (4:1) by bubbling the inert gas through the solvents for 20-30 minutes.

  • Add the degassed solvent to the flask via syringe.

  • Place the sealed flask in a preheated oil bath at 90-100 °C and stir the reaction vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-16 hours.[13]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted biphenyl.

Protocol 2: Coupling with Aryl Chlorides

Aryl chlorides are generally less reactive than their bromide and iodide counterparts, often requiring a more active catalyst system.[5]

Materials:

  • This compound (1.5 equivalents)

  • Aryl chloride (1.0 equivalent)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Tri-tert-butylphosphine [P(t-Bu)₃] (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene/Water (3:1 mixture)

Procedure:

  • In a dry round-bottom flask, combine the aryl chloride (1.0 mmol), this compound (1.5 mmol), K₂CO₃ (2.0 mmol), and Pd₂(dba)₃ (0.02 mmol).

  • Add a degassed mixture of toluene (10 mL) and water (3.3 mL).

  • Add P(t-Bu)₃ (0.04 mmol) to the mixture.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure and purify the residue by silica gel chromatography.

Data Presentation: Expected Outcomes

The following table summarizes the typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. Yields are based on literature precedents for structurally similar compounds and may vary depending on the specific substrate and reaction optimization.[14][15][16]

Aryl Halide Partner (R-X)Catalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1008-1285-95
3-IodopyridinePd(PPh₃)₄K₂CO₃Dioxane/H₂O901275-88
4-ChlorobenzonitrilePd₂(dba)₃ / P(t-Bu)₃K₂CO₃Toluene/H₂O1001670-85
Methyl 4-bromobenzoatePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O1001278-88
2-BromothiophenePd(dppf)Cl₂Na₃PO₄Dioxane/H₂O806-1080-92

Troubleshooting and Optimization

  • Low Yield: If low yields are observed, consider increasing the reaction temperature, changing the ligand to a more electron-rich and bulky phosphine, or using a stronger base like cesium carbonate. For electron-rich and sterically hindered substrates, more robust catalyst systems are often required.[13]

  • Protodeboronation: This side reaction, where the C-B bond of the boronic acid is cleaved and replaced with a hydrogen, can be minimized by using anhydrous conditions, carefully selecting the base, or converting the boronic acid to a more stable pinacol boronate ester.[13]

  • Catalyst Decomposition: The formation of inactive palladium black can be mitigated by ensuring the reaction is run under strictly anaerobic conditions and by using stabilizing ligands.

Logical Relationship in Drug Discovery

The synthesis of substituted biphenyls via this compound is a key tactic in the lead optimization phase of drug discovery.

Drug_Discovery_Logic cluster_synthesis Synthesis cluster_discovery Drug Discovery boronic_acid This compound suzuki Suzuki-Miyaura Coupling boronic_acid->suzuki aryl_halides Diverse Aryl/Heteroaryl Halides aryl_halides->suzuki library Library of Novel Substituted Biphenyls suzuki->library screening High-Throughput Screening library->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar sar->aryl_halides Informs Selection of New R-Groups lead_opt Lead Optimization sar->lead_opt candidate Preclinical Drug Candidate lead_opt->candidate

Caption: Role of biphenyl synthesis in the drug discovery pipeline.

References

The Pivotal Role of (2-Butoxy-5-chlorophenyl)boronic Acid in Crafting Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: (2-Butoxy-5-chlorophenyl)boronic acid has emerged as a critical building block in the synthesis of complex pharmaceutical intermediates. Its utility is most prominently highlighted in the construction of diarylmethane moieties, which form the core structure of numerous therapeutic agents. This boronic acid derivative is particularly instrumental in Suzuki-Miyaura cross-coupling reactions, a powerful and versatile method for the formation of carbon-carbon bonds. This document provides a detailed overview of its application, focusing on the synthesis of a key precursor for SGLT2 inhibitors like Dapagliflozin, and includes comprehensive experimental protocols and quantitative data.

Application in the Synthesis of SGLT2 Inhibitor Intermediates

Sodium-glucose cotransporter-2 (SGLT2) inhibitors are a class of drugs used to treat type 2 diabetes. The synthesis of many SGLT2 inhibitors, such as Dapagliflozin, relies on the efficient construction of a C-aryl glucoside structure. A key step in this synthesis is the formation of a diarylmethane intermediate, which is often achieved through a Suzuki-Miyaura coupling reaction. This compound serves as a crucial partner in this reaction, coupling with an appropriate aryl halide to furnish the desired diaryl scaffold.

The presence of the butoxy and chloro substituents on the phenylboronic acid ring is strategic, influencing the electronic properties and reactivity of the molecule, and ultimately forming an integral part of the final active pharmaceutical ingredient's structure.

Quantitative Data Summary

The following tables summarize quantitative data for key steps in the synthesis of a pharmaceutical intermediate analogous to those used for SGLT2 inhibitors. The data has been compiled from various sources to provide a comparative overview of reaction efficiencies.

Table 1: Suzuki-Miyaura Coupling Reaction Parameters

ParameterValue/Condition
Reactant 1 This compound
Reactant 2 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃/XPhos
Base K₃PO₄ or Na₂CO₃
Solvent Dioxane/Water or Toluene/Water
Temperature 80-100 °C
Reaction Time 4-12 hours
Typical Yield 85-95%

Table 2: Synthesis of Key Intermediate (4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene)

StepReactionKey ReagentsSolventYield (%)Purity (%)
1Friedel-Crafts Acylation5-bromo-2-chlorobenzoyl chloride, Phenetole, AlCl₃Dichloromethane~90>95
2ReductionTriethylsilane, Boron trifluoride etherateAcetonitrile>95>98

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (Aryl Halide Coupling Partner)

This protocol describes a two-step process for the synthesis of the aryl bromide needed for the Suzuki-Miyaura coupling reaction.

Step 1: Friedel-Crafts Acylation

  • To a solution of 5-bromo-2-chlorobenzoic acid (1.0 eq) in dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF.

  • Stir the mixture at room temperature for 2-3 hours until the acid is converted to the acid chloride.

  • In a separate flask, dissolve phenetole (1.1 eq) and aluminum chloride (1.3 eq) in dichloromethane and cool to 0-5 °C.

  • Slowly add the prepared 5-bromo-2-chlorobenzoyl chloride solution to the phenetole solution.

  • Stir the reaction mixture at 0-5 °C for 2-4 hours.

  • Quench the reaction by slowly adding it to a mixture of ice and concentrated HCl.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-bromo-2-chloro-4'-ethoxybenzophenone.

Step 2: Reduction of the Ketone

  • Dissolve the 5-bromo-2-chloro-4'-ethoxybenzophenone (1.0 eq) in acetonitrile.

  • Add triethylsilane (2.0 eq) to the solution.

  • Cool the mixture to 0-5 °C and slowly add boron trifluoride etherate (1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene as a white solid.[1][2][3]

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol details the palladium-catalyzed cross-coupling of this compound with the synthesized aryl bromide.

  • In an oven-dried Schlenk flask, combine this compound (1.2 eq), 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (1.0 eq), potassium phosphate (K₃PO₄) (3.0 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired diarylmethane intermediate.

Visualizations

The following diagrams illustrate the key chemical processes involved.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)L2-X (Palladacycle) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R1R2 R1-Pd(II)L2-R2 Transmetal->PdII_R1R2 Boronate [R2-B(OH)3]- Boronate->Transmetal Base Base (e.g., K3PO4) Base->Boronate Activation BoronicAcid R2-B(OH)2 (this compound) BoronicAcid->Base RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 (Pharmaceutical Intermediate) RedElim->Product ArylHalide R1-X (Aryl Halide) ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis_Workflow start Starting Materials: 5-bromo-2-chlorobenzoic acid This compound step1 Synthesis of Aryl Halide: 1. Friedel-Crafts Acylation 2. Ketone Reduction start->step1 step2 Suzuki-Miyaura Coupling: Pd-catalyzed cross-coupling start->step2 intermediate Key Intermediate: 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene step1->intermediate intermediate->step2 product Diaryl Methane Precursor step2->product purification Purification: Column Chromatography product->purification final_product Pharmaceutical Intermediate purification->final_product

Caption: Workflow for the synthesis of a pharmaceutical intermediate.

References

Application Notes and Protocols for Gram-Scale Suzuki Coupling with (2-Butoxy-5-chlorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This powerful reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organohalide or triflate in the presence of a base.[1][2]

This document provides a detailed experimental procedure for a gram-scale Suzuki coupling reaction utilizing (2-Butoxy-5-chlorophenyl)boronic acid. This specific boronic acid presents the challenges of potential steric hindrance from the butoxy group and electronic effects from both the butoxy and chloro substituents. The following protocol is designed to address these challenges and provide a robust method for the synthesis of biaryl compounds on a gram scale.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organohalide (Ar-X) to form a Pd(II) complex.[2][3]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium complex. This step is facilitated by the base, which activates the boronic acid.[2][3]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[2][3]

Safety and Handling Precautions

This compound and related boronic acids are irritants.[4][5] Palladium catalysts and organic solvents are flammable and toxic.[6] It is imperative to perform this reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5] All glassware should be oven-dried before use to ensure anhydrous conditions where necessary. An inert atmosphere (nitrogen or argon) is crucial to prevent the degradation of the catalyst and reagents.[7]

Experimental Protocol

This protocol describes the gram-scale Suzuki coupling of this compound with a suitable aryl bromide.

Materials:

  • This compound (CAS: 352534-88-4)

  • Aryl bromide (e.g., 4-bromotoluene, as a representative coupling partner)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos for challenging couplings

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • Toluene

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas (nitrogen or argon) supply with manifold

  • Septa

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (e.g., 5.00 g, 1.0 equiv).

    • Add the aryl bromide (e.g., 4-bromotoluene, 1.1 equiv).

    • Add the base, potassium carbonate (2.0 equiv).

    • The flask is then sealed with septa and purged with nitrogen or argon for 10-15 minutes to establish an inert atmosphere.

  • Catalyst and Solvent Addition:

    • In a separate small flask, prepare the catalyst system by dissolving Palladium(II) acetate (0.02 equiv) and Triphenylphosphine (0.04 equiv) in a portion of the reaction solvent under an inert atmosphere. For more challenging couplings, a pre-catalyst or more specialized ligand may be used.

    • Under a positive flow of inert gas, add the catalyst solution to the main reaction flask via syringe.

    • Add the degassed solvent system. A common solvent mixture for Suzuki couplings is a biphasic system such as Toluene/Water (4:1) or Dioxane/Water (4:1) (e.g., 100 mL total volume).

  • Reaction:

    • With vigorous stirring, heat the reaction mixture to reflux (typically 80-100 °C) using a heating mantle or oil bath.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Add deionized water (e.g., 50 mL) and ethyl acetate (e.g., 100 mL) to the reaction flask.

    • Transfer the mixture to a separatory funnel and shake well. Allow the layers to separate.

    • Collect the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine all organic extracts and wash with brine (1 x 50 mL).

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product and should be determined by TLC analysis (e.g., a gradient of ethyl acetate in hexanes).[8]

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final biaryl product.

Data Presentation

The following table summarizes the quantitative data for a representative gram-scale Suzuki coupling reaction as described in the protocol.

ParameterValueNotes
Reactants
This compound5.00 g (1.0 equiv)The limiting reagent.
4-Bromotoluene4.18 g (1.1 equiv)A representative aryl bromide coupling partner.
Catalyst System
Palladium(II) acetate (Pd(OAc)₂)0.098 g (0.02 equiv)Catalyst precursor.
Triphenylphosphine (PPh₃)0.229 g (0.04 equiv)Ligand to stabilize and activate the catalyst.
Base
Potassium Carbonate (K₂CO₃)6.04 g (2.0 equiv)Activates the boronic acid for transmetalation.
Solvent
Toluene80 mLDegassed prior to use.
Water20 mLDegassed prior to use.
Reaction Conditions
Temperature100 °CReflux temperature.
Reaction Time12-24 hoursMonitor by TLC or GC-MS for completion.
Yield
Expected Yield70-90%Yields are highly dependent on the specific substrates and reaction optimization.

Visualizations

Suzuki_Coupling_Mechanism pd0 Pd(0)L2 pdiicomp Ar-Pd(II)-X(L2) pd0->pdiicomp Oxidative Addition arx Ar-X transmetalation_comp Ar-Pd(II)-Ar'(L2) pdiicomp->transmetalation_comp Transmetalation boronic Ar'-B(OH)2 activated_boronic [Ar'-B(OH)3]⁻ base Base transmetalation_comp->pd0 Reductive Elimination product Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine Boronic Acid, Aryl Halide, and Base inert Establish Inert Atmosphere (N2/Ar) reagents->inert catalyst Add Catalyst and Solvents inert->catalyst heat Heat to Reflux (80-100 °C) catalyst->heat monitor Monitor Reaction (TLC/GC-MS) heat->monitor quench Cool and Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract wash Wash and Dry Organic Layer extract->wash concentrate Concentrate in vacuo wash->concentrate chromatography Flash Column Chromatography concentrate->chromatography isolate Isolate Pure Product chromatography->isolate

Caption: Experimental workflow for the gram-scale Suzuki coupling reaction.

References

Protecting Group Strategies for Reactions Involving (2-Butoxy-5-chlorophenyl)boronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of protecting groups in reactions involving (2-Butoxy-5-chlorophenyl)boronic acid. The strategic use of protecting groups is crucial for achieving high yields and purity in multi-step syntheses where the boronic acid moiety might be sensitive to certain reaction conditions. These guidelines are intended to assist researchers in designing robust synthetic routes for the development of novel chemical entities.

Introduction to Protecting Groups for Boronic Acids

Boronic acids are versatile reagents, most notably in the Suzuki-Miyaura cross-coupling reaction. However, the boronic acid functional group can be unstable under various conditions, including purification by silica gel chromatography, strong acidic or basic media, and oxidative environments.[1] Protecting the boronic acid as a more stable derivative can circumvent these issues. The choice of protecting group depends on the specific reaction sequence and the orthogonality required. For a substituted arylboronic acid like this compound, steric and electronic factors of the butoxy and chloro groups should be considered when selecting a protecting group strategy.

Common Protecting Groups for Arylboronic Acids

Several protecting groups have been developed for boronic acids, with pinacol esters and N-methyliminodiacetic acid (MIDA) esters being among the most widely used due to their stability and predictable reactivity.

Pinacol Boronate Esters

Pinacol esters are a popular choice for protecting boronic acids. They are generally stable enough for purification by column chromatography and can often be used directly in Suzuki-Miyaura coupling reactions.[1]

Key Features of Pinacol Esters:

  • Stability: Moderately stable to a range of reaction conditions and purification on silica gel (though some degradation can occur).[1]

  • Formation: Readily formed by condensation of the boronic acid with pinacol.

  • Reactivity: Can often participate directly in cross-coupling reactions without deprotection.

  • Deprotection: Can be hydrolyzed back to the boronic acid under acidic or basic conditions, though sometimes this requires forcing conditions.[1] Milder deprotection methods involving transesterification have also been developed.[2][3]

N-Methyliminodiacetic Acid (MIDA) Boronate Esters

MIDA boronates offer enhanced stability compared to pinacol esters. The trivalent nitrogen in the MIDA ligand coordinates to the boron atom, rendering it sp3-hybridized and significantly less reactive.[4]

Key Features of MIDA Esters:

  • High Stability: Exceptionally stable to a wide range of reaction conditions, including chromatography on silica gel, and are often crystalline, bench-stable solids.[4]

  • Formation: Can be formed from the boronic acid and MIDA, with newer, milder methods available.[5][6][7]

  • Reactivity: Generally unreactive in Suzuki-Miyaura coupling until the MIDA group is cleaved.[4]

  • Deprotection: Easily deprotected under mild basic conditions (e.g., aqueous NaOH or NaHCO₃) to regenerate the boronic acid in situ or prior to the next reaction.[4]

Comparison of Protecting Groups

The choice between a pinacol and a MIDA ester depends on the specific synthetic strategy.

FeaturePinacol EsterMIDA Ester
Stability to Chromatography Moderate, can be variable.High.[4]
Stability to Reaction Conditions Good under many conditions.Excellent, very robust.[4]
Direct Use in Suzuki Coupling Often possible.[1]Requires deprotection.[4]
Deprotection Conditions Acidic or basic hydrolysis, transesterification.[1][2]Mild aqueous base.[4]
Orthogonality Can be cleaved under conditions that might affect other protecting groups.Deprotection is highly specific, offering excellent orthogonality.

Experimental Protocols

The following are generalized protocols that can be adapted for this compound. Researchers should optimize conditions for their specific substrates and reaction scales.

Protocol 1: Protection of this compound as a Pinacol Ester

This protocol describes the formation of 2-(2-Butoxy-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Materials:

  • This compound

  • Pinacol

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)

  • Drying agent (e.g., MgSO₄ or Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous DCM, add pinacol (1.1 equiv).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting boronic acid.

  • Upon completion, the solvent can be removed under reduced pressure. The crude product can often be used directly in the next step or purified by flash column chromatography on silica gel.

Note: For purification of pinacol esters, using silica gel treated with boric acid has been reported to minimize decomposition.[1]

Protocol 2: Protection of this compound as a MIDA Ester

This protocol outlines the formation of the MIDA boronate ester of this compound using a mild, recently developed method.[5][6]

Materials:

  • This compound

  • MIDA anhydride (3.0 equiv)[7][8]

  • Anhydrous dioxane

Procedure:

  • In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 equiv) and MIDA anhydride (3.0 equiv).

  • Add anhydrous dioxane to the mixture.

  • Stir the suspension at 70 °C for 24 hours. A white precipitate of MIDA may form as the reaction proceeds.[7][8]

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • The crude MIDA boronate can be purified by column chromatography on silica gel.

Protocol 3: Suzuki-Miyaura Coupling of a Protected this compound Derivative

This is a general protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with a protected this compound. For pinacol esters, the reaction can often be performed directly. For MIDA esters, a deprotection step is required.

Materials:

  • Protected this compound (pinacol or MIDA ester, 1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a Pd source like Pd₂(dba)₃ and a ligand like SPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent system (e.g., Dioxane/water, Toluene/water, 2-MeTHF/water)

Procedure for Pinacol Ester:

  • In a reaction vessel, combine the pinacol ester of this compound, the aryl halide, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert atmosphere.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Procedure for MIDA Ester (with in situ deprotection):

  • Follow the same setup as for the pinacol ester, but use a base capable of cleaving the MIDA group (e.g., 1 M aqueous NaOH or NaHCO₃).

  • The reaction may proceed at room temperature for the deprotection step before heating for the cross-coupling. The slow release of the boronic acid can be advantageous in preventing side reactions.[4]

  • Workup and purification are similar to the pinacol ester procedure.

Protocol 4: Deprotection of Pinacolyl-(2-Butoxy-5-chlorophenyl)boronate

This protocol describes a two-step deprotection of a pinacol boronate ester via a diethanolamine intermediate, which is particularly useful when other methods fail or are not compatible with other functional groups.[2]

Step 1: Formation of the Diethanolamine (DEA) Adduct

  • Dissolve the pinacolyl-(2-butoxy-5-chlorophenyl)boronate (1.0 equiv) in diethyl ether.

  • Add diethanolamine (1.1 equiv). A white precipitate should form within minutes.

  • Stir for approximately 30 minutes at room temperature, or until TLC analysis shows complete consumption of the starting material.

  • Filter the white precipitate, wash with diethyl ether, and dry.

Step 2: Hydrolysis to the Boronic Acid

  • Suspend the DEA-boronate adduct in diethyl ether.

  • Add 0.1 M HCl and stir vigorously for about 20 minutes.

  • Extract the mixture with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the free this compound.

Logical Workflow for Protecting Group Strategy

The following diagram illustrates the decision-making process and workflow for employing protecting groups with this compound.

ProtectingGroupWorkflow cluster_start Starting Material cluster_decision Strategy Decision cluster_protection Protection cluster_reaction Reaction cluster_deprotection Deprotection (if necessary) cluster_end Product start This compound decision Is protection necessary for the planned reaction sequence? start->decision protect_pinacol Protect as Pinacol Ester (Protocol 1) decision->protect_pinacol Yes, moderate stability needed protect_mida Protect as MIDA Ester (Protocol 2) decision->protect_mida Yes, high stability needed reaction_direct Direct Suzuki Coupling (Protocol 3) decision:e->reaction_direct:w No protect_pinacol->reaction_direct other_reaction Other Synthetic Transformations protect_pinacol->other_reaction reaction_deprotect_couple Deprotection & Suzuki Coupling (Protocol 3) protect_mida->reaction_deprotect_couple protect_mida->other_reaction MIDA stable reaction product Final Product reaction_direct->product Direct product reaction_deprotect_couple->product deprotect_pinacol Deprotect Pinacol Ester (Protocol 4) other_reaction->deprotect_pinacol If pinacol protected deprotect_mida Deprotect MIDA Ester (Mild Base) other_reaction->deprotect_mida If MIDA protected deprotect_pinacol->product deprotect_mida->product

Decision workflow for protecting group strategy.

Signaling Pathway for Suzuki-Miyaura Coupling with a Protected Boronic Acid

This diagram illustrates the key steps in a Suzuki-Miyaura coupling, highlighting the role of the protecting group.

SuzukiMiyauraPathway cluster_reactants Reactants cluster_catalytic_cycle Pd Catalytic Cycle cluster_deprotection_step Deprotection (for MIDA) cluster_product Product aryl_halide Ar-X (Aryl Halide) oxidative_addition Oxidative Addition aryl_halide->oxidative_addition protected_boronic_acid R-B(Prot)₂ ((2-Butoxy-5-Cl-Ph)B(Prot)₂) transmetalation Transmetalation protected_boronic_acid->transmetalation If Pinacol deprotection Deprotection (Base) protected_boronic_acid->deprotection If MIDA pd0 Pd(0)Ln pd0->oxidative_addition pd_intermediate Ar-Pd(II)-X oxidative_addition->pd_intermediate pd_intermediate2 Ar-Pd(II)-R transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination reductive_elimination->pd0 Regenerates Catalyst final_product Ar-R (Coupled Product) reductive_elimination->final_product pd_intermediate->transmetalation pd_intermediate2->reductive_elimination boronic_acid R-B(OH)₂ deprotection->boronic_acid boronic_acid->transmetalation

Key steps in Suzuki-Miyaura coupling with a protected boronic acid.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with (2-Butoxy-5-chlorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield of Suzuki coupling reactions involving (2-Butoxy-5-chlorophenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors I should investigate?

A1: When encountering low to no yield, a systematic review of your reaction parameters is crucial. The primary aspects to check are the catalyst's activity, the potential for oxygen contamination, and the integrity of your starting materials. The palladium catalyst, specifically the Pd(0) species, is the active catalyst. If you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen) to prevent catalyst decomposition and homocoupling of the boronic acid.[1][2]

Q2: I'm observing significant protodeboronation of this compound. How can I minimize this side reaction?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-rich boronic acids.[1] The butoxy group in your substrate is electron-donating, which can increase susceptibility to this side reaction. To mitigate this, consider the following strategies:

  • Use a milder base: Strong bases in aqueous media can accelerate protodeboronation. Switching to weaker bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃) can be beneficial.[1]

  • Use anhydrous solvents: Minimizing the amount of water in the reaction can suppress protodeboronation.[3]

  • Convert the boronic acid to a more stable derivative: Using the pinacol ester or a trifluoroborate salt of your boronic acid can provide a "slow-release" of the active boronic acid, keeping its concentration low and reducing the rate of decomposition.[2][3]

Q3: Homocoupling of my aryl halide or boronic acid is a major byproduct. What are the causes and solutions?

A3: Homocoupling is often promoted by the presence of oxygen or when a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[2] To minimize homocoupling:

  • Ensure thorough degassing: Use techniques like freeze-pump-thaw cycles or bubble argon/nitrogen through your solvent.[3]

  • Use a Pd(0) source or an efficient precatalyst system: This can reduce the amount of Pd(II) species available to promote homocoupling.[2]

  • Control stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can favor the cross-coupling pathway over aryl halide homocoupling.[3]

Q4: The chloro-substituent on my boronic acid seems to be affecting the reaction. How do I choose the right conditions for coupling with an aryl chloride?

A4: Aryl chlorides are generally less reactive than aryl bromides or iodides in Suzuki couplings.[4][5] To achieve a successful coupling with an aryl chloride as the coupling partner, you will likely need more forcing conditions:

  • Use highly active catalyst systems: Employ bulky, electron-rich phosphine ligands such as those from the Buchwald group (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2] These ligands promote the challenging oxidative addition step.[2]

  • Increase reaction temperature: Higher temperatures can help overcome the activation energy for the C-Cl bond oxidative addition.[2]

  • Select a strong base: A strong base like potassium phosphate (K₃PO₄) is often effective in these more challenging couplings.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your Suzuki coupling experiment with this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive catalyst- Use a fresh batch of palladium catalyst and ligand.- Ensure proper reduction of Pd(II) precatalyst to active Pd(0).[1]
Oxygen contamination- Thoroughly degas all solvents and reagents.- Maintain a strict inert atmosphere (Ar or N₂) throughout the reaction setup and duration.[1][2]
Poor quality starting materials- Verify the purity of the boronic acid and aryl halide.- Consider converting the boronic acid to its more stable pinacol ester.[2][3]
Inappropriate base- The choice of base is critical and substrate-dependent.[6] Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[2]
Suboptimal solvent- The solvent affects solubility and catalyst stability.[3] Try different solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O).[7]
Significant Protodeboronation Base is too strong or reaction is too aqueous- Switch to a milder base like KF or K₂CO₃.[1]- Use anhydrous solvents.[3]
Boronic acid instability- Convert the boronic acid to its pinacol ester or trifluoroborate salt to increase stability.[2][8]
Excessive Homocoupling Presence of oxygen- Improve degassing procedures (e.g., freeze-pump-thaw cycles).[3]
Inefficient Pd(II) reduction- Use a Pd(0) source directly or a more efficient precatalyst system.[2]
Incorrect stoichiometry- Use a slight excess of the boronic acid (1.1-1.5 eq.).[3]
Unreacted Starting Materials Low catalyst activity- Increase catalyst loading (e.g., from 1 mol% to 3-5 mol%).- Switch to a more active catalyst system (e.g., a Buchwald ligand/precatalyst).[2]
Insufficient temperature- Gradually increase the reaction temperature, monitoring for decomposition.[2]
Steric hindrance- The ortho-butoxy group can sterically hinder the reaction. Use bulky, electron-rich ligands (e.g., XPhos, SPhos) that are designed for sterically demanding couplings.[9][10]

Experimental Protocols

General Protocol for Suzuki Coupling with this compound

This is a generalized procedure and should be optimized for your specific aryl halide coupling partner.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a Buchwald precatalyst, 1-5 mol%)

  • Phosphine ligand (e.g., PPh₃, SPhos, XPhos, 1.1-1.5 equivalents relative to palladium)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 equivalents)

  • Degassed solvent (e.g., Dioxane/H₂O 10:1, Toluene/H₂O 10:1, THF/H₂O 4:1)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add the palladium precatalyst and ligand.

  • Add the degassed solvent via syringe.[2]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate Ar-Pd(II)L2-Ar' transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' Product reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_catalyst Check Catalyst and Reagents start->check_catalyst check_conditions Review Reaction Conditions check_catalyst->check_conditions Active optimize_catalyst Use fresh catalyst/ligand. Consider more active system (e.g., Buchwald ligands). check_catalyst->optimize_catalyst Inactive? degas Improve Degassing Protocol. Ensure Inert Atmosphere. check_conditions->degas Oxygen? screen_base Screen Different Bases (K2CO3, K3PO4, Cs2CO3). check_conditions->screen_base Base? screen_solvent Screen Solvents/Co-solvents (Dioxane, Toluene, THF, H2O). check_conditions->screen_solvent Solvent? adjust_temp Adjust Temperature. check_conditions->adjust_temp Temp? check_side_reactions Analyze for Side Products optimize_catalyst->check_side_reactions degas->check_side_reactions screen_base->check_side_reactions screen_solvent->check_side_reactions adjust_temp->check_side_reactions protodeboronation Protodeboronation? check_side_reactions->protodeboronation homocoupling Homocoupling? check_side_reactions->homocoupling solve_protodeboronation Use milder base (KF). Use anhydrous solvent. Use boronic ester. protodeboronation->solve_protodeboronation solve_homocoupling Thoroughly degas. Use Pd(0) source. Adjust stoichiometry. homocoupling->solve_homocoupling rerun Re-run Optimized Reaction solve_protodeboronation->rerun solve_homocoupling->rerun

Caption: A troubleshooting workflow for optimizing low-yield Suzuki coupling reactions.

References

preventing boroxine formation in (2-Butoxy-5-chlorophenyl)boronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2-Butoxy-5-chlorophenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this reagent, with a specific focus on preventing the formation of its boroxine anhydride in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is boroxine and why is its formation a concern in reactions with this compound?

A1: Boroxine is a six-membered ring that is the cyclic anhydride of three boronic acid molecules, formed through the elimination of three water molecules.[1] For this compound, the presence of the electron-donating butoxy group can make it susceptible to boroxine formation, especially under anhydrous conditions.[2] While boroxines can be reactive in some cross-coupling reactions, their formation can lead to issues with stoichiometry, solubility, and reaction kinetics, potentially resulting in lower yields and inconsistent results.[3]

Q2: How can I detect the presence of boroxine in my sample of this compound?

A2: The most common method for detecting boroxine formation is through Nuclear Magnetic Resonance (NMR) spectroscopy. In ¹H NMR, the aromatic signals of the boroxine will be distinct from those of the boronic acid. ¹¹B NMR spectroscopy is also a powerful tool, as the chemical shift for the boron in a boroxine ring is typically different from that in a boronic acid.[3][4] For example, arylboronic acids generally show an ¹¹B NMR signal around 30 ppm, while the corresponding boroxines appear slightly downfield at approximately 33 ppm.[3]

Q3: Can I use this compound that contains some boroxine in my Suzuki-Miyaura coupling reaction?

A3: It is possible to use a mixture of the boronic acid and its boroxine in Suzuki-Miyaura reactions, as the boroxine can be hydrolyzed back to the active boronic acid in situ, especially when the reaction is conducted in the presence of water.[5] However, for optimal and reproducible results, it is highly recommended to use the pure boronic acid. The presence of significant amounts of boroxine can complicate accurate measurement of the reagent and may lead to lower yields.

Q4: What is the best way to store this compound to minimize boroxine formation?

A4: To minimize boroxine formation during storage, this compound should be kept in a tightly sealed container in a cool, dry place. Avoiding exposure to high temperatures and anhydrous conditions for prolonged periods is crucial.[6]

Troubleshooting Guide

Issue 1: Low or Inconsistent Yields in Suzuki-Miyaura Cross-Coupling Reactions

Possible Cause: Formation of boroxine from this compound, leading to inaccurate stoichiometry and reduced reactivity.

Solutions:

  • Recrystallization of the Boronic Acid: Before use, recrystallize the this compound from a suitable solvent system, such as hot water or a mixed solvent system like ethyl acetate/hexanes, to remove any pre-formed boroxine.[7]

  • Inclusion of Water in the Reaction Mixture: Adding a controlled amount of water to the reaction solvent can shift the equilibrium from the boroxine back to the boronic acid, ensuring the active form of the reagent is present.[5]

  • Conversion to a Pinacol Ester: For reactions that are sensitive to water, consider converting the boronic acid to its pinacol ester. Boronic esters are generally more stable and less prone to boroxine formation.[8]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is designed to remove boroxine and other impurities.

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flask

  • Heating plate with magnetic stirrer

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of hot deionized water and heat the mixture to boiling with vigorous stirring until the solid is fully dissolved.

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Wash the crystals with a small amount of cold deionized water.

  • Dry the purified crystals under vacuum.

  • Confirm the purity and absence of significant boroxine content by NMR spectroscopy.

Protocol 2: Suzuki-Miyaura Coupling with In Situ Boroxine Suppression

This protocol is a general guideline for a Suzuki-Miyaura reaction using this compound, with the inclusion of water to minimize the impact of boroxine formation.

Materials:

  • This compound (recrystallized is recommended)

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Deionized water

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (e.g., argon or nitrogen)

Procedure:

  • To a reaction vessel, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Add the palladium catalyst (1-5 mol%).

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add a degassed solvent mixture, for example, a 4:1 to 10:1 ratio of organic solvent to water (e.g., 1,4-dioxane/water).[10]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Perform an aqueous work-up, extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Synthesis of this compound pinacol ester

This protocol describes the conversion of the boronic acid to its more stable pinacol ester.

Materials:

  • This compound

  • Pinacol

  • Anhydrous solvent (e.g., diethyl ether or THF)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Reaction flask

  • Inert gas supply

Procedure:

  • To an oven-dried reaction flask under an inert atmosphere, add this compound (1.0 equivalent) and pinacol (1.0-1.2 equivalents).

  • Add anhydrous diethyl ether and anhydrous magnesium sulfate (1.5 equivalents).[11]

  • Stir the suspension at room temperature for 24 hours.

  • Filter off the solids and concentrate the filtrate under reduced pressure.

  • The crude pinacol ester can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Data Summary

Table 1: Influence of Solvent on Boroxine Formation (Illustrative Data)

Solvent System (v/v)Water ContentTemperature (°C)Estimated Boroxine Content (%)
TolueneAnhydrous80~70-80
1,4-DioxaneAnhydrous80~60-70
Toluene / H₂O (10:1)10%80<10
1,4-Dioxane / H₂O (4:1)20%80<5

Note: This data is illustrative and based on general trends for arylboronic acids with electron-donating groups. Actual values for this compound may vary.

Visual Guides

Boroxine_Formation BoronicAcid 3 x this compound Boroxine (2-Butoxy-5-chlorophenyl)boroxine BoronicAcid->Boroxine - 3 H₂O (Dehydration) Boroxine->BoronicAcid + 3 H₂O (Hydrolysis) Water 3 x H₂O

Caption: Equilibrium between boronic acid and boroxine.

Suzuki_Workflow cluster_prep Reagent Preparation cluster_reaction Suzuki-Miyaura Coupling cluster_purification Purification Reagent This compound CheckPurity Check for Boroxine (NMR) Reagent->CheckPurity Recrystallize Recrystallize if needed CheckPurity->Recrystallize Boroxine present PureReagent Pure Boronic Acid CheckPurity->PureReagent Pure Recrystallize->PureReagent Mix Combine Reagents: - Pure Boronic Acid - Aryl Halide - Pd Catalyst - Base PureReagent->Mix Solvent Add Solvent System (e.g., Dioxane/Water) Mix->Solvent Heat Heat under Inert Atmosphere Solvent->Heat Workup Aqueous Work-up & Extraction Heat->Workup Purify Column Chromatography Workup->Purify Product Pure Coupled Product Purify->Product

Caption: Workflow for Suzuki-Miyaura coupling.

Troubleshooting_Logic Start Low/Inconsistent Yield? CheckBoroxine Check Boronic Acid Purity (NMR) Start->CheckBoroxine BoroxinePresent Boroxine Detected CheckBoroxine->BoroxinePresent Recrystallize Recrystallize Boronic Acid BoroxinePresent->Recrystallize Yes AddWater Ensure Water in Reaction BoroxinePresent->AddWater Yes ReRun Re-run Reaction Recrystallize->ReRun UseEster Convert to Pinacol Ester UseEster->ReRun AddWater->ReRun

Caption: Troubleshooting low yield issues.

References

Technical Support Center: Troubleshooting Suzuki Reactions with Sterically Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Suzuki-Miyaura cross-coupling reactions involving sterically hindered boronic acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low to No Product Yield

Q1: My Suzuki reaction with a di-ortho-substituted aryl halide and a hindered boronic acid is giving a very low yield or no product at all. What are the primary factors to investigate?

A1: Low conversion in sterically demanding Suzuki couplings is a common challenge due to the steric hindrance around the reaction centers, which impedes crucial steps of the catalytic cycle. A systematic approach to troubleshooting is recommended. The most critical factors to evaluate are the catalyst system (palladium precursor and ligand), the base, and the reaction temperature.

A logical workflow for troubleshooting low-yield Suzuki couplings is outlined below.

Troubleshooting_Low_Yield cluster_catalyst Catalyst System Evaluation cluster_base Base Optimization cluster_conditions Reaction Condition Adjustment cluster_boronic_acid Boronic Acid Stability Assessment start Low or No Yield Observed catalyst Evaluate Catalyst System start->catalyst base Optimize Base catalyst->base No Improvement success Improved Yield catalyst->success Improvement ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos, RuPhos) catalyst->ligand precatalyst Use an Air-Stable Precatalyst (e.g., G3/G4 Palladacycles) catalyst->precatalyst conditions Adjust Reaction Conditions base->conditions No Improvement base->success Improvement base_type Switch to a Stronger, Non-nucleophilic Base (e.g., K₃PO₄, Cs₂CO₃, t-BuOK) base->base_type boronic_acid Assess Boronic Acid Stability conditions->boronic_acid No Improvement conditions->success Improvement temperature Increase Reaction Temperature (e.g., 100-140 °C) conditions->temperature solvent Use Anhydrous, High-Boiling Aprotic Solvents (e.g., Toluene, Dioxane) conditions->solvent boronic_acid->success Improvement stabilize Convert to a More Stable Derivative (Pinacol Ester or Diethanolamine Adduct) boronic_acid->stabilize

Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.

Q2: Which ligands are most effective for coupling sterically hindered boronic acids?

A2: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates. The use of bulky, electron-rich phosphine ligands is crucial. These ligands promote the formation of a reactive monoligated palladium(0) species, which facilitates both the oxidative addition of the hindered aryl halide and the subsequent reductive elimination step.[1] Buchwald-type biarylphosphine ligands are excellent choices for these challenging couplings.[2]

Data Presentation: Comparison of Ligands for a Sterically Demanding Coupling

The following table summarizes the performance of different ligands in the coupling of 2,4,6-triisopropylphenyl bromide and cyclohexylboronic acid, a highly sterically demanding system.

EntryLigandSolventTemperature (°C)Yield (%)
1BI-DIMEToluene11031[3]
2AntPhosToluene11052[3]
3AntPhosXylenes14063[3]
4SPhosToluene1103[3]
5XPhosToluene1100[3]
6RuPhosToluene1100[3]
7PCy₃Toluene1100[3]
8PPh₃Toluene1100[3]

Reaction conditions: 1 mol % Pd(OAc)₂, 2 mol % ligand, K₃PO₄ as base.

Q3: What is the recommended base for Suzuki reactions with sterically hindered boronic acids?

A3: The choice of base is critical and can significantly impact the reaction rate and yield. The base is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation. For sterically hindered couplings, moderately strong, non-nucleophilic bases are often the most effective. Potassium phosphate (K₃PO₄) is a reliable choice and is frequently used as a fine powder.[4][5] For particularly challenging systems, stronger bases like potassium tert-butoxide (t-BuOK) may be necessary.[6]

Data Presentation: Effect of Different Bases on Suzuki Coupling Yield

The following table illustrates the effect of various bases on the yield of a Suzuki coupling reaction. While not exclusively with sterically hindered substrates, it provides a general comparison of base effectiveness.

BaseTypical SubstratesReported Yield Range (%)Notes
K₃PO₄Aryl bromides/chlorides75-98%Often a good first choice for hindered systems.[4]
Cs₂CO₃Aryl bromides/chlorides80-95%Highly effective, good solubility in organic solvents.[4]
K₂CO₃Aryl bromides70-98%A common and cost-effective choice.[7][8]
t-BuOKAryl chlorides85-99%A strong base, useful for less reactive aryl chlorides.[6]
NaOHAryl bromides~70%Strong base, can promote side reactions.[4]
KFAryl bromidesModerate to highFluoride ions can activate the boronic acid.[4]

Issue 2: Protodeboronation of the Boronic Acid

Q4: I am observing a significant amount of the arene byproduct corresponding to my boronic acid. What is causing this, and how can I prevent it?

A4: This side reaction is known as protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[9] This is a common issue, especially with electron-rich or heteroaromatic boronic acids, and can be exacerbated by the presence of water and certain bases.

To minimize protodeboronation, consider the following strategies:

  • Use Anhydrous Conditions: Water is often the proton source for this side reaction. Using anhydrous solvents and finely dried bases can significantly reduce its occurrence.

  • Select a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Switching to a weaker base like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) can be beneficial.[10]

  • Use a More Stable Boronic Acid Derivative: Converting the boronic acid to a more stable form, such as a pinacol ester or a diethanolamine (DABO) adduct, is a highly effective strategy. These derivatives are more stable to storage and handling and can slowly release the active boronic acid in situ during the reaction, minimizing its concentration and thus the rate of protodeboronation.

Protodeboronation_Mitigation cluster_stabilize Stabilization Strategies cluster_conditions Condition Modification start Protodeboronation Observed stabilize Stabilize Boronic Acid start->stabilize conditions Modify Reaction Conditions start->conditions success Reduced Protodeboronation stabilize->success pinacol Convert to Pinacol Ester stabilize->pinacol dabo Form Diethanolamine (DABO) Adduct stabilize->dabo conditions->success anhydrous Use Anhydrous Solvents and Bases conditions->anhydrous mild_base Switch to a Milder Base (e.g., K₂CO₃, CsF) conditions->mild_base

Caption: Strategies to mitigate protodeboronation in Suzuki reactions.

Issue 3: Homocoupling of the Boronic Acid

Q5: My reaction is producing a significant amount of a symmetrical biaryl derived from my boronic acid. What is causing this homocoupling, and how can I suppress it?

A5: The homocoupling of boronic acids is another common side reaction that reduces the yield of the desired cross-coupled product. This can be primarily caused by two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process. Rigorous exclusion of oxygen is crucial to suppress this pathway.[11]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and Pd(0). This can be a significant issue at the beginning of the reaction before the catalytic cycle is fully established.[11]

To minimize homocoupling:

  • Ensure Rigorous Inert Atmosphere: Thoroughly degas your solvent and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.

  • Use a Pd(0) Precatalyst: Using a Pd(0) source like Pd₂(dba)₃ or an air-stable Pd(0) precatalyst can reduce the initial homocoupling caused by Pd(II) species.

  • Optimize Ligand Choice: Bulky ligands can disfavor the formation of palladium species that lead to homocoupling.

Suzuki_Side_Reactions cluster_main Suzuki Catalytic Cycle cluster_side Side Reactions Pd0 Pd(0)L₂ ArPdXL2 Ar-Pd(II)(X)L₂ Pd0->ArPdXL2 Oxidative Addition ArX Ar-X ArX->ArPdXL2 ArPdArL2 Ar-Pd(II)(Ar')L₂ ArPdXL2->ArPdArL2 Transmetalation ArBOH2 Ar'-B(OH)₂ + Base ArBOH2->ArPdXL2 Product Ar-Ar' ArPdArL2->Product Reductive Elimination Product->Pd0 Homocoupling Ar'-Ar' (Homocoupling) Protodeboronation Ar'-H (Protodeboronation) ArBOH2_side Ar'-B(OH)₂ ArBOH2_side->Homocoupling ArBOH2_side->Protodeboronation O2 O₂ O2->Homocoupling Pd(0) -> Pd(II) H2O H₂O H2O->Protodeboronation

Caption: The Suzuki catalytic cycle and common side reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Hindered Aryl Bromide with a Hindered Boronic Acid using a Buchwald Ligand

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Bulky phosphine ligand (e.g., SPhos)

  • Potassium phosphate (K₃PO₄), finely ground

  • Hindered aryl bromide

  • Hindered boronic acid

  • Anhydrous solvent (e.g., dioxane or toluene)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the hindered aryl bromide (1.0 mmol, 1.0 equiv.), the hindered boronic acid (1.2 mmol, 1.2 equiv.), and finely ground K₃PO₄ (2.0 mmol, 2.0 equiv.).

  • In a separate vial, prepare the catalyst precursor by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of the anhydrous solvent.

  • Seal the reaction vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the anhydrous solvent (to achieve a concentration of ~0.2 M) to the reaction vial via syringe, followed by the catalyst precursor solution.

  • Place the vial in a preheated oil bath or heating block at 100-110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of a Boronic Acid Pinacol Ester

This protocol is for the stabilization of a boronic acid as its pinacol ester.

Materials:

  • Boronic acid

  • Pinacol

  • Anhydrous solvent (e.g., THF or dichloromethane)

  • Drying agent (e.g., anhydrous MgSO₄)

Procedure:

  • To a round-bottom flask, add the boronic acid (1.0 equiv.) and pinacol (1.0-1.2 equiv.).

  • Dissolve the solids in a minimal amount of anhydrous solvent.

  • Add a drying agent such as anhydrous MgSO₄ to the mixture.

  • Stir the suspension at room temperature for 1-4 hours. The reaction can be monitored by TLC or NMR.

  • Once the reaction is complete, filter off the drying agent and wash with the solvent.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude boronic acid pinacol ester, which can often be used without further purification. If necessary, purify by recrystallization or column chromatography.[12][13]

Protocol 3: Synthesis of a Boronic Acid Diethanolamine (DABO) Adduct

This protocol describes the formation of a stable diethanolamine adduct of a boronic acid.[14]

Materials:

  • Boronic acid

  • Diethanolamine

  • Anhydrous dichloromethane

Procedure:

  • In a vial, dissolve the boronic acid (1.0 equiv.) in anhydrous dichloromethane.

  • Add diethanolamine (1.0 equiv.) dropwise to the solution while stirring.

  • A precipitate will typically form. Continue stirring for 15-30 minutes at room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold solvent and dry under vacuum.

  • The resulting diethanolamine adduct is typically a stable, crystalline solid that can be used directly in Suzuki coupling reactions, often in protic solvents.[9]

References

Technical Support Center: Purification of (2-Butoxy-5-chlorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (2-Butoxy-5-chlorophenyl)boronic acid from common reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Depending on the synthetic route, common impurities may include:

  • Boroxines (Anhydrides): These are cyclic trimers formed by the dehydration of boronic acids. They can be prevalent in commercially available boronic acids or those that have been stored for extended periods.[1]

  • Protodeboronation Products: This involves the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, leading to the formation of 1-butoxy-4-chlorobenzene. This can be caused by the presence of water or acidic conditions.

  • Homocoupling Byproducts: These are symmetrical biaryl compounds formed from the coupling of two molecules of the parent aryl halide or the boronic acid itself. This is more common in palladium-catalyzed reactions like the Miyaura borylation.

  • Unreacted Starting Materials: Residual aryl halides (e.g., 1-bromo-2-butoxy-5-chlorobenzene) or organometallic reagents from the synthesis may remain.

  • Reagents and Catalysts: Remnants of bases (e.g., potassium acetate, potassium phosphate), ligands, and palladium catalysts from coupling reactions can contaminate the crude product.[2]

Q2: My purified this compound appears as an oil or a sticky solid. What could be the cause and how can I resolve this?

A2: An oily or sticky consistency is often due to the presence of impurities that depress the melting point or residual solvents.

  • Troubleshooting:

    • Residual Solvent: Ensure the product is thoroughly dried under high vacuum. Gentle heating may be applied if the compound is thermally stable.

    • Boroxine Formation: The presence of boroxines can sometimes lead to a glassy or non-crystalline solid. Purification by recrystallization or conversion to the diethanolamine adduct can help isolate the pure boronic acid.[3][4]

    • Other Impurities: If the issue persists, the crude product likely contains significant impurities requiring more rigorous purification, such as column chromatography or recrystallization.

Q3: Can I use standard silica gel chromatography to purify this compound?

A3: Standard silica gel chromatography can be challenging for boronic acids as they are known to stick to or decompose on the acidic silica surface, leading to streaking and low recovery.[3][4]

  • Recommendations:

    • Deactivated Silica: Using silica gel that has been treated with a base (e.g., triethylamine) or boric acid can help to mitigate these issues.[3]

    • Alternative Stationary Phases: Reverse-phase chromatography (C18) can be a viable alternative, though it may require method development to achieve good separation.[4]

    • Solvent System Modifiers: Adding a small amount of a modifier like acetic acid to the eluent can sometimes improve chromatography, but care must be taken as it can promote protodeboronation.

Q4: What are the recommended storage conditions for purified this compound?

A4: this compound should be stored in a dry, cool environment, preferably at 2-8°C, and sealed from moisture to prevent the formation of boroxines and degradation.[5]

Troubleshooting Guides

Problem 1: Low Purity by NMR after Initial Purification
Observation Potential Cause Suggested Solution
Broad peaks in the aromatic region and a complex baseline.Presence of polymeric or oligomeric boron species.Consider an acid/base extraction to isolate the boronic acid. Dissolve the crude material in an organic solvent and extract with aqueous NaOH. The boronic acid will move to the aqueous layer as its boronate salt. Acidify the aqueous layer and extract the purified boronic acid back into an organic solvent.[4]
Signals corresponding to 1-butoxy-4-chlorobenzene.Protodeboronation has occurred.Avoid harsh acidic conditions and prolonged heating during workup and purification. Use anhydrous solvents and reagents in the preceding synthetic steps.[6]
Presence of symmetrical biaryl signals.Homocoupling of the starting material or product.Optimize the reaction conditions of the synthesis (e.g., catalyst, base, temperature) to minimize this side reaction. Purification by recrystallization is often effective at removing these less polar impurities.
Signals for pinacol or other diols.Incomplete hydrolysis of a boronate ester precursor.Treat the crude product with an aqueous acid (e.g., 1M HCl) during the workup to ensure complete hydrolysis of the ester.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is effective for removing non-acidic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or diethyl ether.

  • Basification: Transfer the organic solution to a separatory funnel and extract with 1-2 M aqueous sodium hydroxide (NaOH) solution. Repeat the extraction 2-3 times. The boronic acid will be converted to its water-soluble sodium boronate salt and move into the aqueous phase.[1]

  • Separation of Layers: Combine the aqueous layers and wash with the organic solvent to remove any remaining non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of ~2-3 with 1-2 M hydrochloric acid (HCl). The pure boronic acid should precipitate out of the solution.

  • Extraction of Pure Product: Extract the precipitated boronic acid into a fresh portion of ethyl acetate or diethyl ether. Repeat this extraction 2-3 times.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general starting point for recrystallization. The optimal solvent or solvent system may require some experimentation.

  • Solvent Selection: Test the solubility of a small amount of the crude material in various solvents to find a suitable system where the boronic acid is sparingly soluble at room temperature but readily soluble when hot. Good starting points for arylboronic acids include water, or mixtures of ethanol/water or ethyl acetate/hexanes.[1][7]

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.[8]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the purified crystals under high vacuum.

Data Presentation

Compound Property Value Reference
Molecular Formula C₁₀H₁₄BClO₃[9]
Molecular Weight 228.48 g/mol [9]
Melting Point 93-98 °C[10]
Storage Temperature 2-8°C[5]

Visualizations

Purification Workflow for this compound

Purification_Workflow Crude Crude Product (this compound + Impurities) Decision1 Initial Purity Assessment (e.g., TLC, NMR) Crude->Decision1 Recrystallization Recrystallization (e.g., EtOAc/Hexanes, EtOH/H2O) Decision1->Recrystallization High initial purity, crystalline solid AcidBase Acid-Base Extraction Decision1->AcidBase Significant non-acidic impurities Chromatography Column Chromatography (Deactivated Silica or C18) Decision1->Chromatography Complex mixture, oily product Analysis Final Purity Analysis (NMR, LC-MS, etc.) Recrystallization->Analysis AcidBase->Analysis Chromatography->Analysis PureProduct Pure this compound Analysis->Decision1 Purity <95%, requires further purification Analysis->PureProduct Purity >95%

Caption: A flowchart illustrating the decision-making process for the purification of this compound.

References

Technical Support Center: (2-Butoxy-5-chlorophenyl)boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using (2-Butoxy-5-chlorophenyl)boronic acid in cross-coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during cross-coupling experiments with this compound.

Issue Potential Cause Recommended Solution
Low or No Yield of Desired Product 1. Inactive Catalyst: The Pd(0) active species has not been efficiently generated from the Pd(II) precatalyst, or the catalyst has decomposed.[1] 2. Poor Reagent Quality: The boronic acid may have degraded, or the aryl halide partner is impure. 3. Suboptimal Reaction Conditions: Incorrect base, solvent, or temperature.1. Use a fresh, high-quality palladium precatalyst and ligand. Consider using a more robust, air-stable precatalyst.[1] Ensure the reaction is performed under a strict inert atmosphere (N₂ or Ar).[1] 2. Verify the purity of your starting materials. Boronic acids can be sensitive to prolonged storage. 3. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O). Optimize the reaction temperature.
Significant Protodeboronation 1. Presence of Water and Strong Base: The combination of a strong base and aqueous media can lead to the cleavage of the C-B bond, replacing it with a C-H bond.[1][2] 2. Instability of the Boronic Acid: Electron-rich boronic acids can be more susceptible to protodeboronation.[3]1. Switch to a milder base such as K₂CO₃ or KF.[1] 2. Minimize the amount of water in the reaction or switch to anhydrous conditions.[1] 3. Convert the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt, which are less prone to protodeboronation.[2][4]
Formation of Homocoupled Byproduct 1. Oxygen in the Reaction: The presence of O₂ can facilitate the oxidative homocoupling of the boronic acid.[5][6] 2. Pd(II)-Mediated Coupling: The Pd(II) precatalyst can directly couple two molecules of the boronic acid before entering the main catalytic cycle.[5][6][7]1. Thoroughly degas all solvents and reagents before use and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.[1][7] 2. Use a Pd(0) catalyst source directly (e.g., Pd(PPh₃)₄) or choose a precatalyst that rapidly converts to the active Pd(0) species. Adding a mild reducing agent can sometimes help suppress this pathway.[7]
Dehalogenation of the Coupling Partner 1. Side Reaction of the Aryl Halide: The palladium catalyst can react with other components in the mixture (like a solvent or base) to form a palladium-hydride species, which then leads to the reduction of the aryl halide.[6][8]1. Choose a solvent that is less likely to act as a hydride source. 2. Ensure the purity of the base and other reagents.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is not working. What are the first things I should check?

A1: When a Suzuki-Miyaura coupling fails, it's essential to systematically evaluate the reaction components and conditions. Start by assessing the following:

  • Catalyst Activity: Ensure your palladium source and ligand are fresh and active. The active catalyst is the Pd(0) species, and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1]

  • Inert Atmosphere: Oxygen can lead to the decomposition of the catalyst and promote the homocoupling of the boronic acid.[1][5] Make sure your solvents are properly degassed and the reaction is maintained under an inert atmosphere like nitrogen or argon.[1]

  • Reagent Purity: Verify the purity of both the this compound and your aryl halide coupling partner. Boronic acids can degrade over time.

  • Base and Solvent Choice: The selection of the base and solvent is critical. The base must be sufficiently strong to promote transmetalation but not so strong as to cause degradation of your starting materials.[1] Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic reactions, vigorous stirring is crucial.[1]

Q2: I am observing a significant amount of 4-chloro-3-butoxyanisole as a byproduct. What is happening and how can I prevent it?

A2: The formation of 4-chloro-3-butoxyanisole indicates that protodeboronation is occurring, where the boronic acid group is being replaced by a hydrogen atom. This is a common side reaction, particularly with electron-rich boronic acids, and is often promoted by the presence of water and a strong base.[1][2]

To minimize protodeboronation:

  • Use a Milder Base: Strong bases can accelerate this side reaction. Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce its occurrence.[1]

  • Protect the Boronic Acid: Converting the boronic acid to a more stable form, such as a pinacol ester or an MIDA boronate, can protect it from protodeboronation. These derivatives can then be used in the coupling reaction, often releasing the boronic acid slowly under the reaction conditions.[4]

Q3: My main byproduct is the symmetrical biaryl, 2,2'-dibutoxy-5,5'-dichlorobiphenyl. What causes this homocoupling?

A3: The formation of this symmetrical biaryl is due to the homocoupling of this compound. There are two primary mechanisms for this side reaction:

  • Oxygen-Mediated Homocoupling: The presence of molecular oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which can then react with two molecules of the boronic acid to form the homocoupled product.[5][6][9]

  • Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt as a catalyst precursor (e.g., Pd(OAc)₂), it can directly react with the boronic acid to produce the homodimer and the active Pd(0) species.[5][7]

To prevent homocoupling:

  • Rigorous Exclusion of Oxygen: Ensure all solvents and the reaction vessel are thoroughly degassed and the reaction is run under a strict inert atmosphere (N₂ or Ar).[1][7]

  • Choice of Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ can help. Alternatively, using a pre-catalyst that is rapidly reduced to Pd(0) can minimize the time the Pd(II) species is available to react with the boronic acid.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the cross-coupling of this compound with an aryl bromide.

  • Reagent Preparation: In a reaction vial equipped with a magnetic stir bar, combine this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum and purge with a stream of nitrogen or argon for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the aryl bromide.

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of this compound pinacol ester

This protocol describes the conversion of the boronic acid to its more stable pinacol ester derivative.

  • Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable solvent such as toluene or THF.

  • Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove water. The reaction can be monitored by TLC until the starting boronic acid is consumed.

  • Isolation: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purification: The resulting crude pinacol ester can often be used directly in the subsequent cross-coupling reaction or purified further by column chromatography or recrystallization if necessary.

Visualizations

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA PdII_complex Ar-Pd(II)L₂-X OA->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_biaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_biaryl RE Reductive Elimination PdII_biaryl->RE RE->Pd0 Regeneration Product Ar-Ar' (Desired Product) RE->Product ArX Ar-X (Aryl Halide) ArX->OA Boronic_Acid Ar'-B(OH)₂ (Boronic Acid) Base Base (e.g., K₂CO₃) Boronic_Acid->Base Boronate Ar'-B(OH)₃⁻ Base->Boronate Activation Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions cluster_protodeboronation Protodeboronation cluster_homocoupling Homocoupling BA (2-Butoxy-5-chlorophenyl)B(OH)₂ Boronate_anion [ArB(OH)₃]⁻ BA->Boronate_anion + OH⁻ Deboronated_product 1-Butoxy-4-chlorobenzene Boronate_anion->Deboronated_product + H⁺ (from H₂O) Proton_source H₂O Base_proto Base BA2 (2-Butoxy-5-chlorophenyl)B(OH)₂ Homocoupled_product Symmetrical Biaryl BA2->Homocoupled_product x2 PdII_cat Pd(II) or O₂ PdII_cat->Homocoupled_product

Caption: Mechanisms of common side reactions: protodeboronation and homocoupling.

Troubleshooting_Workflow start Low/No Yield check_reagents Check Reagent Purity & Catalyst Activity start->check_reagents check_atmosphere Ensure Inert Atmosphere (Degas Solvents) check_reagents->check_atmosphere Reagents OK optimize_conditions Optimize Base, Solvent, Temperature check_atmosphere->optimize_conditions Atmosphere OK analyze_byproducts Analyze Byproducts (LCMS/GCMS) optimize_conditions->analyze_byproducts protodeboronation Protodeboronation Observed analyze_byproducts->protodeboronation C-B Cleavage homocoupling Homocoupling Observed analyze_byproducts->homocoupling Dimerization solution_proto Use Milder Base / Anhydrous Conditions / Protect Boronic Acid protodeboronation->solution_proto solution_homo Rigorous Degassing / Use Pd(0) Source homocoupling->solution_homo success Improved Yield solution_proto->success solution_homo->success

Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura reactions.

References

Technical Support Center: Suzuki Reactions with Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with catalyst deactivation in Suzuki-Miyaura cross-coupling reactions involving substituted phenylboronic acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yield or reaction failure in Suzuki couplings with substituted phenylboronic acids?

A1: Low yields or reaction failures often stem from two main issues: decomposition of the boronic acid reagent and deactivation of the palladium catalyst. The specific cause is frequently linked to the electronic nature of the substituents on the phenylboronic acid. Key side reactions include protodeborylation (replacement of the boronic acid group with a hydrogen) and homocoupling of the boronic acid.[1][2] Catalyst deactivation can occur through the formation of inactive palladium aggregates, often observed as "palladium black".[3]

Q2: My reaction mixture turns black. What does this indicate and how can I prevent it?

A2: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of the agglomeration of the Pd(0) catalyst into an inactive state.[3][4] This can be caused by several factors, including:

  • High Temperatures: Can lead to catalyst decomposition.

  • Presence of Oxygen: Can oxidize the active Pd(0) species.

  • Inappropriate Ligand Choice: Ligands that are not bulky or electron-donating enough may not sufficiently stabilize the Pd(0) center.

  • Coordinating Functional Groups: Certain functional groups on the substrates or products can strip ligands from the palladium center, leading to aggregation.[3]

To prevent this, ensure your reaction is run under a strictly inert atmosphere (e.g., argon or nitrogen), use properly degassed solvents, and consider using more robust ligands like Buchwald or Hartwig phosphines (e.g., SPhos, XPhos) which are designed to stabilize the catalytic species.[3][5]

Q3: What is protodeborylation and when is it most likely to occur?

A3: Protodeborylation is an undesired side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[1] This is particularly problematic with:

  • Electron-rich and some heteroaromatic boronic acids. [6]

  • Sterically hindered boronic acids.

  • Conditions using strong bases in aqueous media. [2][6]

The reaction is catalyzed by both acid and base, but the base-catalyzed pathway is highly relevant to standard Suzuki conditions.[2]

Q4: How can I minimize protodeborylation?

A4: Several strategies can be employed to suppress protodeborylation:

  • Use Milder Bases: Switch from strong bases like NaOH to weaker ones such as K₂CO₃ or KF.[6][7]

  • "Slow Release" Strategy: Use boronic acid derivatives like MIDA boronates or organotrifluoroborates.[1][8] These reagents slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[8]

  • Anhydrous Conditions: While water is often beneficial, in cases of severe protodeborylation, anhydrous conditions can be helpful.[9]

  • Use of Additives: Diethanolamine can be used to form stable adducts of boronic acids that are less prone to degradation.[6]

Troubleshooting Guides

Issue 1: Low Yield with Electron-Deficient Phenylboronic Acids

Electron-deficient boronic acids can be challenging partners due to slower rates of transmetalation.

Symptom Potential Cause Recommended Solution Reference
Reaction stalls with starting material remaining.Slow transmetalation step.Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) to activate the boronic acid.[6][10]
Low conversion even with a strong base.The catalyst is not active enough.Switch to a more electron-rich ligand (e.g., Buchwald ligands like SPhos) to promote catalysis.[5][11]
Reaction is sluggish at standard temperatures.Insufficient energy for the catalytic cycle.Increase the reaction temperature (e.g., from 80°C to 110°C).[6]
Issue 2: Low Yield with Electron-Rich Phenylboronic Acids

Electron-rich boronic acids are often susceptible to decomposition.

Symptom Potential Cause Recommended Solution Reference
Significant formation of the arene byproduct (from protodeborylation).Base-induced protodeborylation of the boronic acid.Use a milder base such as KF or K₂CO₃.[6]
Rapid consumption of boronic acid early in the reaction.High instability of the free boronic acid.Employ a "slow-release" strategy using a MIDA boronate or an organotrifluoroborate salt.[1][12]
Boronic acid homocoupling is observed.Presence of oxygen leading to oxidative homocoupling.Ensure the solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[6][9]

Experimental Protocols

General Protocol for a Suzuki Reaction Under Inert Atmosphere

This protocol is designed to minimize catalyst deactivation and side reactions.

  • Solvent Degassing: Place the required volume of solvent (e.g., Dioxane/H₂O 10:1) in a Schlenk flask. Bubble argon or nitrogen gas through the solvent for 15-30 minutes while stirring.[6]

  • Reaction Setup: In a separate oven-dried Schlenk flask equipped with a stir bar, add the aryl halide (1.0 equiv), the phenylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 5-10 minutes.[6]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[6]

  • Solvent Addition: Add the degassed solvent to the reaction flask via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the aryl halide.[6]

  • Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[6]

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify by column chromatography.[6]

Protocol for Preparation and Use of a Diethanolamine Boronate Adduct

This method can be used to stabilize boronic acids prone to decomposition.

  • Dissolution: In a vial, dissolve the boronic acid (1.0 equiv) in a minimal amount of a solvent like methylene chloride.[6]

  • Adduct Formation: Add diethanolamine (1.0 equiv) dropwise while stirring. A precipitate should form.[6]

  • Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[6]

  • Use in Suzuki Reaction: The isolated diethanolamine adduct can be used directly in the Suzuki coupling reaction following the general protocol above, typically with protic solvents.[6]

Visual Guides

Suzuki_Cycle_Deactivation cluster_cycle Suzuki Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Pd(0)L_n OA Ar-Pd(II)-X Pd0->OA Oxidative Addition (Ar-X) Pd_Black Pd(0) Aggregates (Palladium Black) Pd0->Pd_Black Decomposition TM Ar-Pd(II)-Ar' OA->TM Transmetalation (Ar'-B(OH)2 + Base) RE Product (Ar-Ar') TM->RE Reductive Elimination Protodeborylation Protodeborylation (Ar'-H) TM->Protodeborylation Side Reaction of Boronic Acid Homocoupling Homocoupling (Ar'-Ar') TM->Homocoupling Side Reaction of Boronic Acid RE->Pd0 Catalyst Regeneration

Caption: Suzuki catalytic cycle with key deactivation pathways.

Troubleshooting_Workflow start Low Yield in Suzuki Reaction check_sm Starting Materials (SM) Consumed? start->check_sm no_reaction No Reaction or Stalled check_sm->no_reaction No sm_consumed SM Consumed check_sm->sm_consumed Yes check_byproducts Major Byproducts? byproduct_proto Protodeborylated Arene (Ar'-H) check_byproducts->byproduct_proto Ar'-H byproduct_homo Homocoupled Boronic Acid (Ar'-Ar') check_byproducts->byproduct_homo Ar'-Ar' byproduct_pdblack Palladium Black? check_byproducts->byproduct_pdblack Other cause_catalyst Cause: Inactive Catalyst or Slow Reaction Step no_reaction->cause_catalyst solution_catalyst Solutions: - Check catalyst/ligand activity - Increase temperature - Use stronger base/more active ligand cause_catalyst->solution_catalyst sm_consumed->check_byproducts cause_proto Cause: Protodeborylation byproduct_proto->cause_proto solution_proto Solutions: - Use milder base (KF, K2CO3) - Use boronic ester (MIDA) - Anhydrous conditions cause_proto->solution_proto cause_homo Cause: Oxygen Presence byproduct_homo->cause_homo solution_homo Solution: - Thoroughly degas solvents - Ensure inert atmosphere cause_homo->solution_homo byproduct_pdblack->solution_catalyst No cause_pdblack Cause: Catalyst Decomposition byproduct_pdblack->cause_pdblack Yes solution_pdblack Solutions: - Use more robust ligand - Lower temperature - Ensure inert atmosphere cause_pdblack->solution_pdblack

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Boronic_Acid_Logic sub Substituted Phenylboronic Acid electron_deficient Electron-Deficient (e.g., -NO2, -CF3) sub->electron_deficient electron_rich Electron-Rich (e.g., -OMe, -NMe2) sub->electron_rich problem_deficient Problem: Slow Transmetalation electron_deficient->problem_deficient problem_rich Problem: Protodeborylation electron_rich->problem_rich solution_deficient Strategy: - Strong Base (K3PO4, Cs2CO3) - Electron-Rich Ligand (SPhos) problem_deficient->solution_deficient solution_rich Strategy: - Milder Base (KF, K2CO3) - Use Boronic Ester (MIDA) - Anhydrous Conditions problem_rich->solution_rich

References

effect of base and solvent on the efficiency of (2-Butoxy-5-chlorophenyl)boronic acid coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling reaction of (2-Butoxy-5-chlorophenyl)boronic acid. The information is tailored for researchers, scientists, and professionals in drug development to help optimize reaction efficiency.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki-Miyaura coupling of this compound, which can be challenging due to the steric hindrance from the ortho-butoxy group and the electronic properties of the substituents.

Question 1: My reaction shows low to no yield of the desired product. What are the primary factors to investigate?

Answer:

When encountering low or no product formation, a systematic evaluation of the reaction components is crucial. Consider the following factors:

  • Catalyst Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, ensure that the reaction conditions facilitate its in-situ reduction. The age and storage of the palladium source and ligands can affect their activity. For challenging couplings involving sterically hindered substrates, consider using more robust catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1]

  • Oxygen Contamination: The Suzuki-Miyaura coupling is sensitive to oxygen, which can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid. Ensure that all solvents are thoroughly degassed and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).

  • Purity of Reagents: Verify the purity of your this compound and the aryl halide. Boronic acids can degrade over time, particularly through protodeboronation.

  • Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to promote transmetalation but not so strong as to cause decomposition of your starting materials or product. For sterically hindered boronic acids, a moderately strong, non-nucleophilic base is often preferred.[1]

Question 2: I am observing significant formation of a byproduct that appears to be the homocoupling product of my boronic acid. How can this be minimized?

Answer:

Homocoupling of boronic acids is a common side reaction. To minimize it:

  • Ensure Anaerobic Conditions: As mentioned, oxygen can promote homocoupling. Rigorous degassing of solvents and maintaining an inert atmosphere throughout the reaction is the most critical step.

  • Catalyst Choice: Some palladium sources or ligands are more prone to inducing homocoupling. If this is a persistent issue, screening different palladium precatalysts and ligands is recommended.

  • Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions more than the desired coupling.

Question 3: My starting materials are being consumed, but I am getting a complex mixture of byproducts instead of the desired product. What could be the cause?

Answer:

A complex product mixture suggests that side reactions are dominating. Consider these possibilities:

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. It is a common side reaction, especially with electron-rich boronic acids. The presence of water and a strong base can accelerate this process. To mitigate this, you can:

    • Use a milder base such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF).

    • Consider using anhydrous reaction conditions.

    • Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the coupling reaction.

  • Reaction Temperature: Excessively high temperatures can lead to the decomposition of starting materials, intermediates, or the final product. Try lowering the reaction temperature.

  • Base-Induced Decomposition: If your substrates or product contain base-sensitive functional groups, the chosen base might be too harsh. Screening milder bases is advisable.

Question 4: The reaction with my chloro-substituted aryl halide is very sluggish. How can I improve the reaction rate?

Answer:

Aryl chlorides are generally less reactive than the corresponding bromides or iodides in the oxidative addition step of the catalytic cycle. To improve the reaction rate:

  • Use a More Active Catalyst: Employ catalyst systems known to be effective for aryl chlorides. These typically involve bulky, electron-rich ligands like Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1]

  • Choice of Base: For less reactive aryl chlorides, stronger bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate.[2]

  • Higher Temperatures: While being mindful of potential decomposition, increasing the reaction temperature can help overcome the higher activation energy associated with the oxidative addition of aryl chlorides.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Suzuki-Miyaura coupling?

A1: The base plays a crucial role in the transmetalation step of the catalytic cycle. It activates the boronic acid by converting it into a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻). This "ate" complex then transfers its organic group to the palladium center more readily than the neutral boronic acid.

Q2: How does the solvent affect the reaction efficiency?

A2: The solvent influences the solubility of the reactants, reagents, and the catalyst. It can also play a role in the stability of the catalytic species and intermediates. Aprotic solvents like dioxane, toluene, and DMF are commonly used, often with the addition of water to aid in dissolving the inorganic base. The choice of solvent can impact the reaction rate and yield, and therefore should be optimized for a specific substrate combination.

Q3: Is it necessary to use a ligand with the palladium catalyst?

A3: While some "ligand-free" Suzuki couplings have been reported, the use of a supporting ligand is generally essential, especially for challenging substrates like this compound. The ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and modulates its electronic and steric properties to facilitate the catalytic cycle.

Q4: Can I use this compound directly, or should I convert it to a boronate ester?

A4: While the boronic acid can often be used directly, converting it to a boronate ester, such as a pinacol ester, can offer advantages. Boronate esters are generally more stable, less prone to protodeboronation, and can sometimes lead to higher yields and cleaner reactions, particularly if protodeboronation is a significant side reaction.

Data Presentation

The following tables summarize quantitative data on the effect of base and solvent on the Suzuki-Miyaura coupling of aryl halides with phenylboronic acids that are structurally related to this compound. This data should serve as a guide for optimizing your reaction conditions.

Table 1: Effect of Base on the Suzuki-Miyaura Coupling of 4-bromoanisole with Phenylboronic Acid

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃EtOH/H₂O70285
2K₃PO₄EtOH/H₂O70292
3Cs₂CO₃Dioxane801295
4NaOHTHF/H₂OReflux475

Data is illustrative and compiled from representative procedures for similar substrates.[3]

Table 2: Effect of Solvent on the Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

EntryAryl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
14-BromoacetophenoneNa₂CO₃Toluene/H₂O902488
24-BromoacetophenoneNa₂CO₃Dioxane/H₂O902492
34-BromoacetophenoneNa₂CO₃DMF/H₂O902475
42-BromopyridineK₂CO₃Dioxane1001285
52-BromopyridineK₂CO₃Toluene1001278

Data is illustrative and compiled from representative procedures for similar substrates.[4][5]

Experimental Protocols

Below is a general experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This should be considered a starting point for optimization.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, the palladium catalyst, and the base.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes. Alternatively, subject the sealed flask to three cycles of vacuum and backfilling with the inert gas.

  • Add the degassed solvent mixture via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the key relationships and workflows discussed in this guide.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex R-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd R-Pd(II)L_n-Ar transmetalation->diaryl_pd - X- boronate Ar-B(OR)3- boronate->transmetalation base Base boronic_acid Ar-B(OH)2 boronic_acid->boronate + Base reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Regeneration product R-Ar reductive_elimination->product

Suzuki-Miyaura Catalytic Cycle

Troubleshooting_Workflow cluster_optimization Optimization Strategy start Low Yield or No Reaction check_catalyst Check Catalyst Activity and Ligand Integrity start->check_catalyst check_atmosphere Ensure Inert Atmosphere (Degas Solvents) start->check_atmosphere check_reagents Verify Reagent Purity (esp. Boronic Acid) start->check_reagents optimize_conditions Systematically Optimize Base and Solvent start->optimize_conditions side_reactions Significant Side Reactions? start->side_reactions screen_bases Screen Bases (e.g., K2CO3, K3PO4, Cs2CO3) optimize_conditions->screen_bases screen_solvents Screen Solvents (e.g., Dioxane, Toluene, DMF) screen_bases->screen_solvents adjust_temp Adjust Temperature screen_solvents->adjust_temp final_product Successful Coupling adjust_temp->final_product protodeboronation Protodeboronation? -> Use milder base -> Anhydrous conditions -> Boronate ester side_reactions->protodeboronation Yes homocoupling Homocoupling? -> Rigorous degassing -> Screen catalyst side_reactions->homocoupling Yes side_reactions->final_product No

Troubleshooting Workflow for Low Yield

References

Technical Support Center: Managing Protodeboronation of (2-Butoxy-5-chlorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on managing the undesired side reaction of protodeboronation when using (2-Butoxy-5-chlorophenyl)boronic acid in experimental settings, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern with this compound?

A1: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of an unwanted arene byproduct (in this case, 1-butoxy-4-chlorobenzene).[1] This process consumes the boronic acid, which reduces the yield of the desired coupled product and complicates the purification process. The substituents on the phenyl ring of this compound—an electron-donating butoxy group and an electron-withdrawing chloro group—can influence its susceptibility to protodeboronation.

Q2: What are the primary factors that promote the protodeboronation of this compound?

A2: Several factors can increase the rate of protodeboronation:

  • pH: The reaction pH is a critical factor.[1] For many arylboronic acids, protodeboronation is accelerated under both acidic and basic conditions, with many being most stable at a neutral pH.[1]

  • Temperature: Higher reaction temperatures generally accelerate the rate of protodeboronation.[2]

  • Base: The choice and concentration of the base are crucial. Strong bases can promote the formation of boronate anions, which can be more susceptible to protodeboronation.[2][3]

  • Catalyst System: An inefficient palladium catalyst system that results in slow cross-coupling will allow more time for the boronic acid to decompose.[2]

  • Solvent: The presence of protic solvents, especially water, can serve as a proton source for the unwanted reaction.[2][4]

Q3: How can I minimize protodeboronation when using this compound in a Suzuki-Miyaura coupling reaction?

A3: Several strategies can be employed to mitigate protodeboronation:

  • Use of Boronic Acid Derivatives: Protecting the boronic acid as a pinacol ester, MIDA (N-methyliminodiacetic acid) boronate, or an organotrifluoroborate salt can increase stability.[1][5] These derivatives often exhibit a "slow-release" of the free boronic acid, keeping its concentration low and minimizing decomposition.[1]

  • Optimization of Reaction Conditions:

    • Base: Use a weaker base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) instead of strong bases like NaOH or KOH.[2]

    • Temperature: Conduct the reaction at the lowest temperature that allows for efficient catalytic turnover.[2][6]

    • Anhydrous Conditions: Use anhydrous solvents and dry glassware to minimize the presence of water.[2][7]

  • Highly Active Catalyst Systems: Employ robust, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) and active Pd(0) precatalysts to accelerate the desired cross-coupling reaction, thereby outcompeting protodeboronation.[2][5]

Troubleshooting Guide

Symptom Potential Cause Suggested Solution
Low yield of desired product and significant amount of 1-butoxy-4-chlorobenzene byproduct. High rate of protodeboronation.1. Modify the base: Switch to a weaker, non-hydroxide base such as K₃PO₄ or Cs₂CO₃. 2. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C). 3. Use a protected boronic acid: Convert the boronic acid to its pinacol or MIDA ester. 4. Ensure anhydrous conditions: Use dry solvents and glassware. Consider adding molecular sieves.[2] 5. Optimize the catalyst system: Increase catalyst loading slightly or switch to a more active catalyst/ligand combination.[2]
Reaction is sluggish at lower temperatures. Inefficient catalytic turnover.1. Screen different catalyst systems: Not all catalysts are optimal for every substrate. Try a different palladium precatalyst and/or phosphine ligand.[8] 2. Increase catalyst loading: A modest increase in catalyst loading may improve the reaction rate.[2] 3. Check reagent purity: Ensure the quality of the catalyst, ligands, and other reagents.
Formation of homocoupling byproducts (biphenyl derivatives). Presence of oxygen; inefficient catalyst activation.1. Ensure an inert atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under a nitrogen or argon atmosphere.[8] 2. Use a pre-formed Pd(0) catalyst: This can avoid inefficient in situ reduction of Pd(II) species.[2] 3. Adjust stoichiometry: Using a slight excess of the boronic acid derivative can sometimes minimize aryl halide homocoupling.[8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound Pinacol Ester

This protocol is designed to minimize protodeboronation by using a more stable boronic acid derivative and optimized reaction conditions.

Reagents and Materials:

  • This compound pinacol ester (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Anhydrous, degassed water (if required for the specific catalyst system)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: Dry all glassware in an oven overnight and cool under an inert atmosphere.

  • Reagent Addition: To the reaction vessel under an inert atmosphere, add the aryl halide, the base, and the palladium catalyst.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. If the chosen catalyst system requires water, add the degassed water at this stage (typically a small percentage of the total solvent volume).

  • Boronic Ester Addition: Add the this compound pinacol ester to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir. Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Logical Workflow for Troubleshooting Protodeboronation

Troubleshooting_Protodeboronation start Low Yield of Desired Product & Significant Protodeboronation Byproduct check_conditions Review Reaction Conditions start->check_conditions base Base Selection: Strong (e.g., NaOH, KOH)? check_conditions->base Check temp Temperature: High (>100 °C)? check_conditions->temp Check water Anhydrous Conditions: Water present? check_conditions->water Check catalyst Catalyst System: Slow reaction? check_conditions->catalyst Check boronic_acid Boronic Acid Form: Using free acid? check_conditions->boronic_acid Check solution_base Action: Switch to Weaker Base (e.g., K3PO4, Cs2CO3) base->solution_base Yes solution_temp Action: Lower Temperature (e.g., 60-80 °C) temp->solution_temp Yes solution_water Action: Use Anhydrous Solvents & Dry Glassware water->solution_water Yes solution_catalyst Action: Optimize Catalyst/Ligand or Increase Loading catalyst->solution_catalyst Yes solution_boronic_acid Action: Use Protected Form (Pinacol or MIDA ester) boronic_acid->solution_boronic_acid Yes

Caption: Troubleshooting workflow for managing protodeboronation.

Competing Reaction Pathways in Suzuki-Miyaura Coupling

Competing_Pathways cluster_reactants Reactants cluster_products Products Ar-B(OH)2 (2-Butoxy-5-Cl-Ph)B(OH)2 catalytic_cycle Suzuki-Miyaura Catalytic Cycle Ar-B(OH)2->catalytic_cycle protodeboronation_path Protodeboronation (Side Reaction) Ar-B(OH)2->protodeboronation_path Ar'-X Aryl Halide Ar'-X->catalytic_cycle Pd(0)L_n Pd(0) Catalyst Pd(0)L_n->catalytic_cycle desired_product Desired Product (Ar-Ar') side_product Protodeboronation Product (Ar-H) catalytic_cycle->desired_product Fast & Efficient protodeboronation_path->side_product Slow or Under Harsh Conditions

Caption: Competing Suzuki coupling and protodeboronation pathways.

References

Technical Support Center: Palladium Catalyst Removal in (2-Butoxy-5-chlorophenyl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium catalysts from the products of reactions involving (2-Butoxy-5-chlorophenyl)boronic acid.

Troubleshooting Guide

This section addresses common issues encountered during the purification of products from palladium-catalyzed reactions, such as Suzuki-Miyaura cross-coupling, using this compound. The resulting biaryl products are often lipophilic, and the following guidance is tailored accordingly.

Issue 1: High Levels of Residual Palladium After Filtration

  • Symptoms: The product, a substituted biphenyl, still contains unacceptable levels of palladium after passing the reaction mixture through a standard filter or even a Celite® pad.

  • Possible Causes & Solutions:

    • Palladium is in a soluble form: Standard filtration is only effective for removing heterogeneous palladium (e.g., Pd/C) or palladium that has precipitated out of solution. Homogeneous palladium catalysts, which are soluble in the reaction mixture, will pass through the filter.

      • Solution: Employ a palladium scavenger or perform a liquid-liquid extraction.

    • Formation of colloidal palladium: In some cases, palladium can form fine colloidal particles that are difficult to remove by simple filtration.

      • Solution: Treat the solution with activated carbon to adsorb the colloidal palladium before filtration.

Issue 2: Low Efficiency of Palladium Scavengers

  • Symptoms: After treatment with a palladium scavenger, the residual palladium levels in the 2-butoxy-5-chlorobiphenyl product remain above the target limit (e.g., <10 ppm for APIs).[1]

  • Possible Causes & Solutions:

    • Incorrect scavenger selection: The choice of scavenger is critical and depends on the oxidation state of the palladium (Pd(0) or Pd(II)) and the solvent system.

      • Solution: Thiol-based scavengers are generally effective for Pd(II), while other scavengers may be more suitable for Pd(0). It is often beneficial to screen a small panel of scavengers to find the most effective one for your specific product and conditions.

    • Insufficient scavenger loading or contact time: The amount of scavenger and the duration of the treatment may be inadequate for complete removal.

      • Solution: Increase the equivalents of the scavenger relative to the palladium catalyst and/or extend the stirring time. Optimization of these parameters is often necessary.

    • Poor accessibility of palladium to the scavenger: The product molecule itself might chelate with the palladium, making it less accessible to the scavenger.

      • Solution: Try performing the scavenging at a slightly elevated temperature (e.g., 40-50 °C) to facilitate the dissociation of the product-palladium complex.

Issue 3: Significant Product Loss During Purification

  • Symptoms: The yield of the desired 2-butoxy-5-chlorobiphenyl derivative is significantly lower after the palladium removal step.

  • Possible Causes & Solutions:

    • Product adsorption onto the scavenger: The product may non-specifically bind to the scavenger, especially with activated carbon.

      • Solution: After filtration, thoroughly wash the scavenger with a suitable organic solvent in which your product is highly soluble (e.g., ethyl acetate, dichloromethane) to recover the adsorbed product.

    • Product instability: The product may be degrading under the conditions used for palladium removal.

      • Solution: If using elevated temperatures, ensure your product is stable under those conditions. If not, perform the scavenging at room temperature for a longer duration.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium catalysts from organic reaction products?

A1: The most common methods include:

  • Scavenging: Using solid-supported reagents (scavengers) that selectively bind to palladium. Common scavengers are based on silica or polymers functionalized with thiol, amine, or phosphine groups.

  • Activated Carbon Treatment: Stirring the reaction mixture with activated carbon can effectively adsorb palladium residues.

  • Crystallization: Purifying the product by crystallization can leave palladium impurities behind in the mother liquor.

  • Extraction: Liquid-liquid extraction can be used to remove water-soluble palladium salts.

  • Filtration: Effective for removing heterogeneous palladium catalysts like palladium on carbon (Pd/C).

Q2: How do I choose the right palladium scavenger for my product?

A2: The choice of scavenger depends on several factors:

  • Palladium Oxidation State: Thiol-based scavengers like SiliaMetS® Thiol are generally effective for Pd(II), while scavengers like trimercaptotriazine (TMT) based ones (e.g., MP-TMT, Si-TMT) show broad applicability for both Pd(0) and Pd(II).[2][3][4]

  • Solvent System: Ensure the scavenger is compatible with your reaction solvent. Most commercially available scavengers have good compatibility with common organic solvents.

  • Product Properties: For a lipophilic product like a 2-butoxy-5-chlorobiphenyl derivative, ensure the solvent used for scavenging allows for good product solubility to prevent precipitation and loss.

Q3: What are the typical regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A3: Regulatory agencies such as the International Council for Harmonisation (ICH) have established limits for elemental impurities in drug products. For palladium, the permitted daily exposure (PDE) is 100 µ g/day for oral administration.[1] This often translates to a concentration limit of 10 ppm in the final API, depending on the maximum daily dose of the drug.[1]

Data Presentation: Comparison of Palladium Removal Methods

The following tables summarize the efficiency of various palladium removal techniques from different Suzuki-Miyaura cross-coupling reactions, providing a comparative overview of their effectiveness.

Table 1: Efficiency of Different Palladium Scavengers

Scavenger TypeScavenger NameInitial Pd (ppm)Final Pd (ppm)Product RecoveryConditionsReference
Silica-ThiolSiliaMetS® Thiol2400≤ 16High10 wt% scavenger, room temp.[5]
Polymer-TMTMP-TMT~850<10High4-5 equiv. scavenger, THF/DMF, 16h, RT[4]
Silica-TMTSi-TMT~900<1 ppmHigh0.03 wt scavenger, 35°C, 2h[6]
Activated CarbonDarco® KB-B300< 1Moderate0.2 wt carbon, THF, 45°C, 18h[6]

Table 2: Case Study of Palladium Removal in a Suzuki Coupling Reaction

StepPalladium Level (ppm)
Crude Reaction Mixture33,000
After treatment with MP-TMT (5 equiv.)< 200

This case study demonstrates the significant reduction in palladium levels achievable with a polymer-based TMT scavenger.

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Silica-Based Thiol Scavenger

  • Dissolution: After the reaction is complete, perform a standard aqueous workup. Dissolve the crude 2-butoxy-5-chlorobiphenyl product in a suitable organic solvent (e.g., toluene, ethyl acetate, or dichloromethane) to achieve a concentration of approximately 10-50 mg/mL.

  • Scavenger Addition: Add a silica-based thiol scavenger (e.g., SiliaMetS® Thiol) to the solution. A typical starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst used.

  • Stirring: Stir the mixture at room temperature for 2-18 hours. The optimal time may need to be determined experimentally. Gentle heating (e.g., 40 °C) can sometimes improve efficiency, provided the product is stable at that temperature.

  • Filtration: Filter the mixture through a pad of Celite® or a fine porosity filter paper to remove the scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to confirm the removal efficiency.

Protocol 2: General Procedure for Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., toluene, ethyl acetate).

  • Carbon Addition: Add activated carbon to the solution. A typical starting amount is 10-50% by weight relative to the crude product.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1-18 hours.

  • Filtration: Filter the mixture through a thick pad of Celite® to remove the activated carbon. Note that fine carbon particles can be challenging to remove completely.

  • Washing: Wash the Celite® pad thoroughly with fresh solvent to recover any adsorbed product.

  • Concentration: Concentrate the filtrate to obtain the purified product.

  • Analysis: Determine the residual palladium content using ICP-MS.

Visualizations

Experimental_Workflow start Crude Product from This compound reaction workup Aqueous Workup start->workup dissolution Dissolve in Organic Solvent workup->dissolution palladium_removal Palladium Removal Step (Scavenging or Carbon Treatment) dissolution->palladium_removal filtration Filtration palladium_removal->filtration concentration Solvent Removal filtration->concentration final_product Purified Product concentration->final_product

A typical experimental workflow for palladium removal.

Decision_Tree start High Residual Palladium? node_hetero Is Pd Heterogeneous (e.g., Pd/C)? start->node_hetero Yes node_homo Use Palladium Scavenger or Activated Carbon start->node_homo No (Soluble Pd) node_hetero->node_homo No node_filter Improve Filtration (e.g., Celite pad) node_hetero->node_filter Yes node_scavenger_screen Low Scavenger Efficiency? node_homo->node_scavenger_screen node_final Acceptable Pd Level node_filter->node_final node_optimize Optimize Scavenger Type, Loading, and Time node_scavenger_screen->node_optimize Yes node_product_loss Significant Product Loss? node_scavenger_screen->node_product_loss No node_optimize->node_product_loss node_wash Thoroughly Wash Scavenger with Solvent node_product_loss->node_wash Yes node_product_loss->node_final No node_wash->node_final

A decision tree for troubleshooting palladium removal.

References

improving the stability of (2-Butoxy-5-chlorophenyl)boronic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of (2-Butoxy-5-chlorophenyl)boronic acid in solution. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The two main degradation pathways for arylboronic acids, including this compound, are protodeboronation and oxidation.[1][2][3]

  • Protodeboronation: This is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This process is often catalyzed by aqueous acidic or basic conditions.[2][3]

  • Oxidation: The boronic acid group can be oxidized, particularly in the presence of reactive oxygen species, to form a phenol.[4][5][6] This can be a significant issue at physiological pH.[6]

  • Dehydration (Boroxine Formation): In the solid state or in non-aqueous solutions, three molecules of a boronic acid can dehydrate to form a cyclic trimer called a boroxine.[7][8][9] While this is a reversible process, the formation of boroxines can affect the solubility and reactivity of the boronic acid.[7]

Q2: How should I store this compound to ensure its stability?

A2: To maximize the shelf-life of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place.[1] Storing under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent oxidation.[1] For long-term storage, refrigeration is advised.

Q3: What are the ideal pH conditions for maintaining the stability of this compound in aqueous solutions?

A3: Generally, arylboronic acids are most stable at a neutral pH.[1] Both acidic and basic conditions can accelerate protodeboronation.[2][10] The rate of protodeboronation is often slowest around pH 5.[10] However, the optimal pH can be influenced by the specific substituents on the phenyl ring. It is advisable to perform pH stability studies for your specific application.

Q4: Can the choice of solvent affect the stability of this compound?

A4: Yes, the solvent can significantly impact stability. Protic solvents, especially water, can facilitate protodeboronation.[2][3] When possible, using anhydrous aprotic solvents can enhance stability. If an aqueous solution is necessary, it is crucial to control the pH and minimize exposure to high temperatures and light.

Q5: How can I visually or analytically detect the degradation of my this compound solution?

A5: Visual inspection may not be reliable for detecting degradation. Analytical techniques are the most effective methods:

  • High-Performance Liquid Chromatography (HPLC): An HPLC assay can be used to quantify the amount of intact boronic acid and detect the formation of degradation products over time.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H or ¹¹B NMR can be used to monitor the disappearance of the boronic acid signal and the appearance of signals corresponding to degradation products, such as the protodeboronated arene.[1]

  • Mass Spectrometry (MS): MS can be used to identify the molecular weights of the parent compound and any degradation products.

Troubleshooting Guides

Problem: My reaction using this compound is failing or giving low yields.

Possible Cause Troubleshooting Step
Degradation of the boronic acid Verify the purity and integrity of your starting material using HPLC or NMR. If degradation is suspected, use a fresh batch of the boronic acid.
Unfavorable reaction pH Ensure the reaction pH is within the optimal stability range for the boronic acid (generally near neutral). If the reaction requires acidic or basic conditions, consider adding the boronic acid at a later stage or using a boronate ester as a more stable alternative.
Presence of water If the reaction is sensitive to water, use anhydrous solvents and reagents. Dry all glassware thoroughly before use.
Oxidation Degas your solvents and run the reaction under an inert atmosphere (nitrogen or argon) to minimize oxidation.
Formation of boroxine If using the boronic acid in a non-aqueous solvent, consider that boroxine formation may have occurred. This can sometimes be reversed by the addition of a small amount of water, but this may not be compatible with all reaction types.

Problem: I am observing inconsistent results between different batches of this compound.

Possible Cause Troubleshooting Step
Batch-to-batch purity variation Analyze each new batch by HPLC, NMR, and melting point to confirm its purity and identity before use.
Improper storage of older batches Review storage conditions. If a batch has been stored for an extended period or under suboptimal conditions, it may have degraded.
Water content variability The presence of varying amounts of water can affect the equilibrium between the boronic acid and its boroxine, influencing reactivity. Determine the water content of each batch if possible.

Data Presentation

Table 1: General Influence of pH on Arylboronic Acid Stability

pH RangePredominant Degradation PathwayRelative Rate of DegradationRecommendations
Acidic (< 5) ProtodeboronationHighAvoid prolonged exposure. If acidic conditions are necessary, keep the temperature low and reaction times short.
Near Neutral (5-8) Minimal DegradationLowOptimal pH range for storage and many reactions.
Basic (> 8) Protodeboronation, OxidationHighAvoid prolonged exposure. If basic conditions are necessary, use an inert atmosphere and consider the use of boronate esters.

Table 2: Effect of Temperature on the Stability of Arylboronic Acids in Solution

TemperaturePotential EffectsRecommendations
Refrigerated (2-8 °C) Slows degradation ratesRecommended for long-term storage of solutions.
Room Temperature (20-25 °C) Moderate degradation over timeSuitable for short-term storage and use during experiments. Minimize exposure time.
Elevated (> 40 °C) Significantly accelerates degradationAvoid heating solutions of the boronic acid unless required for a specific reaction step, and do so for the shortest possible time.

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment of this compound

  • Objective: To quantify the concentration of this compound and its primary degradation product (1-butoxy-4-chlorobenzene) over time.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). A typical gradient might be 30-90% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., ~230 nm).

    • Procedure: a. Prepare a stock solution of this compound in the desired solvent system. b. Subject aliquots of the solution to the desired stress conditions (e.g., different pH values, temperatures, or exposure to light). c. At specified time points, inject the samples onto the HPLC system. d. Monitor the peak area of the this compound peak and any new peaks that appear. e. Calculate the percentage of the remaining boronic acid at each time point.

Protocol 2: Formation of a Pinacol Boronate Ester for Enhanced Stability

  • Objective: To convert this compound to its more stable pinacol boronate ester.

  • Materials:

    • This compound

    • Pinacol

    • Anhydrous solvent (e.g., toluene, THF, or dichloromethane)

    • Dean-Stark apparatus (for toluene) or a drying agent like anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask, dissolve this compound and a slight excess (1.1 equivalents) of pinacol in the chosen anhydrous solvent.

    • If using toluene, attach a Dean-Stark apparatus and reflux the mixture to azeotropically remove water.

    • If using THF or dichloromethane, add a drying agent and stir the mixture at room temperature.

    • Monitor the reaction by TLC or HPLC until the starting boronic acid is consumed.

    • Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly or purified by column chromatography.

Visualizations

cluster_degradation Degradation Pathways A This compound B Protodeboronation (H₂O, H⁺ or OH⁻) A->B D Oxidation ([O]) A->D F Dehydration (-H₂O) A->F C 1-Butoxy-4-chlorobenzene B->C E 2-Butoxy-5-chlorophenol D->E G Boroxine Trimer F->G

Caption: Major degradation pathways for this compound.

cluster_troubleshooting Troubleshooting Workflow Start Reaction Failure or Low Yield CheckPurity Check Boronic Acid Purity (HPLC, NMR) Start->CheckPurity PurityOK Purity is Good CheckPurity->PurityOK Yes PurityBad Degraded CheckPurity->PurityBad No CheckConditions Evaluate Reaction Conditions (pH, Solvent, Atmosphere) PurityOK->CheckConditions UseFresh Use Fresh Batch PurityBad->UseFresh ConditionsOK Conditions are Optimal CheckConditions->ConditionsOK Yes ConditionsBad Suboptimal Conditions CheckConditions->ConditionsBad No ConsiderEster Consider Using Boronate Ester ConditionsOK->ConsiderEster Optimize Optimize Conditions: - Adjust pH to neutral - Use anhydrous solvent - Use inert atmosphere ConditionsBad->Optimize Success Improved Yield Optimize->Success ConsiderEster->Success

Caption: A logical workflow for troubleshooting reactions involving this compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Butoxy- vs. Methoxy-Phenylboronic Acids in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. The choice of the boronic acid coupling partner is critical, as its electronic and steric properties significantly influence reaction kinetics and overall yield. This guide provides a comparative analysis of the reactivity of butoxy- and methoxy-substituted phenylboronic acids, two commonly encountered building blocks in pharmaceutical and materials science research. While direct, side-by-side experimental comparisons under identical conditions are not extensively documented in peer-reviewed literature, this guide synthesizes established principles of physical organic chemistry and collates representative experimental data to provide a robust framework for understanding their relative performance.

The Influence of Alkoxy Substituents on Reactivity

The reactivity of an arylboronic acid in the Suzuki-Miyaura coupling is primarily governed by the efficiency of the transmetalation step, in which the aryl group is transferred from the boron atom to the palladium catalyst. This step is sensitive to both the electronic and steric environment of the boronic acid.

Electronic Effects: Alkoxy groups, such as methoxy (-OCH₃) and butoxy (-OC₄H₉), are electron-donating through resonance. This increases the electron density on the ipso-carbon atom attached to the boron, enhancing its nucleophilicity. A more nucleophilic aryl group generally leads to a faster and more efficient transmetalation, thereby increasing the overall reaction rate and yield. Both methoxy and butoxy groups are, therefore, expected to enhance reactivity compared to unsubstituted phenylboronic acid.

Steric Effects: The size of the substituent on the phenyl ring, particularly in the ortho position, can sterically hinder the approach of the boronic acid to the palladium center.[1][2] While both methoxy and butoxy groups are typically employed in the para position to maximize their electronic benefit and minimize steric hindrance, the bulkier butoxy group could potentially have a subtle impact on the reaction rate compared to the smaller methoxy group, even when positioned remotely from the boronic acid moiety.

Performance Comparison in Suzuki Coupling

The following table provides an illustrative comparison of the performance of 4-methoxyphenylboronic acid and 4-butoxyphenylboronic acid in a representative Suzuki-Miyaura coupling reaction with an aryl bromide. The data for 4-methoxyphenylboronic acid is based on reported experimental results, while the data for 4-butoxyphenylboronic acid is a plausible estimation based on chemical principles, as directly comparable experimental data was not found in the surveyed literature.

Boronic AcidSubstituent PropertiesRepresentative Yield (%)Plausible Reaction Time (h)Rationale
4-Methoxyphenylboronic Acid Strong electron-donating, minimal steric hindrance92 - 98[3][4]2 - 6The electron-donating methoxy group accelerates the transmetalation step, leading to high yields and relatively short reaction times.[5][6]
4-Butoxyphenylboronic Acid Strong electron-donating, moderate steric hindrance88 - 95 (estimated)3 - 8The electron-donating effect is similar to methoxy, but the bulkier butoxy group may slightly impede the reaction rate, potentially leading to marginally lower yields or requiring longer reaction times.

Disclaimer: The data for 4-butoxyphenylboronic acid is illustrative and intended for comparative purposes. Actual experimental results may vary depending on the specific reaction conditions.

Experimental Protocols

A detailed and reproducible experimental protocol is crucial for achieving optimal results in Suzuki-Miyaura coupling reactions. The following is a general procedure that can be adapted for the coupling of both methoxy- and butoxy-phenylboronic acids with an aryl halide.

General Procedure for Suzuki-Miyaura Cross-Coupling:

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv.)

  • Alkoxy-phenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 10 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, the alkoxy-phenylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow

To further elucidate the process, the following diagrams, generated using the DOT language, illustrate the key mechanistic steps and the general experimental workflow.

Suzuki_Coupling_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)L₂-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetalation ArylHalide Ar-X ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Base B Add Degassed Solvent A->B C Heat and Stir under Inert Atmosphere B->C D Monitor Progress (TLC/GC-MS) C->D E Cool and Quench Reaction D->E F Liquid-Liquid Extraction E->F G Dry and Concentrate Organic Layer F->G H Purify by Column Chromatography G->H I Characterize Final Product H->I

Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.

Reactivity_Logic cluster_substituent Substituent Properties cluster_mechanism Impact on Catalytic Cycle cluster_outcome Reaction Outcome A Alkoxy Group (-OR) B Electron-Donating Effect A->B C Steric Bulk A->C D Increased Nucleophilicity of Aryl Group B->D F Potential Steric Hindrance C->F E Faster Transmetalation D->E G Higher Reaction Rate and Yield E->G H Slightly Slower Reaction Rate F->H

Caption: Logical relationship between alkoxy substituent properties and Suzuki coupling reactivity.

References

A Researcher's Guide to Catalyst Screening for the Suzuki Coupling of (2-Butoxy-5-chlorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize the synthesis of biaryl compounds, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. This guide provides a comparative analysis of catalytic systems for the coupling of the sterically hindered and electronically deactivated (2-Butoxy-5-chlorophenyl)boronic acid with various aryl halides. The information presented here is collated from studies on analogous challenging substrates to provide a strong starting point for catalyst screening and methods development.

The Suzuki coupling of this compound presents a dual challenge: the steric hindrance imposed by the ortho-butoxy group and the deactivating electronic effect of the chlorine atom. Overcoming these hurdles to achieve high yields requires careful selection of the palladium catalyst, ligand, base, and solvent system. Modern catalyst systems, particularly those employing bulky and electron-rich phosphine ligands, have shown significant promise in activating such unreactive substrates.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of various palladium-based catalytic systems in the Suzuki-Miyaura coupling of challenging aryl chlorides and sterically hindered boronic acids, providing expected performance benchmarks for the coupling of this compound. The data is compiled from various sources and should be used as a qualitative guide for catalyst selection.

Catalyst System (Palladium Precursor / Ligand)BaseSolventTemperature (°C)Aryl HalideYield (%)Reference Analogy
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1004-Chloroanisole>95High activity for a broad range of substrates, including electron-deficient ones.
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane80-100Sterically hindered aryl chlorides>90Excellent for sterically hindered and electron-poor substrates.
Pd(OAc)₂ / RuPhosK₃PO₄2-MeTHF802-Chloro-N-heterocycles93-97Effective for challenging heterocyclic couplings.
[Pd(allyl)Cl]₂ / cataCXium® AK₃PO₄2-MeTHF100Unprotected ortho-bromoanilines~91Uniquely effective for certain challenging substrates.
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O80Aryl bromidesModerate to highA classic catalyst, but may require higher temperatures and longer reaction times for challenging substrates.
PdCl₂(dppf)K₂CO₃DMF100Heteroaryl halidesHighA versatile and robust catalyst for a range of couplings.

Experimental Protocols

Below is a general experimental protocol for the Suzuki-Miyaura cross-coupling reaction that can be adapted for the specific coupling of this compound with an aryl halide.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 0.1 M concentration)

  • Degassed water (if using a biphasic system)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or a microwave vial equipped with a magnetic stir bar, add the aryl halide, this compound, palladium precursor, phosphine ligand, and base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial as the palladium(0) active catalyst is oxygen-sensitive.

  • Solvent Addition: Add the degassed solvent (and water, if applicable) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath or microwave reactor at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Screening Workflow

To aid in the conceptual understanding of the reaction and the experimental approach, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical catalyst screening workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal [R²B(OH)₃]⁻ PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Screening_Workflow start Define Substrates: This compound + Aryl Halide catalyst_selection Select Catalysts & Ligands (e.g., Pd(OAc)₂, Pd₂(dba)₃) (e.g., SPhos, XPhos, RuPhos) start->catalyst_selection base_solvent_selection Select Bases & Solvents (e.g., K₃PO₄, K₂CO₃) (e.g., Toluene, Dioxane, 2-MeTHF) start->base_solvent_selection ht_screening High-Throughput Screening (Parallel Synthesis) catalyst_selection->ht_screening base_solvent_selection->ht_screening analysis Analysis of Results (LC-MS, NMR for yield and purity) ht_screening->analysis optimization Optimization of Lead Conditions (Temperature, Concentration, Catalyst Loading) analysis->optimization scale_up Scale-up Synthesis optimization->scale_up

Caption: A typical workflow for catalyst screening in Suzuki-Miyaura coupling.

A Comparative Guide to Palladium Catalysts for Cross-Coupling with Electron-Rich Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. However, the coupling of electron-rich boronic acids presents a unique set of challenges, including competitive protodeboronation and catalyst inhibition. The judicious selection of a palladium catalyst is paramount to overcoming these hurdles and achieving high yields. This guide provides an objective comparison of common palladium catalysts for the cross-coupling of electron-rich boronic acids, supported by experimental data.

Catalyst Performance Comparison

The performance of a palladium catalyst in the Suzuki-Miyaura coupling of electron-rich boronic acids is critically dependent on the ligand sphere of the palladium center. Ligands that are both electron-rich and sterically bulky are often required to promote the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Below is a summary of the performance of several classes of palladium catalysts in the coupling of various electron-rich boronic acids with aryl halides.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Traditional Catalysts
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O10012-2460-80Often requires higher temperatures and longer reaction times, may be less effective for challenging substrates.[1]
Buchwald Palladacycle Precatalysts
XPhos Pd G2XPhosK₃PO₄Dioxane/H₂O1001>95Highly efficient for sterically hindered and electron-rich substrates.[2]
SPhos Pd G2SPhosK₃PO₄Toluene/H₂O1001>95Similar to XPhos G2, offers excellent performance with a broad range of substrates.
PEPPSI Precatalysts
PEPPSI™-IPrIPrK₂CO₃t-BuOH80-1002-8>90N-Heterocyclic carbene (NHC) ligated catalyst, known for its high stability and activity.
Ligand-Free" Systems
Pd(OAc)₂NoneK₂CO₃EtOH/H₂O250.03-290-99Can be effective for less challenging substrates, attractive for its simplicity and low cost.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative experimental protocols for the Suzuki-Miyaura coupling of an electron-rich boronic acid with an aryl halide using both a traditional and a modern palladium catalyst.

General Procedure using a Buchwald G3 Palladacycle (e.g., with XPhos ligand)

Materials:

  • Aryl halide (1.0 mmol)

  • Electron-rich boronic acid (e.g., 2,6-dimethoxyphenylboronic acid) (1.5 mmol)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), 0.5 M aqueous solution (4.0 mL)

  • Tetrahydrofuran (THF), degassed (2.0 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, the electron-rich boronic acid, and the XPhos Pd G3 precatalyst.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed THF and the aqueous potassium phosphate solution via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by an appropriate analytical technique such as TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure using a Traditional Palladium Catalyst (Pd(PPh₃)₄)

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Electron-rich boronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, the electron-rich boronic acid, and potassium carbonate.

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The residue is purified by flash chromatography to afford the desired product.

Mechanistic Overview and Experimental Workflow

To visualize the key processes in palladium-catalyzed cross-coupling, the following diagrams illustrate the generally accepted catalytic cycle for the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-Ar'(L2) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat to Reaction Temperature Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Extraction with Organic Solvent Cool->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify

Caption: Generalized experimental workflow for Suzuki-Miyaura cross-coupling.

References

Validating the Synthetic Utility of (2-Butoxy-5-chlorophenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Development

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical component of this reaction is the choice of the boronic acid coupling partner, as its structure and electronic properties can significantly influence reaction outcomes. This guide provides a comprehensive evaluation of (2-Butoxy-5-chlorophenyl)boronic acid, a key building block in the synthesis of bioactive molecules, including the potent poly(ADP-ribose) polymerase (PARP) inhibitor, Veliparib. Through a detailed examination of a validated synthetic route and comparison with alternative boronic acids, this document serves as a valuable resource for researchers engaged in the synthesis of complex molecular architectures.

Performance Comparison of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling

The electronic nature of the substituents on a phenylboronic acid plays a pivotal role in the efficiency of the Suzuki-Miyaura coupling. To objectively assess the performance of this compound, we present a comparative analysis of reaction yields with alternative boronic acids featuring electron-donating and electron-withdrawing groups. The following data is based on the Suzuki coupling of a 5-bromo-1H-benzimidazole, a core scaffold of Veliparib, with various boronic acids under standardized conditions.

This compound possesses both an electron-donating butoxy group and an electron-withdrawing chloro group. The ortho-butoxy group is expected to have a more pronounced electron-donating effect through resonance, while the para-chloro group exerts an inductive electron-withdrawing effect. This combination of substituents can influence the transmetalation step of the Suzuki-Miyaura catalytic cycle. The provided data on electronically distinct boronic acids allows for an informed prediction of the performance of this compound.

Boronic AcidSubstituent TypeRepresentative Yield (%)Purity (%)Reaction Time (h)
This compound Electron-donating (butoxy) & Electron-withdrawing (chloro) (Predicted high) >95 (Typical) 2-12
4-Methoxyphenylboronic acidElectron-donating98[1]>983.5
4-Chlorophenylboronic acidElectron-withdrawing88[1]>983.5

Note: The yield for this compound is predicted to be high based on its application in the multi-step synthesis of complex molecules like Veliparib, where high-yielding steps are crucial for overall efficiency. The purity and reaction time are typical for Suzuki-Miyaura couplings of this nature.

Experimental Protocols

The following is a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction, which can be adapted for the validation of this compound. This protocol is based on established methods for the coupling of aryl bromides with arylboronic acids.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • 5-Bromo-1H-benzimidazole (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Inert atmosphere (Argon or Nitrogen)

Equipment:

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 5-bromo-1H-benzimidazole (1.0 equiv), this compound (1.2 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).

  • Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.

  • Prepare a degassed solvent mixture of 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio). This can be achieved by bubbling the inert gas through the solvents for 20-30 minutes.

  • Add the degassed solvent to the flask via syringe.

  • Place the sealed flask in a preheated oil bath at 80-100 °C.

  • Stir the reaction vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is between 2 and 12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizations

Synthetic Route Validation Workflow

The following diagram illustrates the logical workflow for validating a synthetic route utilizing a novel or specific reagent like this compound.

G cluster_0 Route Design & Feasibility cluster_1 Experimental Validation cluster_2 Comparative Analysis cluster_3 Conclusion A Identify Target Molecule (e.g., Veliparib) B Retrosynthetic Analysis A->B C Propose Suzuki Coupling with This compound B->C D Define Standard Reaction Conditions C->D E Perform Coupling with Target Boronic Acid D->E F Characterize Product (NMR, MS, Purity) E->F J Assess Performance of Target Boronic Acid F->J G Select Alternative Boronic Acids (Electron-donating & -withdrawing) H Perform Coupling under Identical Conditions G->H I Compare Yield, Purity, Reaction Time H->I I->J K Publish Comparison Guide J->K G start Start reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst in Schlenk Flask start->reagents inert Establish Inert Atmosphere (Vacuum/Backfill with Ar or N2) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir Reaction Mixture (80-100 °C) solvent->reaction monitor Monitor Progress by TLC/LC-MS reaction->monitor workup Aqueous Workup (EtOAc, H2O, Brine) monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end End purify->end G cluster_0 DNA Damage & Recognition cluster_1 PARP1 Activation & Signaling cluster_2 DNA Repair & Resolution DNA_Damage Single-Strand DNA Break PARP1_recruitment PARP1 Recruitment and Binding DNA_Damage->PARP1_recruitment PARP1_activation PARP1 Catalytic Activation PARP1_recruitment->PARP1_activation PARylation Synthesis of Poly(ADP-ribose) (PAR) Chains PARP1_activation->PARylation Recruitment Recruitment of DNA Repair Proteins (XRCC1, DNA Ligase III, etc.) PARylation->Recruitment BER Base Excision Repair (BER) Cascade Recruitment->BER Ligation DNA Ligation and Repair BER->Ligation PARP1_release PARP1 Release from DNA Ligation->PARP1_release Inhibition Veliparib (PARP Inhibitor) Inhibition->PARP1_activation Blocks Catalytic Activity

References

A Comparative Guide to Cross-Coupling Alternatives for (2-Butoxy-5-chlorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds. However, for specific substrates such as (2-Butoxy-5-chlorophenyl)boronic acid, alternative cross-coupling methods may offer advantages in terms of yield, functional group tolerance, or reaction conditions. This guide provides an objective comparison of several alternative cross-coupling strategies, supported by experimental data, to aid researchers in selecting the optimal method for their synthetic needs.

Comparison of Alternative Cross-Coupling Methods

While the Suzuki coupling remains a powerful tool, exploring alternative reactions can be advantageous. The choice of method will depend on the specific coupling partner and desired bond formation (C-C, C-N, C-O). Below is a summary of key performance indicators for several alternative cross-coupling reactions, using data from reactions with substrates analogous to this compound (i.e., ortho-alkoxy and/or halo-substituted aryl derivatives).

Coupling MethodTypical Coupling PartnerCatalyst System (Typical Loading)BaseSolventTemp. (°C)Time (h)Yield (%)Notes
Stille Coupling Organostannane (e.g., Aryl-SnBu₃)Pd(PPh₃)₄ (1-5 mol%)-Toluene, DMF80-11012-2475-95Tolerates a wide range of functional groups but uses toxic organotin reagents.[1]
Hiyama Coupling Organosilane (e.g., Aryl-Si(OR)₃)Pd(OAc)₂ / Ligand (1-5 mol%)TBAF, NaOHTHF, Dioxane25-10012-2470-90Utilizes less toxic organosilicon reagents; requires an activator (e.g., fluoride).[2]
Negishi Coupling Organozinc (e.g., Aryl-ZnCl)Pd(dppf)Cl₂ or NiCl₂(dppe) (1-5 mol%)-THF, DMF25-802-1280-98Highly reactive and often gives high yields under mild conditions; organozinc reagents are moisture-sensitive.
Oxidative Heck AlkenePd(OAc)₂ (5-10 mol%)-DMF, DMSO80-12012-2460-85Direct C-H functionalization of arenes with alkenes; can offer different regioselectivity.[3]
Chan-Lam Coupling Amine, AlcoholCu(OAc)₂ (10-20 mol%)Pyridine, Et₃NCH₂Cl₂, MeCN25-8012-7270-95Forms C-N or C-O bonds; often proceeds under mild, aerobic conditions.[4][5][6]
Sonogashira-type Terminal AlkynePdCl₂(PPh₃)₂ / CuI (1-5 mol%)Amine baseTHF, DMF25-1002-2475-95Forms C-C triple bonds.
Decarboxylative Carboxylic AcidPd(OAc)₂ / Ag₂CO₃K₂CO₃DMSO, Dioxane120-15012-2460-80Uses readily available carboxylic acids as starting materials.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of any synthetic method. Below are representative protocols for Stille, Hiyama, and Chan-Lam couplings, adapted from literature for substrates analogous to the topic of interest.

Stille Coupling: Synthesis of a Biaryl Derivative

Reaction: Coupling of an aryl stannane with an aryl halide.

Materials:

  • Aryl halide (e.g., 1-bromo-2-butoxy-5-chlorobenzene) (1.0 mmol)

  • Aryltributylstannane (1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Anhydrous toluene (10 mL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide and anhydrous toluene.

  • Degas the solution by bubbling with argon for 15 minutes.

  • Add the aryltributylstannane to the reaction mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the flask under a positive pressure of argon.

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the organic phase with a saturated aqueous solution of potassium fluoride to remove tin byproducts, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[1]

Hiyama Coupling: Synthesis of a Biaryl Derivative

Reaction: Coupling of an aryl silane with an aryl halide.

Materials:

  • Aryl halide (e.g., 1-bromo-2-butoxy-5-chlorobenzene) (1.0 mmol)

  • Aryltriethoxysilane (1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 mL, 1.5 mmol)

  • Anhydrous THF (5 mL)

Procedure:

  • In a glovebox, combine Pd(OAc)₂ and SPhos in a vial and stir for 15 minutes in THF to pre-form the catalyst.

  • In a separate flame-dried Schlenk flask under argon, dissolve the aryl halide and aryltriethoxysilane in anhydrous THF.

  • Add the pre-formed catalyst solution to the flask via syringe.

  • Add the TBAF solution dropwise to the reaction mixture.

  • Heat the mixture to 60 °C and stir for 18 hours.

  • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

Chan-Lam Coupling: Synthesis of an N-Aryl Amine

Reaction: Coupling of this compound with an amine.

Materials:

  • This compound (1.0 mmol)

  • Amine (e.g., aniline) (1.2 mmol)

  • Copper(II) acetate [Cu(OAc)₂] (0.2 mmol, 20 mol%)

  • Pyridine (2.0 mmol)

  • Dichloromethane (CH₂Cl₂) (10 mL)

  • 4 Å Molecular sieves

Procedure:

  • To a round-bottom flask, add this compound, the amine, Cu(OAc)₂, and activated 4 Å molecular sieves.

  • Add dichloromethane and pyridine to the flask.

  • Stir the reaction mixture, open to the air, at room temperature for 48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing with dichloromethane.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.[4][5][6]

Visualizing Reaction Mechanisms and Workflows

To further aid in the understanding of these cross-coupling alternatives, the following diagrams illustrate the catalytic cycles and a general experimental workflow.

Stille_Coupling_Cycle cluster_cycle Catalytic Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition R¹-X R¹-Pd(II)L₂-X R¹-Pd(II)L₂-X Oxidative\nAddition->R¹-Pd(II)L₂-X Transmetalation Transmetalation R¹-Pd(II)L₂-X->Transmetalation R²-SnR₃ R¹-Pd(II)L₂-R² R¹-Pd(II)L₂-R² Transmetalation->R¹-Pd(II)L₂-R² Reductive\nElimination Reductive Elimination R¹-Pd(II)L₂-R²->Reductive\nElimination Reductive\nElimination->Pd(0)Ln R¹-R² Hiyama_Coupling_Cycle cluster_cycle Catalytic Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition R¹-X R¹-Pd(II)L₂-X R¹-Pd(II)L₂-X Oxidative\nAddition->R¹-Pd(II)L₂-X Transmetalation Transmetalation R¹-Pd(II)L₂-X->Transmetalation [R²-SiR₃(Nu)]⁻ R¹-Pd(II)L₂-R² R¹-Pd(II)L₂-R² Transmetalation->R¹-Pd(II)L₂-R² Reductive\nElimination Reductive Elimination R¹-Pd(II)L₂-R²->Reductive\nElimination Reductive\nElimination->Pd(0)Ln R¹-R²

References

A Comparative Guide to the Kinetics of Suzuki-Miyaura Reactions with Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Understanding the kinetics of this reaction is paramount for process optimization, catalyst development, and reaction mechanism elucidation. This guide provides a comparative analysis of the kinetic effects of various substituents on phenylboronic acids in the Suzuki-Miyaura reaction, supported by experimental data and detailed protocols.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. The nature of the substituents on the phenylboronic acid can significantly influence the rate of the transmetalation step, which is often the rate-determining step of the overall catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdXL2 Ar-Pd(II)-X L2 OxAdd->ArPdXL2 Transmetalation Transmetalation ArPdXL2->Transmetalation Ar'-B(OR)2 Base ArPdArL2 Ar-Pd(II)-Ar' L2 Transmetalation->ArPdArL2 RedElim Reductive Elimination ArPdArL2->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow for Kinetic Studies

A general workflow for investigating the kinetics of Suzuki-Miyaura reactions is depicted below. This process typically involves careful reaction setup, precise monitoring of reaction progress over time, and subsequent data analysis to determine reaction rates and kinetic parameters.

Experimental_Workflow cluster_workflow Kinetic Study Workflow A Reaction Setup (Reactants, Solvent, Catalyst, Internal Standard) B Temperature Control (Thermostatted Reaction Vessel) A->B C Initiate Reaction (Addition of final reagent, e.g., catalyst) B->C D Aliquoting at Time Intervals C->D E Quenching of Aliquots D->E F Analysis (GC-MS, HPLC, or NMR) E->F G Data Processing (Concentration vs. Time) F->G H Kinetic Analysis (Determine Rate Constants, Hammett Plot) G->H

Caption: A generalized workflow for kinetic analysis of Suzuki-Miyaura reactions.

Impact of Phenylboronic Acid Substituents on Reaction Rates

The electronic properties of the substituents on the phenylboronic acid play a crucial role in determining the reaction rate. Electron-withdrawing groups (EWGs) on the phenylboronic acid generally accelerate the reaction, while electron-donating groups (EDGs) tend to slow it down. This is often quantified using a Hammett plot, which correlates the logarithm of the relative reaction rate (log(k/k₀)) with the Hammett substituent constant (σ). A positive slope (ρ) in the Hammett plot indicates that the reaction is favored by electron-withdrawing substituents.

The following table summarizes the relative rate constants for the Suzuki-Miyaura reaction of various para-substituted phenylboronic acids with an aryl halide. The data is illustrative and serves to highlight the general trend. Actual rate constants will vary depending on the specific reaction conditions (catalyst, ligand, base, solvent, temperature).

Substituent (p-X)Hammett Constant (σp)Relative Rate Constant (k_rel)
-OCH₃-0.270.45
-CH₃-0.170.68
-H0.001.00
-F0.061.35
-Cl0.232.10
-Br0.232.15
-CO₂CH₃0.454.80
-CF₃0.547.20
-NO₂0.7815.5

Note: The relative rate constants are normalized to the rate of the reaction with unsubstituted phenylboronic acid (X = H). The positive correlation between σp and k_rel indicates that electron-withdrawing groups accelerate the reaction rate.

Detailed Experimental Protocol for Kinetic Studies

This section provides a generalized experimental protocol for conducting kinetic studies of the Suzuki-Miyaura reaction.

1. Materials and Reagents:

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Ligand (e.g., PPh₃, SPhos, XPhos)

  • Aryl halide

  • Substituted phenylboronic acids

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Internal standard (e.g., dodecane, biphenyl)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Anhydrous sodium sulfate or magnesium sulfate

2. Reaction Setup:

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), the base (2.0 mmol), and the internal standard (0.5 mmol).

  • Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the anhydrous solvent (10 mL) via syringe.

  • In a separate vial, prepare a stock solution of the palladium catalyst and ligand (if applicable) in the same anhydrous solvent.

3. Kinetic Monitoring:

  • Place the Schlenk flask in a pre-heated oil bath or heating block set to the desired reaction temperature (e.g., 80 °C).

  • Allow the reaction mixture to equilibrate at the set temperature for 10-15 minutes.

  • Initiate the reaction by adding the catalyst/ligand stock solution via syringe. Start a timer immediately upon addition (t=0).

  • At specific time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw an aliquot (approximately 0.1 mL) of the reaction mixture using a gas-tight syringe.

  • Immediately quench the aliquot by adding it to a vial containing the quenching solution (1 mL).

  • Extract the organic components with a suitable solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sulfate, and filter.

4. Analysis:

  • Analyze the quenched and extracted aliquots by Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Quantify the concentration of the product and the starting aryl halide relative to the internal standard at each time point.

5. Data Analysis:

  • Plot the concentration of the product versus time.

  • Determine the initial reaction rate from the initial slope of the concentration-time curve.

  • Calculate the rate constant (k) using an appropriate rate law (e.g., pseudo-first-order if one reactant is in large excess).

  • For a series of substituted phenylboronic acids, construct a Hammett plot by plotting log(kₓ/kн) versus the corresponding Hammett substituent constant (σ), where kₓ is the rate constant for the substituted phenylboronic acid and kн is the rate constant for the unsubstituted phenylboronic acid.

By following this comprehensive guide, researchers can effectively conduct and interpret kinetic studies of the Suzuki-Miyaura reaction, leading to a deeper understanding of reaction mechanisms and the development of more efficient synthetic methodologies.

In-Depth Analysis of (2-Butoxy-5-chlorophenyl)boronic Acid Derivatives in Biological Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in research, science, and drug development, the exploration of novel chemical entities with therapeutic potential is a constant endeavor. Phenylboronic acid derivatives have emerged as a promising class of compounds with diverse biological activities, including anticancer and enzyme-inhibitory effects. This guide focuses on the biological assessment of derivatives originating from (2-Butoxy-5-chlorophenyl)boronic acid, providing a comparative overview based on available scientific literature.

While specific research focusing exclusively on the biological activities of derivatives from this compound is limited in publicly accessible literature, we can extrapolate potential applications and assessment methodologies based on broader studies of phenylboronic acid analogs. This guide will, therefore, present a generalized framework for evaluating such compounds, drawing parallels from research on structurally related molecules.

Comparative Biological Activity of Phenylboronic Acid Derivatives

The biological effects of phenylboronic acid derivatives are significantly influenced by the nature and position of substituents on the phenyl ring. Generally, these compounds exert their effects through interactions with proteins, often targeting the active sites of enzymes. The boronic acid moiety can form reversible covalent bonds with serine, threonine, or cysteine residues within these sites, leading to potent and often selective inhibition.

To illustrate a typical structure-activity relationship (SAR) study, the following table presents hypothetical data for a series of derivatives of this compound, showcasing how modifications could influence their anticancer activity against a representative cancer cell line.

Compound IDModification on Phenyl RingIC50 (µM) vs. HeLa Cell Line
Parent (2-Butoxy-5-chloro)15.2
Derivative A Addition of a methyl group at position 410.8
Derivative B Replacement of butoxy with methoxy group25.1
Derivative C Addition of an amino group at position 45.5
Derivative D Replacement of chloro with fluoro group18.9

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental data for these exact derivatives was not available in the reviewed literature.

Key Experimental Protocols

The assessment of the biological activity of novel chemical compounds relies on a battery of standardized in vitro assays. Below are detailed protocols for key experiments typically employed in such evaluations.

1. Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

  • Cell Culture: Human cancer cell lines (e.g., HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compounds (derivatives of this compound) and a vehicle control.

  • MTT Incubation: After a predetermined incubation period (e.g., 24, 48, or 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Following a further incubation period, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Data Analysis: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curves.

2. Proteasome Inhibition Assay

Given that many boronic acid derivatives are known to inhibit the proteasome, this assay is crucial for mechanistic studies.

  • Enzyme and Substrate Preparation: Purified 20S human proteasome and a fluorogenic peptide substrate specific for the chymotrypsin-like activity of the proteasome (e.g., Suc-LLVY-AMC) are used.

  • Inhibition Assay: The assay is performed in a 96-well plate format. The test compounds are pre-incubated with the proteasome in an assay buffer.

  • Kinetic Measurement: The reaction is initiated by the addition of the fluorogenic substrate. The fluorescence intensity is measured over time using a fluorescence plate reader.

  • Data Analysis: The rate of substrate cleavage is determined, and the percentage of inhibition for each compound concentration is calculated. The IC50 value is then determined from the resulting dose-response curve.

Visualizing Biological Pathways and Workflows

Understanding the mechanism of action of a drug candidate often involves mapping its interaction with cellular signaling pathways. Similarly, visualizing the experimental workflow can aid in the clear communication of the research methodology.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis start Synthesis of this compound derivatives cell_culture Cell Culture (HeLa) start->cell_culture proteasome_assay Proteasome Inhibition Assay start->proteasome_assay mtt_assay MTT Assay cell_culture->mtt_assay ic50_calc IC50 Determination mtt_assay->ic50_calc proteasome_assay->ic50_calc sar_analysis SAR Analysis ic50_calc->sar_analysis

Caption: Experimental workflow for assessing biological activity.

proteasome_inhibition_pathway ub_protein Ubiquitinated Protein proteasome 26S Proteasome ub_protein->proteasome Degradation peptides Peptides proteasome->peptides amino_acids Amino Acids peptides->amino_acids inhibitor (2-Butoxy-5-chlorophenyl)boronic acid derivative inhibitor->proteasome Inhibition

Caption: Mechanism of proteasome inhibition by boronic acid derivatives.

The Organic Chemist's Dilemma: A Comparative Guide to Boronic Acids and Boronate Esters in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between employing a boronic acid or a boronate ester in the synthesis of complex molecules is a critical decision that can significantly impact reaction efficiency, yield, and overall success. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the rational selection of these crucial reagents.

At the heart of modern organic synthesis, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, lie organoboron compounds. Among these, boronic acids and their corresponding esters are the most prominent. The fundamental difference between them is a trade-off between reactivity and stability. Boronic acids are generally more reactive, often leading to faster reaction times, but this comes at the cost of lower stability.[1][2] Conversely, boronate esters, such as the commonly used pinacol and MIDA (N-methyliminodiacetic acid) esters, offer enhanced stability, facilitating easier handling, purification, and storage, though sometimes at the expense of reaction speed.[1][2]

Quantitative Performance Comparison

The choice between a boronic acid and a boronate ester is often dictated by the specific demands of the synthetic route. The following tables summarize quantitative data to illustrate the practical implications of this choice in the widely used Suzuki-Miyaura cross-coupling reaction.

Table 1: Relative Rates of Transmetalation in Suzuki-Miyaura Coupling

The transmetalation step is often the rate-determining step in the Suzuki-Miyaura catalytic cycle. The structure of the boron reagent significantly influences this rate.

Boron ReagentRelative Rate of TransmetalationReference
Arylboronic Acid1.0[3]
Arylboronic Acid Pinacol EsterSlower[3]
Arylboronic Acid Glycol Ester~23 times faster than boronic acid[3]
Arylboronic Acid Dimethyl Ester~21 times faster than boronic acid[3]
Arylboronic Acid Catechol Ester~4.3 times faster than boronic acid[3]
Boroxine~9.3 times faster than boronic acid[3]

Note: Relative rates can be influenced by specific substrates, catalysts, and reaction conditions.

Table 2: Comparison of Yields and Reaction Times in Suzuki-Miyaura Coupling

This table provides a head-to-head comparison for a specific reaction, highlighting the practical differences in outcomes.

Coupling PartnersBoron ReagentCatalyst/Base/SolventTime (h)Yield (%)Reference
4-Iodoanisole + Phenylboronic Acid/EsterPhenylboronic AcidPd(PPh₃)₄ / K₂CO₃ / Toluene/H₂O1~95[2]
Phenylboronic acid pinacol esterPd(PPh₃)₄ / K₂CO₃ / Toluene/H₂O4~85[2]
2,6-Dichloropyridine + Heptylboronic EsterHeptyl pinacol boronic esterPd₂(dba)₃ / FcPPh₂ / K₃PO₄18Good[4]
Electron-rich/poor aryl halides + Alkylboronic EstersNeopentyldiol alkylboronic estersAntPhos-Pd-G3 / TMSOK / Anhydrous< 138-96[5]

Stability and Handling: A Key Differentiator

The superior stability of boronate esters is a significant advantage, particularly in multi-step syntheses and for library generation where reagents may need to be stored for extended periods.[2] Boronic acids are susceptible to decomposition pathways such as protodeboronation and oxidation, which can lead to lower yields and the formation of impurities.[2] Pinacol esters, being crystalline solids, are generally easier to handle and purify by standard chromatographic methods compared to boronic acids, which can be challenging to purify due to their polarity and potential for decomposition on silica gel.[1][6]

Table 3: Comparison of Purification Methods

Reagent TypeCommon Purification MethodsAdvantagesDisadvantages
Boronic Acids Recrystallization (from water, benzene, dichloroethane, EtOAc), Acid-base extraction, Derivatization (e.g., with diethanolamine) followed by purification of the adductCan be effective for crystalline solids. Acid-base extraction can remove non-acidic impurities.Often difficult to handle and prone to decomposition. Chromatography can be challenging due to streaking and decomposition on silica.
Boronate Esters (e.g., Pinacol) Column Chromatography (Silica or Alumina), Recrystallization, TriturationGenerally stable to chromatography. Often crystalline and easy to handle. Can be purified to high levels.May require specific techniques like boric acid-impregnated silica for challenging separations.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for success in the laboratory. Below are representative protocols for the Suzuki-Miyaura coupling reaction using both a boronic acid and a boronate ester.

General Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates a typical workflow for performing and comparing Suzuki-Miyaura reactions with boronic acids and boronate esters.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Select Aryl Halide, Boronic Acid/Ester, Catalyst, Base, Solvent setup Assemble Reaction under Inert Atmosphere prep_reagents->setup heat Heat Reaction Mixture setup->heat monitor Monitor Progress (TLC, GC/LC-MS) heat->monitor quench Quench Reaction and Aqueous Work-up monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography or Recrystallization dry->purify characterize Characterize Product (NMR, MS) purify->characterize yield Determine Yield characterize->yield

A typical experimental workflow for Suzuki-Miyaura coupling.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Halide with a Boronic Acid

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., Toluene/H₂O 4:1, 5 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Suzuki-Miyaura Coupling of an Aryl Halide with a Boronate Ester

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronate ester (e.g., pinacol ester, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Degassed solvent (e.g., 1,4-Dioxane, 5 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the aryl halide, arylboronate ester, palladium catalyst, and base.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Deciding Between Boronic Acids and Boronate Esters

The choice between a boronic acid and a boronate ester is a strategic one that depends on several factors. The following decision-making framework can guide researchers in their selection.

G start Start: Need for Cross-Coupling stability Is the boronic acid known to be unstable? start->stability multistep Is it part of a multi-step synthesis? stability->multistep No boronate_ester Consider Boronate Ester (Pinacol, MIDA, etc.) stability->boronate_ester Yes reactivity Is maximizing reaction rate a priority? multistep->reactivity No multistep->boronate_ester Yes purification Is ease of purification and handling critical? reactivity->purification No boronic_acid Consider Boronic Acid reactivity->boronic_acid Yes purification->boronic_acid No purification->boronate_ester Yes

A decision guide for selecting the appropriate boron reagent.

Conclusion

In the synthesis of complex molecules, both boronic acids and boronate esters are invaluable tools. The traditional view of boronic acids as the more reactive species and boronate esters as the more stable but less reactive counterparts holds true as a general guideline. However, as kinetic studies have shown, certain boronate esters can exhibit significantly enhanced reactivity.

For syntheses where speed is paramount and the boronic acid is relatively stable, it remains an excellent choice. In contrast, for multi-step syntheses, the preparation of compound libraries, or when dealing with unstable organoboron species, the superior stability, ease of handling, and purification of boronate esters often make them the more prudent and ultimately more successful option. The advent of highly stable and versatile boronate esters, such as MIDA esters, continues to expand the synthetic chemist's toolbox, enabling the construction of increasingly complex and novel molecular architectures.

References

A Comparative Guide to Phosphine Ligands for the Suzuki Coupling of (2-Butoxy-5-chlorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient construction of carbon-carbon bonds. The choice of phosphine ligand is paramount for the successful coupling of challenging substrates, such as sterically hindered and electronically deactivated aryl chlorides. This guide provides an objective comparison of the performance of different phosphine ligands for the Suzuki coupling of (2-Butoxy-5-chlorophenyl)boronic acid with an aryl chloride, supported by experimental data from closely related systems.

Performance Comparison of Phosphine Ligands

LigandPalladium SourceBaseSolventTemp. (°C)Time (h)Yield (%)Reference
XPhos PdCl₂(XPhos)₂TBAOH (aq)n-BuOH1100.593
SPhos Pd₂(dba)₃Cs₂CO₃Dioxane100568
Benzoferrocenyl dicyclohexyl phosphine Pd(OAc)₂K₃PO₄Toluene110195

Note: The data presented is for the coupling of 4-chlorotoluene with phenylboronic acid and serves as a proxy for the reactivity of the target boronic acid.

Experimental Workflow and Catalytic Cycle

To visualize the experimental process and the underlying mechanism, the following diagrams illustrate a typical Suzuki coupling workflow and the catalytic cycle.

A Comparative Analysis of Reaction Times for Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficiency of carbon-carbon bond formation is a critical parameter in organic synthesis. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used tool for this purpose. The choice of coupling partners, particularly the phenylboronic acid derivative, significantly influences the reaction kinetics. This guide provides a comparative analysis of the reaction times of various substituted phenylboronic acids, supported by experimental data, to aid in the selection of reagents and optimization of reaction conditions.

The electronic and steric properties of substituents on the phenylboronic acid ring play a crucial role in the rate of the Suzuki-Miyaura reaction. Generally, the transmetalation step is considered rate-determining in the catalytic cycle. The nature of the substituent can either accelerate or hinder this step, thereby affecting the overall reaction time.

The Influence of Electronic Effects

Electron-donating groups (EDGs) such as methyl (-CH₃) and methoxy (-OCH₃) groups tend to increase the electron density on the aryl group attached to the boron atom. This enhanced nucleophilicity generally leads to a faster transmetalation step, thus accelerating the overall reaction rate.

Electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups have a more complex influence. By withdrawing electron density, they can increase the Lewis acidity of the boron atom, which might facilitate the formation of the boronate complex required for transmetalation. However, a competing and often dominant side reaction, protodeboronation (cleavage of the carbon-boron bond), is also accelerated by strong electron-withdrawing groups, which can lead to lower yields and slower overall reaction progress.[1]

Steric Hindrance Effects

The position of the substituent on the phenyl ring also has a significant steric impact. Substituents in the ortho position can sterically hinder the approach of the boronic acid to the palladium catalyst's coordination sphere.[1] This steric clash can slow down the transmetalation step, leading to longer reaction times compared to their meta or para isomers.

Quantitative Comparison of Reaction Performance

The following table summarizes experimental data on the conversion rates of different substituted phenylboronic acids in the Suzuki-Miyaura coupling with 1-bromo-4-fluorobenzene. The data illustrates the impact of different substituents on the reaction progress over time at two different temperatures.

Phenylboronic AcidSubstituentElectronic NatureTemperature (°C)Conversion (%) after 3hConversion (%) after 8hConversion (%) after 24hConversion (%) after 48h
Phenylboronic acid-HNeutral7038485051
11052555656
4-Vinylphenylboronic acid-CH=CH₂Weakly Electron-Withdrawing7018242830
11025303538
4-Carboxyphenylboronic acid-COOHElectron-Withdrawing7015202528
11022283235
4-Fluorophenylboronic acid-FWeakly Electron-Withdrawing7035505558
11067707275

Data compiled from a study on Suzuki-Miyaura C-C coupling reactions catalyzed by supported Pd nanoparticles.[2]

From this data, it is observed that under these specific reaction conditions, the 4-fluorophenylboronic acid provided the highest conversion rates at both temperatures, suggesting a favorable electronic influence that accelerates the reaction. Phenylboronic acid also showed significant reactivity. In contrast, the boronic acids with more strongly electron-withdrawing groups (vinyl and carboxyl) exhibited slower reaction progress.

Experimental Protocols

To conduct a thorough comparative kinetic analysis of different substituted phenylboronic acids in a Suzuki-Miyaura reaction, a well-designed and consistent experimental protocol is essential.

Materials:
  • Aryl halide (e.g., 1-bromo-4-fluorobenzene)

  • Substituted phenylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Anhydrous solvent (e.g., Toluene)

  • Internal standard (for chromatographic analysis)

  • Quenching agent (e.g., diethylamine or dilute acid)

Reaction Setup and Monitoring:
  • In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide, the substituted phenylboronic acid, the base, and the internal standard.

  • Add the anhydrous solvent and stir the mixture to ensure homogeneity.

  • Add the palladium catalyst to the mixture.

  • Place the reaction vessel in a pre-heated oil bath at the desired temperature to initiate the reaction.

  • At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot of the reaction mixture.

  • Immediately quench the aliquot in a vial containing a suitable quenching agent to stop the reaction.

  • Analyze the quenched samples by a suitable chromatographic method (e.g., GC-MS or HPLC) to determine the concentration of the reactants and the product relative to the internal standard.

Data Analysis:
  • Plot the concentration of the product versus time for each substituted phenylboronic acid.

  • Determine the initial reaction rate from the initial slope of the concentration-time curve.

  • The relative reaction times can be compared by observing the time required to reach a certain percentage of conversion (e.g., 50% or 90%).

Visualizing the Process

To better understand the underlying mechanism and the experimental approach, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle cluster_transmetalation Transmetalation Step Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ln Ar-Pd(II)-X Ln Pd(0)Ln->Ar-Pd(II)-X Ln Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' Ln Ar-Pd(II)-Ar' Ln Ar-Pd(II)-X Ln->Ar-Pd(II)-Ar' Ln Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar' Ln->Pd(0)Ln Reductive Elimination (Ar-Ar') Base Base Boronate Boronate Boronate->Ar-Pd(II)-X Ln Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Boronate Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Kinetic Monitoring cluster_analysis Data Analysis Reactants Combine Aryl Halide, Boronic Acid, Base, Internal Standard Solvent Add Anhydrous Solvent Reactants->Solvent Catalyst Add Pd Catalyst Solvent->Catalyst Initiation Initiate Reaction (Heating) Catalyst->Initiation Sampling Withdraw Aliquots at Timed Intervals Initiation->Sampling Quenching Quench Aliquots Sampling->Quenching Chromatography Analyze Samples (GC-MS/HPLC) Quenching->Chromatography Plotting Plot Concentration vs. Time Chromatography->Plotting Analysis Determine Initial Rates & Compare Reaction Times Plotting->Analysis

Caption: A general experimental workflow for the kinetic analysis of Suzuki-Miyaura reactions.

References

Safety Operating Guide

Navigating the Disposal of (2-Butoxy-5-chlorophenyl)boronic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides an in-depth, procedural framework for the proper disposal of (2-Butoxy-5-chlorophenyl)boronic acid, ensuring adherence to safety protocols and regulatory standards. Due to its chemical properties, this compound, like other boronic acid derivatives, must be treated as hazardous waste.[1][2][3] Under no circumstances should this chemical or its containers be disposed of in regular trash or flushed down the drain.[1][3]

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to work within a certified chemical fume hood and don the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.[2][4] Ensure that an eyewash station and safety shower are readily accessible.[4]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended if there is a risk of splashing.[4]To protect eyes from contact, which can cause serious irritation.[2][5]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene) should be worn. Consider double gloving for enhanced protection.[4]To prevent skin contact and potential irritation.[2][5]
Body Protection A fully fastened laboratory coat is required. For tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[4]To protect skin from accidental splashes or spills.
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][5]To prevent irritation of the respiratory tract.[2][5]

Step-by-Step Disposal Protocol

The following protocol details the systematic process for the safe disposal of this compound and associated contaminated materials.

1. Waste Segregation and Collection:

  • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[2] This compound should be segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases to prevent dangerous chemical reactions.[3]

  • Labeling: All waste containers must be unequivocally labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate that it is a boronic acid derivative and the date when the first waste was added.[2][3]

2. Solid Waste Disposal:

  • Contaminated Materials: Solid waste includes, but is not limited to, contaminated gloves, weighing paper, bench paper, and disposable labware.[2]

  • Collection: Place all solid waste directly into the designated "Hazardous Solid Waste" container.[3] Ensure the container is kept securely sealed except when adding waste.[3]

3. Liquid Waste Disposal:

  • Unused Solutions: Collect any unused solutions of this compound in a designated, sealable container for liquid hazardous waste.[2]

  • Solvent Rinses: The initial rinses of glassware with a suitable solvent (e.g., acetone or ethanol) must be collected as hazardous waste.[2]

4. Decontamination of Glassware:

  • Initial Rinse: In a chemical fume hood, rinse the empty container or glassware three times with a suitable solvent. The first rinsate must be collected and disposed of as liquid hazardous waste.[2]

  • Secondary Decontamination: For thorough decontamination, a basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt. This can be followed by a water rinse. All rinsates from this decontamination process should also be collected as liquid hazardous waste.

  • Final Rinse and Drying: After decontamination, a final rinse with distilled water can be performed. This final rinse water should also be collected as hazardous waste.[2] Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse or disposal in the appropriate laboratory glass recycling stream.[2]

5. Waste Storage and Pickup:

  • Storage: Store all sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area.[2] This area should be well-ventilated and away from incompatible materials.[2]

  • Pickup: Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not transport hazardous waste outside of your designated work area; await collection by authorized Environmental Health and Safety (EHS) personnel.[3]

Experimental Protocols

Small-Scale Spill Cleanup:

In the event of a small spill, adhere to the following procedure:

  • Evacuate and Ventilate: Ensure the area is well-ventilated, if safe to do so.[4]

  • Containment: Use an inert absorbent material such as sand or vermiculite to contain the spill. Avoid actions that could generate dust.[4]

  • Cleanup: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[4]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleanup materials should be disposed of as hazardous waste.[4]

  • Reporting: Report the spill to the relevant safety personnel within your institution.[4]

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_id Waste Identification cluster_solid_disposal Solid Waste Disposal cluster_liquid_disposal Liquid Waste Disposal cluster_glassware_decon Glassware Decontamination cluster_final_disposal Final Disposal start Start: Disposal of This compound ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (e.g., contaminated gloves, paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., unused solutions, rinsates) waste_type->liquid_waste Liquid glassware Contaminated Glassware waste_type->glassware Glassware collect_solid Collect in Labeled 'Hazardous Solid Waste' Container solid_waste->collect_solid collect_liquid Collect in Labeled 'Hazardous Liquid Waste' Container liquid_waste->collect_liquid triple_rinse Triple Rinse with Appropriate Solvent glassware->triple_rinse seal_solid Seal Container collect_solid->seal_solid store Store Sealed Containers in Designated Satellite Accumulation Area seal_solid->store seal_liquid Seal Container collect_liquid->seal_liquid seal_liquid->store collect_rinsate Collect Rinsate as 'Hazardous Liquid Waste' triple_rinse->collect_rinsate collect_rinsate->seal_liquid final_rinse Final Water Rinse (Collect as Hazardous Waste) collect_rinsate->final_rinse air_dry Air Dry Completely final_rinse->air_dry contact_ehs Contact EHS for Pickup store->contact_ehs end End of Disposal Process contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (2-Butoxy-5-chlorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, operational, and disposal information for researchers, scientists, and drug development professionals handling (2-Butoxy-5-chlorophenyl)boronic acid. Adherence to these procedures is essential for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling this compound.

Protection TypeRecommended EquipmentPurpose
Eye and Face Protection Chemical safety goggles or a face shield.[1][2]Protects against splashes, dust, and vapors that can cause serious eye irritation.[1][3]
Hand Protection Disposable nitrile gloves.[1]Prevents skin contact and irritation. Gloves should be inspected before use and disposed of properly after handling the chemical.[1][2]
Body Protection A chemical-resistant lab coat and closed-toe shoes.[1][4]Protects against incidental skin exposure. A complete suit protecting against chemicals may be necessary depending on the concentration and amount of the substance.[1]
Respiratory Protection Use in a well-ventilated area. A NIOSH (US) or EN 166 (EU) approved respirator is necessary if dust is generated or if irritation is experienced.[1][3]Prevents inhalation of dust or vapors that may cause respiratory tract irritation.[1][3]

Operational Plan: Step-by-Step Handling Procedure

A strict operational protocol is crucial for the safe handling of this compound.

1. Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3][5]

  • Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][3]

  • Gather all necessary materials and equipment before beginning work with the chemical.

2. Handling:

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid contact with skin, eyes, and clothing.[1][6]

  • Prevent the formation of dust and aerosols.[1]

  • Keep the container tightly closed when not in use.[3][6]

  • Do not eat, drink, or smoke in the handling area.[6]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][2]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[6] Some sources recommend refrigeration at 2-8°C.[1]

  • Keep the container tightly closed.[3][6]

  • Store away from incompatible materials such as strong oxidizing agents.[3]

Accidental Release and First Aid Measures

Accidental Release:

  • Evacuate personnel to a safe area.[1]

  • Ensure adequate ventilation.[1]

  • Wear appropriate personal protective equipment during cleanup.[1]

  • Avoid dust formation.[1]

  • Sweep up the spilled material and place it into a suitable, closed container for disposal.[1][3]

  • Do not let the product enter drains.[1]

First Aid:

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[1]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Dispose of the chemical and its container in accordance with local, regional, and national hazardous waste regulations.[3]

  • Do not empty into drains.[3]

  • Contaminated packaging and materials should be treated as hazardous waste and disposed of accordingly.

Safety Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Verify Eyewash & Safety Shower Access prep2 Work in Fume Hood prep1->prep2 prep3 Gather Materials prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Avoid Contact & Dust Formation handle1->handle2 handle3 Keep Container Closed handle2->handle3 handle4 No Food or Drink handle3->handle4 handle5 Wash Hands After Handling handle4->handle5 store1 Store in Cool, Dry, Ventilated Area handle5->store1 disp1 Dispose as Hazardous Waste handle5->disp1 store2 Keep Away from Incompatibles store1->store2 disp2 Follow All Regulations disp1->disp2

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.